molecular formula C8H8BrNO2 B1611904 5-Bromo-2-(methylamino)benzoic acid CAS No. 22721-16-0

5-Bromo-2-(methylamino)benzoic acid

Cat. No.: B1611904
CAS No.: 22721-16-0
M. Wt: 230.06 g/mol
InChI Key: SIAWPBGFCFNHCS-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylamino)benzoic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAWPBGFCFNHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586110
Record name 5-Bromo-2-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22721-16-0
Record name 5-Bromo-2-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-(methylamino)benzoic acid CAS number 22721-16-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-(methylamino)benzoic acid (CAS: 22721-16-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this guide delves into the causality behind its synthesis, characterization, and application, offering field-proven insights into its utility as a molecular building block.

Core Compound Profile and Physicochemical Properties

This compound belongs to the class of halogenated anthranilic acid derivatives. The strategic placement of the bromine atom at the 5-position and the methylamino group at the 2-position creates a versatile scaffold. The bromine atom serves as a valuable synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the amino and carboxylic acid moieties are classic pharmacophoric features that can engage in hydrogen bonding and other critical interactions with biological targets.

This unique combination of functional groups makes it an attractive starting material for generating libraries of novel compounds in drug discovery campaigns. Its structural information and key physical properties are summarized below.[1][2][]

PropertyValueSource
CAS Number 22721-16-0[2][]
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [2][]
IUPAC Name This compound[2]
InChI Key SIAWPBGFCFNHCS-UHFFFAOYSA-N[1][2]
SMILES CNC1=C(C=C(C=C1)Br)C(=O)O[1]
Appearance Off-white to light yellow solid (typical)Inferred from similar compounds
Monoisotopic Mass 228.97385 Da[1]
Predicted XlogP 3.6[1]

Synthesis and Purification Strategy

While specific, peer-reviewed synthesis procedures for this compound are not extensively published, a robust synthetic route can be designed based on established organic chemistry principles and analogous reactions. A common and effective approach is the N-alkylation of a brominated anthranilic acid precursor.

Proposed Synthetic Workflow

A logical pathway involves the selective bromination of 2-aminobenzoic acid, followed by N-methylation. The direct bromination of 2-aminobenzoic acid is a well-documented procedure.[4] Subsequent methylation of the amino group can be achieved under controlled conditions to yield the target compound.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: N-Methylation A 2-Aminobenzoic Acid C 2-Amino-5-bromobenzoic acid A->C Reaction B Brominating Agent (e.g., Br₂ in Acetic Acid) B->C Reagent F This compound (Final Product) C->F Reaction D Methylating Agent (e.g., Dimethyl sulfate) D->F Reagent E Base (e.g., K₂CO₃) E->F Condition

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2-Amino-5-bromobenzoic acid[4]

  • Rationale: The amino group in 2-aminobenzoic acid is an activating group, directing electrophilic substitution to the ortho and para positions. The para position (C5) is sterically more accessible, leading to the desired 5-bromo isomer as the major product. Glacial acetic acid is an ideal solvent as it protonates the amino group slightly, moderating its reactivity and preventing over-bromination.

  • Dissolve sodium 2-aminobenzoate in glacial acetic acid at 15°C.

  • Add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.

  • Stir the mixture for 1 hour at the same temperature.

  • The product precipitates out of the solution. Filter the solid, wash with a non-polar solvent like benzene or hexane to remove residual bromine, and dry.

Step 2: N-Methylation to this compound

  • Rationale: This step is a standard nucleophilic substitution. The amino group of the precursor acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide). A weak base like potassium carbonate is sufficient to deprotonate the resulting ammonium salt and neutralize the acid byproduct, driving the reaction to completion.

  • Suspend 2-Amino-5-bromobenzoic acid in a polar aprotic solvent such as acetone or DMF.

  • Add a slight excess of a suitable base (e.g., anhydrous K₂CO₃).

  • Add a methylating agent (e.g., dimethyl sulfate) dropwise at room temperature.

  • Heat the mixture gently (e.g., to 50-60°C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

Purification by Recrystallization

  • Rationale: Recrystallization is an effective technique for purifying solid organic compounds. The choice of solvent is critical; the target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A patent for a related compound suggests alcohols or ester-based solvents are effective.[5]

  • Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol or ethyl acetate).

  • If impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry under vacuum.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a comprehensive characterization.

G cluster_0 Structural Confirmation cluster_1 Purity & Functional Groups Start Purified Solid NMR ¹H & ¹³C NMR Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Start->HPLC IR FT-IR Spectroscopy Start->IR End Verified Compound NMR->End MS->End HPLC->End IR->End

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data
  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see distinct signals corresponding to the different protons: a singlet for the methyl (CH₃) group, signals in the aromatic region for the three non-equivalent protons on the benzene ring, a broad singlet for the amine (NH) proton, and a very broad singlet for the carboxylic acid (COOH) proton.

  • Mass Spectrometry: This technique confirms the molecular weight. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

AdductPredicted m/z
[M+H]⁺229.98113
[M+Na]⁺251.96307
[M-H]⁻227.96657
Data sourced from PubChemLite prediction.[1]
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase method, similar to that used for 2-(methylamino)benzoic acid, would be appropriate.[6] A typical mobile phase would consist of an acetonitrile/water mixture with an acid modifier like formic acid for MS compatibility. A pure sample should yield a single major peak.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic absorption bands include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), an N-H stretch (~3300-3500 cm⁻¹), and C-Br stretches in the fingerprint region.

Applications in Drug Discovery and Medicinal Chemistry

While this compound is primarily a building block rather than an end-product, its structural analogs are integral to several marketed drugs and clinical research areas. This firmly establishes its value as a strategic starting material.

  • Scaffold for SGLT2 Inhibitors: Structurally related compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2-methylbenzoic acid are critical intermediates in the synthesis of widely used anti-diabetic drugs such as Dapagliflozin, Empagliflozin, and Canagliflozin.[7][8] These drugs function by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. The core bromo-benzoic acid structure provides the foundational scaffold onto which the more complex glycoside moieties are attached.

  • Precursor for Anti-Inflammatory Agents: The broader class of N-aryl anthranilic acids, to which this compound is related, includes non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] The synthesis of 5-Bromo-2-(phenylamino)benzoic acid, a close analog, highlights the utility of these scaffolds in developing new anti-inflammatory and analgesic agents.[9][10]

  • Versatile Intermediate for Chemical Libraries: The true power of this compound lies in its potential as a versatile intermediate. The bromine atom can be readily converted to other functional groups through metal-catalyzed cross-coupling reactions, allowing for the rapid generation of a diverse library of analogs for screening against various biological targets.

G cluster_0 Synthetic Transformations A This compound (Core Scaffold) B Suzuki Coupling (Boronic Acids) A->B Pd cat. C Sonogashira Coupling (Alkynes) A->C Pd/Cu cat. D Buchwald-Hartwig (Amines, Alcohols) A->D Pd cat. E Amide Coupling (At COOH group) A->E EDC, HOBt F Diverse Library of Bioactive Molecules B->F C->F D->F E->F

Caption: Role as a versatile intermediate in library synthesis.

Safety and Handling

Standard Laboratory Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[12][13]

Conclusion

This compound (CAS 22721-16-0) is more than just a chemical on a shelf; it is a strategically designed building block with significant potential in medicinal chemistry and materials science. Its combination of a reactive bromine handle and key pharmacophoric groups makes it an invaluable starting point for the synthesis of complex, high-value molecules, particularly in the pursuit of novel therapeutics. Understanding its properties, synthesis, and analytical validation is crucial for any researcher aiming to leverage its full potential in their development pipeline.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-(methylamino)benzoic acid, with CAS Number 22721-16-0, is a substituted aromatic carboxylic acid.[1][2][3] Its structure, featuring a bromine atom, a secondary amine (methylamino), and a carboxylic acid group on a benzene ring, makes it a valuable and versatile building block in synthetic organic chemistry. For researchers in medicinal chemistry and drug development, understanding the fundamental physicochemical properties of such a molecule is not merely an academic exercise; it is a critical prerequisite for designing synthetic routes, developing analytical methods, predicting physiological behavior, and formulating potential active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Rather than simply listing data, we delve into the theoretical underpinnings of these properties and provide field-proven, step-by-step experimental protocols for their determination. This document is designed to empower researchers and scientists to perform a thorough characterization of this compound, ensuring data integrity and advancing its potential applications.

Molecular Overview

The structural attributes of this compound—a hydrophobic bromophenyl core functionalized with both a hydrogen bond donor/acceptor (amine) and a key acidic group (carboxylic acid)—dictate its chemical behavior and physical properties.

  • Molecular Formula: C₈H₈BrNO₂[1]

  • Molecular Weight: 230.06 g/mol [1]

  • IUPAC Name: this compound

  • SMILES: C1=C(C(=O)O)C(=CC(=C1)Br)NC[1]

  • InChI Key: SIAWPBGFCFNHCS-UHFFFAOYSA-N

MeltingPoint_Workflow start Start prep Prepare Sample (Dry, Grind to Fine Powder) start->prep load Load Capillary Tube (2-3 mm height) prep->load pack Pack Sample Tightly load->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating (10-20°C/min) Find Approximate Range insert->heat_fast Use Fresh Sample cool Cool Apparatus >20°C Below Approx. MP heat_fast->cool Use Fresh Sample cool->insert Use Fresh Sample heat_slow Slow Heating (1-2°C/min) cool->heat_slow observe Observe Melting heat_slow->observe record_t1 Record T1 (First Liquid Droplet) observe->record_t1 record_t2 Record T2 (Completely Liquid) record_t1->record_t2 report Report Melting Range (T1 - T2) record_t2->report end_node End report->end_node Solubility_Workflow start Start add_excess Add Excess Solid to Solvent in Vials start->add_excess equilibrate Equilibrate (e.g., 24h on Shaker at Constant Temp) add_excess->equilibrate phase_sep Phase Separation (Centrifuge or Filter) equilibrate->phase_sep dilute_sample Dilute Saturated Supernatant phase_sep->dilute_sample prep_standards Prepare Calibration Standards analyze_standards Analyze Standards (HPLC-UV or UV-Vis) prep_standards->analyze_standards generate_curve Generate Calibration Curve analyze_standards->generate_curve calculate Calculate Concentration from Curve & Dilution Factor generate_curve->calculate analyze_sample Analyze Diluted Sample dilute_sample->analyze_sample analyze_sample->calculate end_node End: Report Solubility calculate->end_node pKa_Workflow start Start prep_sample Prepare Known Conc. Solution of Compound start->prep_sample calibrate_ph Calibrate pH Meter start->calibrate_ph acidify Acidify Sample to pH ~2 with 0.1 M HCl prep_sample->acidify titrate Titrate with 0.1 M NaOH in Small Increments acidify->titrate record Record pH and Volume after Each Addition titrate->record plot Plot pH vs. Volume NaOH record->plot analyze Analyze Titration Curve (Find Midpoints/Derivatives) plot->analyze determine_pka1 Determine pKa₁ analyze->determine_pka1 determine_pka2 Determine pKa₂ analyze->determine_pka2 end_node End: Report pKa Values determine_pka1->end_node determine_pka2->end_node

References

5-Bromo-2-(methylamino)benzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-(methylamino)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the compound's molecular structure, physicochemical properties, a proposed synthetic pathway, analytical characterization methods, and essential safety and handling protocols. The guide is structured to deliver not just data, but also the underlying scientific rationale for the presented methodologies, ensuring a blend of theoretical knowledge and practical application.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic compound containing a carboxylic acid, a secondary amine, and a bromine atom. These functional groups dictate its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.

Molecular Structure

The structure consists of a benzoic acid core. A methylamino group (-NHCH₃) is located at the C2 position (ortho to the carboxylic acid), and a bromine atom is at the C5 position (para to the methylamino group). The ortho-relationship between the amine and carboxylic acid allows for potential intramolecular hydrogen bonding.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The key identifiers and properties of the compound are summarized in the table below for quick reference.

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 22721-16-0[1][2][3]
Molecular Formula C₈H₈BrNO₂[1][2][3][]
Molecular Weight 230.06 g/mol [1][]
Monoisotopic Mass 228.97385 Da[5]
Canonical SMILES CNC1=C(C=C(C=C1)Br)C(=O)O[5]
InChI InChI=1S/C8H8BrNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)[5]
InChIKey SIAWPBGFCFNHCS-UHFFFAOYSA-N[5]
Physical Form Solid
Purity (Commercial) Typically ≥95%[1]

Synthesis and Purification

While various proprietary methods exist for the synthesis of this compound, a common and effective laboratory-scale approach is via an Ullmann condensation reaction. This method involves the coupling of an aryl halide with an amine, catalyzed by copper. A plausible protocol, adapted from the synthesis of a similar analogue, 5-bromo-2-(phenylamino)benzoic acid, is described below.[6][7]

Proposed Synthetic Workflow: Ullmann Condensation

The proposed reaction involves the coupling of 2,5-dibromobenzoic acid with methylamine in the presence of a copper catalyst and a base. The base is crucial for neutralizing the hydrobromic acid byproduct generated during the reaction.

G start Start: Reagents reagents 2,5-Dibromobenzoic Acid Methylamine Solution Copper(I) Iodide (Catalyst) Potassium Carbonate (Base) DMF (Solvent) start->reagents reaction Reaction Setup Combine reagents in a sealed vessel. Heat under inert atmosphere (e.g., N₂ or Ar). reagents->reaction monitoring Monitor Reaction (e.g., via TLC or LC-MS) Until starting material is consumed. reaction->monitoring workup Aqueous Workup Cool mixture, acidify with HCl (aq). Filter the precipitate. monitoring->workup purification Purification Recrystallization from Ethanol/Water or Column Chromatography. workup->purification characterization Characterization (NMR, MS, IR) Confirm structure and purity. purification->characterization product Final Product: This compound characterization->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol

Disclaimer: This is a proposed protocol and should be performed by qualified personnel with appropriate risk assessments.

  • Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2,5-dibromobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Amine Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. Then, add a 40% aqueous solution of methylamine (2.0 eq) to the flask.

  • Reaction Conditions: The reaction mixture is heated to 100-120 °C under a nitrogen atmosphere. The causality for heating is to provide the necessary activation energy for the C-Br bond cleavage and C-N bond formation, which are kinetically slow at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting 2,5-dibromobenzoic acid spot is no longer visible.

  • Workup: After completion, the mixture is cooled to room temperature and poured into a beaker of cold water. The solution is then acidified to pH ~2-3 using 2M hydrochloric acid, which protonates the carboxylate to precipitate the product.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with water to remove inorganic salts, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The expected results are based on the known molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic region should display three signals corresponding to the protons on the benzene ring, with coupling patterns indicative of their relative positions. The methylamino group will show a singlet for the methyl protons (around 2.8-3.0 ppm) and a broader singlet for the N-H proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal eight distinct carbon signals, corresponding to the six carbons of the aromatic ring, the carboxylic acid carbon, and the methyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance), resulting in two peaks of nearly equal intensity separated by 2 Da.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for the key functional groups. Expected characteristic absorption bands include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), an N-H stretch (3300-3500 cm⁻¹), a C=O stretch from the carbonyl group (1680-1710 cm⁻¹), and a C-Br stretch (500-600 cm⁻¹).

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this compound.

Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Recommended Precautions and PPE
  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] For operations that may generate dust, a NIOSH-approved respirator is recommended.

  • First Aid:

    • If Inhaled: Move the person to fresh air.[8]

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water.[9]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[9]

    • If Swallowed: Rinse mouth and seek medical attention.[8]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[3][9] It is recommended to keep it in a dark place to prevent potential degradation from light.[3]

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-(methylamino)benzoic acid (CAS No. 22721-16-0) is a substituted aromatic carboxylic acid of significant interest as a building block in organic synthesis, particularly for pharmaceutical intermediates. A thorough understanding of its physicochemical properties, such as melting and boiling points, is critical for its purification, characterization, and application in synthetic workflows. This technical guide provides a comprehensive analysis of these properties. While specific experimental data for the title compound is not widely published, this document synthesizes theoretical principles, data from analogous structures, and detailed experimental protocols to provide a robust scientific overview. We will delve into the molecular factors governing its thermal behavior and present a validated methodology for its empirical determination.

Introduction and Molecular Profile

This compound is a bifunctional organic molecule featuring a carboxylic acid group and a secondary methylamino group on a brominated benzene ring. This unique combination of functional groups makes it a versatile intermediate. The bromine atom serves as a key handle for cross-coupling reactions, while the amino and carboxylic acid moieties can be used for amidation, esterification, and other transformations.

The accurate determination of its physical properties is a prerequisite for its use in exacting synthetic applications, such as the development of novel therapeutics where purity and consistent form are paramount.

Physicochemical Data Summary

A review of standard chemical databases and supplier specifications indicates that the melting and boiling points of this compound are not consistently reported. The following table summarizes its key identifiers and provides a theoretically estimated melting point.

PropertyValueSource(s)
Chemical Name This compound-
CAS Number 22721-16-0[1][2][3]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1][2]
Physical Form Solid (Expected)-
Melting Point Data not experimentally reported. Estimated: 180 - 230 °C .See Section 2 for theoretical analysis.
Boiling Point Not applicable; expected to decompose upon strong heating.See Section 3 for discussion.

Analysis of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice.[4] The key factors influencing the melting point are the strength of intermolecular forces, molecular weight, and molecular symmetry, which affects the efficiency of crystal packing.[5]

Dominant Intermolecular Forces

The molecular structure of this compound allows for several potent intermolecular interactions, which collectively contribute to a high melting point:

  • Hydrogen Bonding: The carboxylic acid group (-COOH) is a powerful hydrogen bond donor and acceptor, capable of forming strong dimeric structures with neighboring molecules.[6] Furthermore, the secondary amine (N-H) provides an additional site for hydrogen bonding. These extensive networks require significant energy to disrupt.

  • Dipole-Dipole Interactions: The molecule possesses significant polarity due to the electronegative bromine, oxygen, and nitrogen atoms, leading to strong permanent dipole-dipole attractions.

  • Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with the size of the electron cloud.

Comparative Analysis with Analogous Structures

To estimate the melting point, we can compare the title compound with structurally related molecules for which experimental data are available:

CompoundCAS NumberMelting Point (°C)Key Structural Difference from Title Compound
5-Bromo-2-methylbenzoic acid 79669-49-1167 - 171Lacks the N-H group; cannot act as a hydrogen bond donor at position 2.
2-Amino-3-bromo-5-methylbenzoic acid 13091-43-5204 - 208Isomeric, with a primary amine (-NH₂) instead of a secondary amine (-NHCH₃).
2-Amino-5-bromo-3-methylbenzoic acid 206548-13-2236 - 238Isomeric, with a primary amine and different substituent positions.

The melting point of 5-Bromo-2-methylbenzoic acid is significantly lower, which highlights the crucial role of the amino group's hydrogen bonding capability in raising the melting point.[7] The isomeric compounds with primary amines have high melting points (above 200 °C), suggesting that the combination of hydrogen bonding from both the -NH and -COOH groups creates a very stable crystal lattice.[8][9] The N-methyl group in the title compound may slightly alter the crystal packing compared to a primary amine, but the overall strong intermolecular forces are expected to result in a similarly high melting point.

Based on this analysis, a melting point in the range of 180 - 230 °C is a reasonable estimate for pure, crystalline this compound.

Factors Influencing Melting Point: A Conceptual Diagram

The following diagram illustrates the logical hierarchy of factors that determine the melting point of an organic compound.

G MP Melting Point IMF Intermolecular Forces (IMF) MP->IMF Packing Crystal Packing Efficiency MP->Packing Purity Sample Purity MP->Purity HBond Hydrogen Bonding IMF->HBond Dipole Dipole-Dipole Interactions IMF->Dipole VdW Van der Waals Forces IMF->VdW Symmetry Molecular Symmetry Packing->Symmetry Size Molecular Size & Shape Packing->Size Impurity Presence of Impurities (Melting Point Depression) Purity->Impurity

Caption: Key determinants of a compound's melting point.

Boiling Point and Thermal Stability

The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure. However, for many complex organic solids with high melting points and multiple functional groups, a true boiling point is rarely observed.

Upon heating to high temperatures, molecules like this compound are more likely to undergo thermal decomposition than to boil.[10] The energy required to overcome the strong intermolecular forces and vaporize the compound often exceeds the energy threshold for breaking covalent bonds within the molecule itself. Potential decomposition pathways include decarboxylation (loss of CO₂) from the benzoic acid moiety.[10]

Therefore, it is standard practice in the field not to report a boiling point for such compounds, but rather to note their decomposition temperature, if relevant.

Experimental Protocol: Melting Point Determination

For any new batch or synthesized sample, an experimental determination of the melting point is essential for identity confirmation and purity assessment. A pure compound typically exhibits a sharp melting range of 0.5-1.5 °C, whereas impurities will cause a depression and broadening of this range. The capillary method using a digital melting point apparatus is the standard procedure.

Required Equipment and Materials
  • Digital Melting Point Apparatus (e.g., Mel-Temp®, DigiMelt®)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (dry, finely powdered)

  • Spatula and watch glass

  • Packing tube or long glass tube

Step-by-Step Procedure
  • Sample Preparation: a. Place a small amount of the dry, crystalline sample onto a clean watch glass. b. Crush the sample into a fine powder using a clean spatula. c. Invert a capillary tube and press the open end into the powder until a small amount (1-2 mm) of the sample enters the tube.

  • Sample Packing: a. Invert the capillary tube so the sealed end is down. b. Gently tap the tube on a hard surface to encourage the powder to fall to the bottom. c. For efficient packing, drop the capillary tube (sealed end down) through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the sample tightly at the bottom.

  • Apparatus Setup & Measurement: a. Insert the packed capillary tube into the sample holder of the melting point apparatus. b. If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15 °C per minute to find a rough range. c. For an accurate measurement, prepare a new sample and set the starting temperature to ~20 °C below the expected melting point. d. Set the heating ramp rate to a slow 1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording: a. Observe the sample through the magnified viewing port. b. Record the temperature (T₁) at which the first drop of liquid appears. c. Continue heating and record the temperature (T₂) at which the last solid crystal melts completely. d. The melting range is reported as T₁ - T₂.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording A 1. Obtain dry, crystalline sample B 2. Crush to fine powder A->B C 3. Load into capillary tube B->C D 4. Pack sample to bottom C->D E 5. Insert capillary into apparatus D->E F 6. Set start temp. (~20°C below expected MP) E->F G 7. Heat slowly (1-2 °C/min) F->G H 8. Observe sample G->H I 9. Record T1: First liquid drop H->I J 10. Record T2: All solid melts I->J K 11. Report Range: T1 - T2 J->K

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-(methylamino)benzoic acid is a substituted anthranilic acid derivative. Compounds within this structural class are pivotal building blocks in medicinal chemistry and materials science. The precise arrangement of the bromine, secondary amine, and carboxylic acid functionalities on the benzene ring dictates the molecule's chemical reactivity, physicochemical properties, and potential biological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound. While comprehensive, peer-reviewed experimental spectra for this specific molecule are not widely published, we can construct a highly accurate, predicted spectroscopic profile based on foundational principles and data from structurally analogous compounds. This document is intended for researchers and drug development professionals, offering a predictive framework for the characterization of this molecule and serving as a methodological reference for its analysis.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₈H₈BrNO₂) contains several key features that will dominate its spectroscopic output:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring will give rise to characteristic signals in both NMR and IR spectroscopy.

  • Functional Groups: The carboxylic acid (-COOH), secondary amine (-NHCH₃), and bromo (-Br) groups each have distinct spectroscopic properties that will be clearly identifiable.

  • Intramolecular Interactions: The proximity of the amino and carboxylic acid groups allows for potential intramolecular hydrogen bonding, which can significantly influence the chemical shifts of the N-H and O-H protons in NMR and the vibrational frequencies of the corresponding groups in IR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Experience: Causality Behind Predictions

For this compound, the ¹H NMR spectrum will be defined by the electronic environment of the three distinct aromatic protons, the methyl group protons, and the labile amine and carboxylic acid protons. The electron-donating nature of the methylamino group (-NHCH₃) and the electron-withdrawing, ortho-para directing nature of the bromine atom create a predictable pattern of shielding and deshielding on the aromatic ring. The coupling constants (J-values) between adjacent protons will be crucial for assigning their relative positions. In the ¹³C NMR, the chemical shifts will similarly be influenced by these substituent effects, with the carboxyl carbon appearing significantly downfield.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Carboxylic Acid (-COOH)12.5 - 13.5Broad Singlet-1H
Amine (-NH-)7.8 - 8.2Broad Singlet-1H
Aromatic (H-6)~ 7.85DoubletJ ≈ 2.5 Hz1H
Aromatic (H-4)~ 7.40Doublet of DoubletsJ ≈ 8.8, 2.5 Hz1H
Aromatic (H-3)~ 6.70DoubletJ ≈ 8.8 Hz1H
Methyl (-CH₃)~ 2.80Singlet-3H

Interpretation:

  • Labile Protons: The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet far downfield due to hydrogen bonding and its acidic nature. The amine proton signal will also be a broad singlet, with its chemical shift being concentration and temperature-dependent.

  • Aromatic Region:

    • H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the bromine, leading to a downfield shift. It appears as a doublet due to coupling only with H-4 (meta-coupling, ⁴J).

    • H-4: This proton is ortho to the bromine and meta to both the carboxylic acid and methylamino groups. It will be split into a doublet of doublets by H-3 (ortho-coupling, ³J) and H-6 (meta-coupling, ⁴J).

    • H-3: This proton is ortho to the strongly electron-donating methylamino group, causing it to be the most upfield (shielded) of the aromatic protons. It will appear as a doublet due to coupling with H-4 (ortho-coupling, ³J).

  • Aliphatic Region: The three protons of the methyl group are chemically equivalent and not coupled to other protons, resulting in a sharp singlet. Its position reflects the influence of the adjacent nitrogen atom.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Signal AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-C =O)~ 169.5
Aromatic (C-2)~ 152.0
Aromatic (C-1)~ 142.0
Aromatic (C-4)~ 135.0
Aromatic (C-6)~ 125.0
Aromatic (C-5)~ 115.0
Aromatic (C-3)~ 112.0
Methyl (-CH₃)~ 30.0

Interpretation:

  • Carbonyl Carbon: The C=O carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field.

  • Aromatic Carbons:

    • C-2: Attached to the nitrogen, this carbon is significantly deshielded.

    • C-1: The ipso-carbon attached to the carboxylic acid group.

    • C-5: The carbon atom directly bonded to bromine will be shielded by the "heavy atom effect" but its precise location can vary. The predicted value is an estimate.

    • The remaining aromatic carbons are assigned based on established substituent effects for -NHR, -COOH, and -Br groups.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Experience: Causality Behind Predictions

The IR spectrum of this compound will be rich with information. The most prominent features will be the very broad O-H stretch of the carboxylic acid, a result of strong hydrogen bonding, and the sharp C=O stretch. The N-H stretch of the secondary amine will also be visible. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of signals corresponding to C-O, C-N, and C-Br stretches, as well as aromatic ring vibrations. The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations.

Predicted IR Absorption Data (Solid State, KBr Pellet)
Wavenumber (cm⁻¹)Vibration TypeIntensity
3300 - 2500O-H stretch (Carboxylic acid dimer)Strong, Very Broad
~ 3350N-H stretch (Secondary amine)Medium, Sharp
~ 2950C-H stretch (Methyl)Weak-Medium
~ 1680C=O stretch (Carboxylic acid)Strong, Sharp
~ 1600, 1570C=C stretch (Aromatic ring)Medium
~ 1250C-O stretch / O-H bendStrong
~ 1200C-N stretchMedium
~ 820C-H out-of-plane bend (1,2,4-subst.)Strong
~ 650C-Br stretchMedium-Weak

Interpretation:

  • The extremely broad absorption centered around 3000 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.

  • A sharper peak around 3350 cm⁻¹ is characteristic of the N-H stretch of a secondary amine.

  • The strong, sharp peak around 1680 cm⁻¹ is indicative of the carbonyl (C=O) group of an aromatic carboxylic acid. Its position is slightly lower than a simple ketone due to conjugation with the aromatic ring.

  • Peaks in the 1600-1450 cm⁻¹ range confirm the presence of the aromatic ring.

  • The strong absorption around 820 cm⁻¹ is highly diagnostic for a 1,2,4-trisubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and clues about its structure.

Expertise & Experience: Causality Behind Predictions

For this compound, the key diagnostic feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion peak (M⁺) and any bromine-containing fragment ions will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units and having nearly equal intensity. Fragmentation will likely proceed through the loss of stable neutral molecules like water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.

Predicted Mass Spectrometry Data (Electron Ionization, EI)
m/zPredicted IonKey Features
231 / 229[M]⁺˙ (Molecular Ion)Isotopic doublet (1:1 ratio)
214 / 212[M - OH]⁺Loss of hydroxyl radical
186 / 184[M - COOH]⁺Loss of carboxyl group
150[M - Br]⁺Loss of bromine atom
106[M - Br - CO₂]⁺Subsequent loss of CO₂

Note: The values correspond to the masses for the ⁸¹Br and ⁷⁹Br isotopes, respectively.

Predicted Fragmentation Pathway:

M [M]⁺˙ m/z 229/231 M_OH [M-OH]⁺ m/z 212/214 M->M_OH - •OH M_COOH [M-COOH]⁺ m/z 184/186 M->M_COOH - •COOH M_Br [M-Br]⁺ m/z 150 M_COOH->M_Br - •NHCH₂

Caption: A plausible EI fragmentation pathway for the title compound.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for acquiring the spectroscopic data for this compound.

General Analytical Workflow

Sample Sample Preparation (Dissolve in DMSO-d₆ for NMR, prepare KBr pellet for IR) NMR NMR Acquisition (¹H, ¹³C, COSY, HSQC) Sample->NMR IR FTIR Acquisition (4000-400 cm⁻¹) Sample->IR MS MS Acquisition (EI or ESI) Sample->MS Processing Data Processing (Phase/Baseline Correction, Peak Picking) NMR->Processing IR->Processing MS->Processing Analysis Structural Elucidation (Combine all data) Processing->Analysis

Caption: General workflow for spectroscopic analysis.

A. NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the labile -COOH and -NH protons.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (~1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

B. FTIR Spectroscopy Protocol

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet containing the sample in the holder and acquire the spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance vs. wavenumber is used for analysis.

C. Mass Spectrometry Protocol (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion peaks and the characteristic bromine isotopic pattern.

An In-depth Technical Guide to 5-Bromo-2-(methylamino)benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylamino)benzoic acid, a substituted N-methylanthranilic acid derivative, represents a class of chemical building blocks with significant potential in medicinal chemistry and organic synthesis. Its structural motif, featuring a carboxylic acid, a secondary amine, and a bromine atom on a benzene ring, offers multiple points for chemical modification, making it a valuable intermediate in the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes based on established chemical principles, a recently documented synthesis, and its emerging application in the field of targeted protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 22721-16-0[1][2]
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1][2]
Appearance White solid[3]

Synthesis and Methodologies

While the original discovery and first synthesis of this compound are not prominently documented in readily available literature, its structure lends itself to several logical synthetic pathways rooted in fundamental organic chemistry transformations. Furthermore, a modern synthetic example is documented in recent patent literature.

Plausible Synthetic Pathways

The synthesis of this compound can be logically approached from precursors such as 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) or 2,5-dibromobenzoic acid.

1. N-Methylation of 5-Bromoanthranilic Acid:

A primary and straightforward approach involves the direct methylation of the amino group of 5-bromoanthranilic acid. This precursor is readily prepared by the bromination of anthranilic acid.[4][5] The N-methylation can be achieved using various methylating agents.

  • Causality Behind Experimental Choices: The choice of base and methylating agent is critical. A non-nucleophilic base is preferred to prevent side reactions with the carboxylic acid. The reaction conditions would need to be optimized to favor mono-methylation over the formation of the quaternary ammonium salt.

2. Buchwald-Hartwig Amination:

A more modern approach would involve a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction would couple 2,5-dibromobenzoic acid with methylamine.

  • Causality Behind Experimental Choices: This method offers high selectivity for the formation of the C-N bond. The key challenge is the potential for the reaction to occur at either of the two bromine positions. The greater steric hindrance at the 2-position might favor selective amination at this site. Careful selection of the palladium catalyst and ligands would be crucial to control the regioselectivity and reaction efficiency.

The logical flow of these potential synthetic routes is illustrated in the diagram below.

G cluster_0 Plausible Synthetic Pathways A Anthranilic Acid B 5-Bromoanthranilic Acid (2-Amino-5-bromobenzoic acid) A->B Bromination C This compound B->C N-Methylation (e.g., CH3I, Base) D 2,5-Dibromobenzoic Acid D->C Buchwald-Hartwig Amination (Pd Catalyst, Ligand) E Methylamine E->C

Caption: Plausible synthetic routes to this compound.

Documented Synthetic Protocol

A synthesis of this compound has been described in a 2021 patent.[3] This protocol provides a concrete, albeit recent, example of its preparation.

Experimental Protocol:

  • Step 1: Reaction Setup: A solution of methyl 2-amino-5-bromobenzoate is prepared.

  • Step 2: N-Methylation: The starting material is treated with a suitable methylating agent and a base.

  • Step 3: Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Step 4: Workup and Purification: The reaction mixture is acidified, and the product is extracted and purified to yield this compound as a white solid.[3]

Analytical Data:

The reported 1H NMR data for the synthesized compound is as follows:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.84 (d, J = 2.6 Hz, 1H), 7.51 (dd, J = 9.0, 2.6 Hz, 1H), 6.68 (d, J = 9.0 Hz, 1H), 2.83 (s, 3H).[3]

This data is consistent with the structure of this compound.

Applications in Drug Discovery and Development

The utility of substituted anthranilic acids as intermediates in the synthesis of pharmaceuticals is well-established.[6] The specific application for this compound has been highlighted in the context of developing novel therapeutics.

Intermediate for CRBN Ligands

Recent research has identified this compound as a key intermediate in the synthesis of fused-glutarimide cereblon (CRBN) ligands.[3] CRBN is a component of an E3 ubiquitin ligase complex and is the target of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.[3]

The development of novel CRBN ligands is a very active area of research, particularly for the creation of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The workflow for the application of this compound as an intermediate is depicted below.

G cluster_1 Application Workflow A This compound B Multi-step Synthesis A->B C Fused-Glutarimide CRBN Ligand B->C D PROTAC Development C->D E Targeted Protein Degradation D->E

Caption: Application of this compound in PROTAC development.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in modern drug discovery. While its early history is not well-documented, its chemical structure allows for reliable synthesis through established organic reactions. The recent application of this compound in the synthesis of CRBN ligands for targeted protein degradation underscores its relevance to current research and development in medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in the field.

References

A Technical Guide to 5-Bromo-2-(methylamino)benzoic acid: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Multifunctional Building Block

In the intricate landscape of pharmaceutical development, the success of a synthesis campaign often hinges on the strategic selection of key chemical intermediates. 5-Bromo-2-(methylamino)benzoic acid is a prime example of such a crucial building block. Its structure, featuring a carboxylic acid, a secondary methylamino group, and a bromine atom strategically positioned on a benzene ring, offers a trifecta of reactive sites. This multifunctionality provides medicinal chemists with a versatile scaffold, enabling the efficient construction of complex molecular architectures found in a variety of therapeutic agents.

The true value of this intermediate lies in the orthogonal reactivity of its functional groups. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. Simultaneously, the carboxylic acid and methylamino groups provide avenues for amide bond formation, esterification, and other nucleophilic/electrophilic transformations. This inherent versatility minimizes the need for cumbersome protection-deprotection sequences, streamlining synthetic routes and ultimately accelerating the drug discovery pipeline. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 22721-16-0[1][2][]
Molecular Formula C₈H₈BrNO₂[1][][4]
Molecular Weight 230.06 g/mol [1][][5]
Appearance Solid (form may vary)
Monoisotopic Mass 228.97385 Da[4]
InChI Key SIAWPBGFCFNHCS-UHFFFAOYSA-N[1][4]
Storage Store in a dry, dark place at room temperature.[2]

Spectroscopic Data: Mass spectrometry data provides crucial confirmation of the compound's identity. The predicted collision cross-section values and corresponding m/z for various adducts are valuable for analytical method development.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 229.98113139.1
[M+Na]⁺ 251.96307150.2
[M-H]⁻ 227.96657144.4
Data sourced from PubChem predictions.[4]

Synthesis and Mechanistic Considerations

The preparation of this compound can be approached from multiple strategic starting points. The most common methods involve either the bromination of 2-(methylamino)benzoic acid or the methylation of 2-amino-5-bromobenzoic acid. The choice of route often depends on the commercial availability and cost of the starting materials.

A prevalent and reliable method is the direct bromination of 2-amino-3-methylbenzoic acid using a suitable brominating agent like N-Bromosuccinimide (NBS) or aqueous hydrogen bromide.[6] The directing effects of the activating amino and methyl groups guide the bromine to the 5-position.

Workflow for Synthesis via Bromination

cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product SM 2-Amino-3-methylbenzoic acid Reaction Stir at 20°C for 1h SM->Reaction Dissolve in Solvent Reagent N-Bromosuccinimide (NBS) Reagent->Reaction Solvent DMF Workup Quench with Water Extract with Ethyl Acetate Reaction->Workup Reaction Completion Isolation Dry, Filter, Concentrate Workup->Isolation Product 2-Amino-5-bromo-3-methylbenzoic acid Isolation->Product

Caption: Synthesis workflow for a brominated aminobenzoic acid derivative.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid

This protocol is adapted from a standard procedure for the bromination of an aminobenzoic acid derivative.[6]

  • Reaction Setup: To a solution of 2-amino-3-methylbenzoic acid (500 mg, 3.31 mmol) in N,N-dimethylformamide (DMF, 33 mL), add N-bromosuccinimide (NBS) (618 mg, 3.47 mmol) portion-wise at room temperature (20°C).

    • Causality: DMF is an excellent polar aprotic solvent that solubilizes the starting material and facilitates the electrophilic aromatic substitution. NBS is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into water (50 mL). The product may precipitate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Causality: Quenching with water precipitates the organic product and dissolves inorganic by-products like succinimide. Ethyl acetate is a suitable extraction solvent to recover the product from the aqueous phase.

  • Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be further purified by recrystallization if necessary.

    • Self-Validation: The identity and purity of the resulting 2-amino-5-bromo-3-methylbenzoic acid can be confirmed by mass spectrometry, which should show a characteristic isotopic pattern for the bromine atom (M/Z (M[⁷⁹Br]+H)⁺ = 230.0) and ¹H NMR spectroscopy.[6]

Reactivity and Strategic Application in Drug Synthesis

The utility of this compound as an intermediate is largely defined by the reactivity of its bromine atom, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[7] This reaction is highly valued in drug development for its mild conditions and tolerance of a wide range of functional groups.[7][8] In the context of this compound, the bromine atom can be coupled with various aryl or heteroaryl boronic acids to construct biaryl scaffolds, which are common motifs in biologically active molecules.[7]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative.[9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[9]

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Intermediate1 Ar-Pd(II)-Br(L₂) Pd0->Intermediate1 OxAdd Oxidative Addition OxAdd->Intermediate1 Intermediate2 Ar-Pd(II)-Ar'(L₂) Intermediate1->Intermediate2 Transmetal Transmetalation Transmetal->Intermediate2 Intermediate2->Pd0 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application as a Key Intermediate

While direct synthesis examples for major drugs using this compound are less commonly published than for its close analogs, this scaffold is critical for building molecules of therapeutic interest. For instance, related structures like 5-bromo-2-methylbenzoic acid are used in the synthesis of the SGLT2 inhibitor Canagliflozin. Similarly, key intermediates for the MEK inhibitor Trametinib are synthesized using related building blocks in multi-step sequences.[10][11][12] The principles of coupling and functional group manipulation are directly transferable. Derivatization of intermediates based on 5-bromo-2-aminobenzoic acid has also been explored for developing novel antibacterial agents targeting the FabG enzyme.[13]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general methodology for the Suzuki coupling of an aryl bromide, adapted for this compound.[7]

  • Inert Atmosphere Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add the solvent system, typically a mixture like 1,4-dioxane/water (4:1, 10 mL). Degas the solution by bubbling the inert gas through it for 15-20 minutes.

    • Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen via degassing is critical to prevent catalyst deactivation and ensure a high yield.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is typically purified using flash column chromatography.

    • Self-Validation: The final biaryl product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Like many benzoic acid derivatives and aryl halides, it presents moderate hazards.

Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed.[14]
Skin Corrosion/Irritation H315: Causes skin irritation.[14]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation.[14][15]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[14][15]
Precautions for Safe Handling:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[16]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14][16]

  • Handling Practices: Avoid breathing dust.[14] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[14][17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[17]

Conclusion

This compound stands out as a high-value intermediate for chemical research and pharmaceutical development. Its pre-installed functional handles—the bromine atom for cross-coupling and the amino and carboxylic acid groups for further derivatization—provide a robust platform for constructing diverse and complex molecular targets. A comprehensive understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, empowers scientists to leverage its full potential, facilitating the efficient and innovative design of next-generation therapeutics.

References

Unlocking the Therapeutic Promise of 5-Bromo-2-(methylamino)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Promising Anthranilic Acid Derivative for Drug Development Professionals

Executive Summary

5-Bromo-2-(methylamino)benzoic acid, a halogenated derivative of anthranilic acid, stands at the forefront of contemporary drug discovery research. While direct studies on this specific molecule are emerging, its structural lineage to a class of compounds with well-documented pharmacological activities provides a strong rationale for its investigation. Anthranilic acid derivatives, such as the widely-used non-steroidal anti-inflammatory drugs (NSAIDs) mefenamic acid and meclofenamate sodium, have long established their therapeutic value.[1][2] This technical guide synthesizes current knowledge from structurally analogous compounds to build a comprehensive profile of the potential biological activities of this compound, with a primary focus on its anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the mechanistic underpinnings, present detailed experimental protocols for evaluation, and provide a forward-looking perspective on its potential role in next-generation therapeutics.

Introduction: The Chemical and Pharmacological Context

This compound (CAS No: 22721-16-0) is an aromatic carboxylic acid with the molecular formula C₈H₈BrNO₂.[][4] Its core structure is anthranilic acid (2-aminobenzoic acid), a scaffold that has proven to be a rich source of bioactive molecules.[5] The addition of a bromine atom at the 5-position and a methyl group to the amine significantly alters its electronic and lipophilic properties, which are critical determinants of pharmacological activity. The bromine atom, in particular, can enhance membrane permeability and act as a site for further chemical modification.[6]

Derivatives of anthranilic acid are known to possess potent analgesic, antipyretic, and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This established precedent provides a strong foundation for exploring the therapeutic potential of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research into related anthranilic and benzoic acid derivatives, we can project several key areas of biological activity for this compound.

Potent Anti-inflammatory Activity

The most anticipated activity is in the realm of inflammation modulation. The structural similarity to fenamate NSAIDs suggests a high probability of COX inhibition.[2][7]

Causality of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of related compounds are not limited to COX inhibition. Studies on structurally similar halogenated aromatic acids reveal a more complex mechanism involving the suppression of major inflammatory signaling cascades. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway. In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2.

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades like ERK, JNK, and p38, is a crucial regulator of inflammatory responses.[8] Compounds structurally related to this compound have been shown to inhibit the phosphorylation and activation of these MAPK pathways, thereby preventing the downstream production of inflammatory mediators.[8] This dual inhibition of both NF-κB and MAPK pathways represents a powerful and comprehensive anti-inflammatory mechanism.

Diagram: Proposed Anti-inflammatory Mechanism

Anti_Inflammatory_Pathway Fig. 1: Proposed Anti-inflammatory Mechanism of Action LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates Compound 5-Bromo-2-(methylamino) benzoic acid Compound->MAPK Inhibits Compound->IKK Inhibits NFkB_active Active NF-κB (Nuclear Translocation) MAPK->NFkB_active Activates IkB IκBα IKK->IkB Phosphorylates & Degrades IKK->NFkB_active Frees NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB->NFkB_active ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->ProInflammatory Induces Transcription Mediators Inflammatory Mediators (NO, PGE2, Cytokines) ProInflammatory->Mediators Leads to Production

Caption: Proposed inhibition of NF-κB and MAPK signaling pathways.


Anticancer Potential

The therapeutic landscape for cancer is continually seeking novel small molecules that can target tumor cells. Derivatives of benzoic acid have demonstrated promising anticancer properties.[9][10]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Research on related benzoic acid compounds points towards several potential anticancer mechanisms.[11] One primary route is the induction of apoptosis (programmed cell death). This can be achieved by modulating the expression of key regulatory proteins, such as increasing the levels of pro-apoptotic proteins (e.g., Bax, Caspase-3) while decreasing anti-apoptotic proteins (e.g., Bcl-2).[11]

Furthermore, some benzoic acid derivatives have been shown to act as Histone Deacetylase (HDAC) inhibitors.[11] HDACs are often overexpressed in cancer cells, leading to the suppression of tumor-suppressing genes. Inhibition of HDACs can halt cancer cell proliferation and induce apoptosis.[11] Another observed effect is the ability to arrest the cell cycle, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[11]

Diagram: Anticancer Evaluation Workflow

Anticancer_Workflow Fig. 2: General Workflow for In Vitro Anticancer Evaluation Start Cancer Cell Lines (e.g., MCF-7, HCT-116) Treatment Treat with This compound (Dose-Response) Start->Treatment Viability Cell Viability Assay (MTT / XTT) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V / Caspase Activity) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Mechanism Mechanistic Studies (Western Blot for Bcl-2, Bax, etc.) Treatment->Mechanism Result Determine IC50 & Mechanism Viability->Result Apoptosis->Result CellCycle->Result Mechanism->Result

Caption: A streamlined workflow for assessing anticancer activity.


Antimicrobial Activity

Schiff bases and other derivatives of aminobenzoic acids have been noted for their antibacterial and antifungal properties.[12][13] The presence of a halogen, such as bromine, can enhance antimicrobial activity, often by increasing the lipophilicity of the molecule, which facilitates its passage through microbial cell membranes.[6][12] The potential mechanism could involve the disruption of essential enzymatic processes or the integrity of the cell wall in susceptible pathogens.

Quantitative Data Summary

While specific quantitative data for this compound is not yet published, the following table summarizes the activities of structurally related compounds to provide a benchmark for expected potency.

Biological ActivityCompound Class/ExampleModel SystemKey Quantitative FindingReference
Anti-inflammatory Novel Anthranilic Acid DerivativesIn vitro COX assayCOX-2 Selectivity Index: 5.56 - 13.70[7][14]
Anticancer Benzoic Acid Quinazolinone DerivativeMCF-7 Breast Cancer CellsIC₅₀ value: ~100 µM/ml[9][15]
Anticancer Dihydroxy Benzoic AcidHCT-116 Colon Cancer CellsInduces apoptosis and G2/M cell cycle arrest[11]
Antimicrobial Bromo-substituted PABA derivativeB. subtilis (Gram-positive)pMIC value: 2.11 µM/ml[12]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following detailed protocol for an in vitro anti-inflammatory assay is provided. This system is self-validating by including necessary controls and cytotoxicity assessments.

Protocol: Evaluation of Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) and other pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[8][16]

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well for the NO assay and into 24-well plates for ELISA assays. Allow cells to adhere for 24 hours.

2. Cytotoxicity Assessment (MTT Assay):

  • Rationale: It is critical to ensure that any reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.

  • Treat a separate plate of cells with various concentrations of the test compound for 24 hours.

  • Add MTT solution (5 mg/mL) and incubate for 4 hours.

  • Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.[16]

  • Determine the maximum non-toxic concentration for subsequent experiments.

3. Anti-inflammatory Assay:

  • Pre-treat the adhered cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours. Include a vehicle control (no compound, no LPS), a positive control (LPS only), and a reference drug control (e.g., Dexamethasone).

4. Measurement of Nitric Oxide (Griess Assay):

  • Rationale: NO is a key inflammatory mediator produced by iNOS in activated macrophages.

  • Collect 100 µL of culture supernatant from each well.

  • Mix with an equal volume of Griess reagent.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.[16] Quantify nitrite concentration using a sodium nitrite standard curve.

5. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Rationale: Quantifies specific protein mediators like TNF-α and IL-6 to provide a more detailed profile of the anti-inflammatory effect.

  • Use the remaining supernatant from the 24-well plates.

  • Perform ELISA for key cytokines (e.g., TNF-α, IL-6, PGE₂) according to the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only control.

  • Analyze data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

Diagram: In Vitro Anti-inflammatory Assay Workflow

Assay_Workflow Fig. 3: Workflow for In Vitro Anti-inflammatory Screening Start Seed RAW 264.7 Macrophages Adhere Incubate 24h (Adhesion) Start->Adhere Pretreat Pre-treat with Compound (1 hour) Adhere->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Griess Griess Assay (Measure Nitric Oxide) Supernatant->Griess ELISA ELISA (Measure Cytokines/PGE2) Supernatant->ELISA Analysis Data Analysis & % Inhibition Calculation Griess->Analysis ELISA->Analysis Cytotoxicity_Start Seed Separate Plate Cytotoxicity_Treat Treat with Compound Only (24 hours) Cytotoxicity_Start->Cytotoxicity_Treat MTT MTT Assay (Assess Viability) Cytotoxicity_Treat->MTT Max_Conc Determine Max Non-Toxic Dose MTT->Max_Conc Max_Conc->Pretreat Inform Dosing

Caption: A validated workflow for screening anti-inflammatory potential.


Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound is a molecule of significant therapeutic potential. Its most probable activities lie in anti-inflammatory, anticancer, and antimicrobial applications, driven by mechanisms including the inhibition of COX enzymes and the modulation of critical signaling pathways like NF-κB and MAPK.

The path forward requires a systematic and rigorous investigation of the specific compound itself. Key future work should include:

  • Direct Synthesis and Characterization: Efficient synthesis of the pure compound for biological testing.

  • In Vitro Validation: Execution of the protocols outlined in this guide to confirm and quantify its anti-inflammatory and anticancer activities.

  • Mechanism of Action Studies: Utilizing techniques like Western blotting and kinase assays to pinpoint its precise molecular targets.

  • In Vivo Efficacy and Safety: Progressing the most promising findings into animal models of inflammation and cancer to assess efficacy, pharmacokinetics, and safety profiles.

This compound represents a promising starting point for the development of novel therapeutics. Its investigation is not merely an academic exercise but a scientifically-grounded pursuit of new treatments for a range of human diseases.

References

Methodological & Application

Synthesis of 5-Bromo-2-(methylamino)benzoic Acid: A Detailed Guide to Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 5-Bromo-2-(methylamino)benzoic acid from 2-amino-5-bromobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol detailed herein utilizes the robust and selective Eschweiler-Clarke reaction, a cornerstone of N-methylation in organic chemistry.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a bromo-substituted aromatic ring, a secondary amine, and a carboxylic acid, offers multiple points for further chemical modification. This versatility makes it an important intermediate in the development of novel therapeutic agents. The methylation of the primary amine in 2-amino-5-bromobenzoic acid is a key transformation that significantly alters the molecule's electronic and steric properties, influencing its biological activity and pharmacokinetic profile.

The Synthetic Approach: Reductive Amination via the Eschweiler-Clarke Reaction

The chosen synthetic route is the Eschweiler-Clarke reaction, a classic method for the methylation of primary and secondary amines.[1][2] This reaction employs formaldehyde as the methyl source and a reducing agent, traditionally formic acid, to effect the reductive amination.[1] A key advantage of this method is that it typically avoids the over-methylation to form quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[1] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride source.[3]

In this protocol, we will utilize a modified Eschweiler-Clarke procedure employing sodium cyanoborohydride as the reducing agent. Sodium cyanoborohydride is a milder and more selective reducing agent than formic acid, often leading to cleaner reactions and higher yields.[2]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-amino-5-bromobenzoic acid≥98%Commercially Available
Formaldehyde (37% in H₂O)ACS ReagentCommercially Available
Sodium Cyanoborohydride (NaBH₃CN)≥95%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Acetic Acid (AcOH)GlacialCommercially Available
Dichloromethane (DCM)ACS ReagentCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially Available
Hydrochloric Acid (HCl)1 MPrepared in-house
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Safety Precautions
  • Formaldehyde is a known carcinogen and respiratory irritant. Handle in a well-ventilated fume hood.

  • Sodium Cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acids. Handle with care in a fume hood and avoid acidic conditions during handling and storage.[4][5]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

Reaction Workflow

workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 2-amino-5-bromobenzoic acid in Methanol B Add Formaldehyde and Acetic Acid A->B C Add Sodium Cyanoborohydride B->C D Stir at Room Temperature C->D E Quench with Water D->E Reaction Completion F Adjust pH to ~3-4 with HCl E->F G Extract with Dichloromethane F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Column Chromatography or Recrystallization I->J K Characterize Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask, add 2-amino-5-bromobenzoic acid (1.0 eq).

    • Dissolve the starting material in methanol (approximately 10-15 mL per gram of starting material).

    • To the stirred solution, add formaldehyde (37% aqueous solution, 2.2 eq) followed by glacial acetic acid (1.2 eq). The acetic acid helps to catalyze the formation of the iminium ion intermediate.

    • Cool the mixture in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

    • Acidify the mixture to a pH of approximately 3-4 with 1 M HCl. This step protonates the product, making it more soluble in the aqueous phase and helps to decompose any remaining sodium cyanoborohydride (perform this in a fume hood).

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may yield the pure product.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methyl group and the overall structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the final compound.

Discussion of Key Experimental Choices

  • Choice of Reducing Agent: Sodium cyanoborohydride is chosen for its selectivity. It readily reduces the iminium ion intermediate while being less reactive towards the carbonyl group of the starting material and the product's carboxylic acid.[6]

  • Role of Acetic Acid: The addition of a catalytic amount of acid facilitates the formation of the iminium ion from the initial hemiaminal intermediate, thereby accelerating the reaction rate.

  • pH Adjustment during Work-up: Acidification of the reaction mixture is crucial for protonating the desired product, which can aid in its separation from non-basic impurities. It also serves to safely quench the excess reducing agent. Subsequent extraction into an organic solvent is then performed after neutralization or under acidic conditions depending on the exact work-up strategy.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 2-amino-5-bromobenzoic acid using a modified Eschweiler-Clarke reaction. By following this guide, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The protocol emphasizes safety, selectivity, and provides a clear rationale for the experimental choices, ensuring a high degree of reproducibility.

References

detailed experimental protocol for 5-Bromo-2-(methylamino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Experimental Protocol for the Synthesis of 5-Bromo-2-(methylamino)benzoic acid

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. We present a primary protocol based on nucleophilic aromatic substitution (SNAr) and discuss an alternative palladium-catalyzed method, the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety procedures, and detailed characterization methods to ensure a reliable and reproducible synthesis.

Introduction and Strategic Overview

This compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds and functional materials. Its structure, featuring a carboxylic acid, a secondary amine, and a bromine handle for further functionalization, makes it a versatile synthon.

The primary synthetic strategy detailed herein involves the nucleophilic aromatic substitution (SNAr) reaction between 5-Bromo-2-fluorobenzoic acid and methylamine. The fluorine atom at the C-2 position is highly activated towards displacement by the electron-withdrawing carboxylic acid group ortho to it, making this a highly efficient and regioselective transformation.

An alternative approach, the Buchwald-Hartwig amination, is also discussed. This powerful palladium-catalyzed cross-coupling reaction offers a different route, typically starting from 2,5-dibromobenzoic acid.[1][2][3] While often requiring more specialized reagents like palladium catalysts and phosphine ligands, it is an indispensable tool in modern organic synthesis for its broad substrate scope.[1][4]

Primary Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol details the most common and direct approach to the target molecule.

Reaction Scheme
Reaction scheme showing 5-Bromo-2-fluorobenzoic acid reacting with methylamine to yield this compound

Caption: Synthesis of this compound via SNAr reaction.

Causality of Reagent and Condition Selection
  • Starting Material: 5-Bromo-2-fluorobenzoic acid is the ideal substrate. Fluorine is the most electronegative halogen, which enhances the electrophilicity of the carbon it is attached to, and it is an excellent leaving group in SNAr reactions.

  • Nucleophile: A 40% aqueous solution of methylamine is a commercially available, convenient, and potent nucleophile for this transformation. An excess is used to drive the reaction to completion and act as a base to neutralize the hydrofluoric acid byproduct.

  • Solvent: A polar aprotic solvent like DMSO or DMF is typically used to solvate the reactants and facilitate the reaction. However, in this case, the reaction can often be run in water or using the aqueous methylamine solution as the solvent, which presents a greener and simpler alternative.

  • Temperature: Moderate heating (e.g., 80-100 °C) is sufficient to overcome the activation energy barrier without causing significant decomposition of the starting material or product.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMolesNotes
5-Bromo-2-fluorobenzoic acid146328-85-0219.015.00 g22.8 mmolStarting material. Toxic if swallowed.[5][6]
Methylamine (40% in H₂O)74-89-531.0615 mL~174 mmolCorrosive, flammable, causes severe skin burns.[7][8]
Hydrochloric Acid (conc., ~37%)7647-01-036.46As needed-For acidification. Corrosive.
Deionized Water7732-18-518.02~500 mL-For workup and washing.
Ethanol64-17-546.07As needed-For recrystallization.
Mandatory Safety Precautions
  • Methylamine is a highly flammable, volatile, and corrosive substance that can cause severe skin burns and respiratory irritation. [7][8][9] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE) is non-negotiable. This includes a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[8][10]

  • Emergency preparedness: Ensure an emergency shower and eyewash station are immediately accessible. Have a Class B fire extinguisher (for flammable liquids) and a spill kit rated for amines available.[11]

  • Grounding and Bonding: Metal containers used for transferring methylamine should be grounded and bonded to prevent static discharge.[7] Use only non-sparking tools.[7]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Charge pressure vessel with 5-bromo-2-fluorobenzoic acid. Add_Amine 2. Add 40% aq. methylamine in a fume hood. Setup->Add_Amine Seal 3. Seal the vessel securely. Add_Amine->Seal Heat 4. Heat at 90-100 °C with stirring for 12-18 h. Seal->Heat Cool 5. Cool to room temperature, then chill in an ice bath. Heat->Cool Acidify 6. Slowly add concentrated HCl to precipitate the product (pH ~2-3). Cool->Acidify Filter 7. Collect solid via vacuum filtration. Wash with cold deionized water. Acidify->Filter Dry 8. Dry the crude product in a vacuum oven. Filter->Dry Recrystallize 9. Recrystallize from an ethanol/water mixture. Dry->Recrystallize Final_Dry 10. Dry pure product under vacuum. Recrystallize->Final_Dry

Caption: Step-by-step workflow for the SNAr synthesis.

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL thick-walled pressure-rated glass vessel equipped with a magnetic stir bar, add 5-Bromo-2-fluorobenzoic acid (5.00 g, 22.8 mmol).

  • Addition of Nucleophile: In a well-ventilated chemical fume hood, carefully add the 40% aqueous methylamine solution (15 mL, ~174 mmol).

  • Sealing the Reaction: Securely seal the pressure vessel. Causality Note: Sealing is crucial to prevent the volatile methylamine from escaping upon heating, ensuring its concentration remains high enough to drive the reaction.

  • Heating: Place the vessel in an oil bath preheated to 95 °C. Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Cooling: After the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature. Subsequently, chill the vessel in an ice-water bath for 30 minutes. Safety Note: Do not open the vessel while it is hot or under pressure.

  • Product Precipitation (Workup): Unseal the vessel carefully in the fume hood. Transfer the reaction mixture to a 500 mL beaker with stirring, placed in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise to the cold solution to neutralize the excess methylamine and precipitate the product. Continue addition until the pH of the solution is approximately 2-3 (check with pH paper). Causality Note: The product is an amino acid, which is soluble in its basic (carboxylate) form and precipitates in its acidic (carboxylic acid) form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight. The expected yield of crude product is typically >85%.

Purification and Characterization
  • Purification: The most common method for purification is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. To the hot solution, add deionized water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results for this compound
¹H NMR (400 MHz, DMSO-d₆)δ ~7.8-8.0 (m, 2H, Ar-H), ~6.8-7.0 (d, 1H, Ar-H), ~2.8-2.9 (d, 3H, N-CH₃). The NH and COOH protons will appear as broad singlets.
Mass Spec (ESI-) Calculated for C₈H₇BrNO₂⁻ [M-H]⁻: 227.96, 229.96. Found: 227.9, 229.9 (characteristic bromine isotope pattern).
Melting Point Literature values are typically in the range of 180-190 °C.

Alternative Synthetic Route: Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is a powerful alternative, particularly useful if the SNAr substrate is unavailable or unreactive.[1][3]

General Reaction Scheme
Reaction scheme showing 2,5-Dibromobenzoic acid reacting with methylamine in the presence of a palladium catalyst to yield this compound

Caption: Synthesis via regioselective Buchwald-Hartwig amination.

Catalytic Cycle Overview

The reaction proceeds via a catalytic cycle involving a Pd(0) species. Key steps include oxidative addition of the aryl bromide to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1][2]

G Pd0 L₂Pd⁰ OA Oxidative Addition Complex Pd0->OA Ar-Br Amido Pd-Amido Complex OA->Amido + MeNH₂ - HBr (via base) Amido->Pd0 Regeneration Product Ar-NHMe Amido->Product Reductive Elimination Catalyst_Regen L₂Pd⁰

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Key Considerations
  • Regioselectivity: The reaction must be selective for the bromine at the C-2 position over the one at C-5. The C-2 position is more sterically hindered but also electronically activated by the adjacent carboxylic acid, which can coordinate to the catalyst. Fine-tuning of ligands and conditions is often required to achieve high selectivity.

  • Reagents: This reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃).

  • Conditions: The reaction must be run under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is oxygen-sensitive. Anhydrous solvents (e.g., Toluene, Dioxane) are required.

This method, while more complex to set up, is a testament to the power of modern organometallic chemistry and provides a viable route for challenging substrates.

References

Application Notes and Protocols for the Synthesis of 5-Bromo-2-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-(methylamino)benzoic acid is a valuable substituted anthranilic acid derivative. Its structural motifs, including the carboxylic acid, secondary amine, and aryl bromide, make it a versatile building block in organic synthesis. It serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. For instance, related N-aryl anthranilic acids are recognized as important non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the N-methylanthranilic acid core is prevalent in numerous bioactive molecules.

This guide provides a detailed examination of the reaction mechanisms and field-proven protocols for the synthesis of this important intermediate. We will focus on two robust and widely applicable synthetic strategies: the direct N-methylation of 2-amino-5-bromobenzoic acid and the copper-catalyzed Ullmann condensation.

PART 1: Reaction Mechanism & Strategic Considerations

The synthesis of this compound can be approached from two primary starting materials, each involving a distinct mechanistic pathway. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Pathway A: N-Methylation of 2-Amino-5-bromobenzoic Acid

This is a direct and intuitive approach where the primary amino group of 2-amino-5-bromobenzoic acid is alkylated using a methylating agent.

Mechanism: The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate). A base is required to deprotonate the resulting ammonium salt, regenerating the neutral secondary amine and preventing over-alkylation to a quaternary ammonium salt.

Causality of Experimental Choices:

  • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I) are common choices. Dimethyl sulfate is often preferred in industrial settings due to its lower cost, but it is extremely toxic and requires careful handling. Methyl iodide is also toxic but can be easier to handle on a lab scale[3][4].

  • Base: A non-nucleophilic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is crucial. It must be strong enough to deprotonate the amine but not so strong as to promote unwanted side reactions. The base neutralizes the acid byproduct (e.g., HI or H₂SO₄) and prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used to dissolve the reagents and facilitate the SN2 reaction.

Pathway B: Copper-Catalyzed Ullmann Condensation

This pathway involves the formation of the C-N bond by coupling 2,5-dibromobenzoic acid with methylamine, a classic example of an Ullmann-type reaction[5]. This method is particularly useful when the corresponding amino-substituted starting material is less accessible. A similar Ullmann reaction has been successfully used to synthesize the analogous compound, 5-Bromo-2-(phenylamino)benzoic acid[1].

Mechanism: The Ullmann N-arylation reaction is a copper-catalyzed process. While the exact mechanism has been subject to extensive study, a widely accepted catalytic cycle involves Cu(I) and Cu(III) intermediates[6].

  • Amine Coordination: Methylamine coordinates to an active Cu(I) species.

  • Oxidative Addition: The aryl halide (2,5-dibromobenzoic acid) oxidatively adds to the copper center, forming a Cu(III)-aryl complex. The bromide at the 2-position is more reactive due to its proximity to the activating carboxylic acid group.

  • Reductive Elimination: The N-arylated product is formed through reductive elimination from the Cu(III) complex, regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.

Figure 1: Proposed Catalytic Cycle for the Ullmann Condensation.

Causality of Experimental Choices:

  • Catalyst: Copper powder, copper(I) oxide (Cu₂O), or copper(I) iodide (CuI) are effective catalysts. The choice often depends on the specific substrate and reaction conditions[5].

  • Base: A base like potassium carbonate (K₂CO₃) is essential to deprotonate the carboxylic acid and neutralize the HBr formed during the reaction.

  • Solvent: High-boiling polar solvents such as 2-ethoxyethanol, N-methylpyrrolidone (NMP), or DMF are typically required to achieve the high temperatures needed for the Ullmann condensation.

PART 2: Experimental Protocols & Data

The following protocols are designed to be self-validating systems. Adherence to these steps, coupled with proper analytical characterization, ensures the reliable synthesis of the target compound.

Protocol 1: Synthesis via N-Methylation of 2-Amino-5-bromobenzoic Acid

This protocol is adapted from established methods for the N-methylation of anthranilic acid derivatives.

Materials & Reagents:

Reagent CAS No. M.W. ( g/mol ) Amount Moles (mmol)
2-Amino-5-bromobenzoic acid 5794-88-7 216.03 5.00 g 23.1
Dimethyl Sulfate 77-78-1 126.13 3.20 g (2.4 mL) 25.4
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 6.40 g 46.3
Acetone 67-64-1 58.08 100 mL -

| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed | - |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromobenzoic acid (5.00 g, 23.1 mmol), potassium carbonate (6.40 g, 46.3 mmol), and acetone (100 mL).

  • Addition of Methylating Agent: Stir the suspension vigorously. Slowly add dimethyl sulfate (2.4 mL, 25.4 mmol) dropwise to the mixture over 10 minutes at room temperature.

    • Causality: Dropwise addition is critical to control the exothermic reaction and minimize the formation of the N,N-dimethylated byproduct.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Acidification & Isolation: Dissolve the resulting residue in 100 mL of water. The solution will be basic. Slowly acidify the aqueous solution to pH 3-4 by adding 1 M HCl dropwise with stirring. A precipitate will form.

    • Causality: The product is soluble in its carboxylate form under basic conditions. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.

  • Purification: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Protocol 2: Synthesis via Ullmann Condensation

This protocol is adapted from the successful synthesis of the analogous phenylamino derivative[1].

Materials & Reagents:

Reagent CAS No. M.W. ( g/mol ) Amount Moles (mmol)
2,5-Dibromobenzoic acid 610-92-4 279.93 5.00 g 17.9
Methylamine (40% in H₂O) 74-89-5 31.06 4.6 mL ~53.7
Copper(I) Oxide (Cu₂O) 1317-39-1 143.09 0.13 g 0.9
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 4.95 g 35.8
2-Ethoxyethanol 110-80-5 90.12 20 mL -

| Hydrochloric Acid (6 M) | 7647-01-0 | 36.46 | As needed | - |

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, combine 2,5-dibromobenzoic acid (5.00 g, 17.9 mmol), potassium carbonate (4.95 g, 35.8 mmol), copper(I) oxide (0.13 g, 0.9 mmol), and 2-ethoxyethanol (20 mL).

  • Addition of Amine: Add the 40% aqueous solution of methylamine (4.6 mL, ~53.7 mmol).

  • Reaction: Heat the mixture to reflux (approx. 135°C) and maintain for 24 hours under a nitrogen atmosphere.

    • Causality: The inert atmosphere prevents the oxidation of the Cu(I) catalyst. The high temperature is necessary to overcome the activation energy of the C-Br bond cleavage.

  • Workup: Cool the reaction mixture to room temperature. Pour the dark mixture into 150 mL of water and add activated charcoal.

  • Filtration: Heat the aqueous suspension to boiling and filter through a pad of Celite while hot to remove the copper catalyst and charcoal.

  • Acidification & Isolation: Cool the filtrate in an ice bath. Vigorously stir the solution and slowly add 6 M HCl until the pH reaches 3-4, causing the product to precipitate.

  • Purification: Allow the suspension to stir in the ice bath for 1 hour. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry under high vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary.

PART 3: Product Characterization & Safety

Expected Analytical Data

Final product identity and purity should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): The expected spectrum would show a singlet for the methyl group (CH₃) around δ 2.8-3.0 ppm. The aromatic protons should appear as three distinct signals in the δ 6.8-7.8 ppm region. The N-H and COOH protons will appear as broad singlets, with chemical shifts that can vary depending on concentration and solvent purity.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals include the methyl carbon around 30 ppm, aromatic carbons between 110-150 ppm, and the carboxylic acid carbonyl carbon above 170 ppm.

  • Mass Spectrometry (ESI-): m/z calculated for C₈H₇BrNO₂ [M-H]⁻: 227.97, 229.97. The characteristic isotopic pattern for bromine (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed.

Safety Precautions
  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reagent-Specific Hazards:

    • Dimethyl Sulfate / Methyl Iodide: These are potent alkylating agents and are classified as toxic and carcinogenic[3]. Avoid inhalation and skin contact. Use a dedicated syringe or cannula for transfer. Quench any residual reagent and contaminated glassware with a concentrated ammonia solution.

    • Brominated Aromatic Compounds: These compounds can be irritants. Avoid inhalation of dust and skin contact.

    • Copper Catalysts: Copper compounds can be harmful if ingested and are toxic to aquatic life. Handle with care to avoid generating dust. Dispose of copper waste according to institutional guidelines for heavy metal waste[7].

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-2-(methylamino)benzoic Acid in the Synthesis of Empagliflozin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Key Building Block in Modern Antidiabetic Drug Synthesis

The landscape of type 2 diabetes management has been significantly reshaped by the advent of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. This class of drugs, including the widely prescribed Empagliflozin, offers a unique insulin-independent mechanism of action by promoting urinary glucose excretion. The intricate molecular architecture of these drugs necessitates a sophisticated and efficient synthetic strategy. At the heart of many of these syntheses lies a critical starting material: 5-Bromo-2-(methylamino)benzoic acid .

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the practical application of this compound in the synthesis of SGLT2 inhibitors, with a specific focus on the pathway to Empagliflozin. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide robust, field-tested protocols.

Part 1: The Strategic Importance of this compound

This compound is not just another reagent; it is a carefully selected molecular scaffold. Its structure is pre-organized with key functionalities that are essential for the final structure of Empagliflozin.

  • The Bromine Atom: This serves as a strategic leaving group, enabling the crucial C-C bond formation that connects the two aromatic rings of the final drug molecule. Its position is para to the methylamino group, which influences the electronic properties of the ring.

  • The Carboxylic Acid: This group is readily converted into an amide, forming the central linkage of the molecule.

  • The Methylamino Group: This group is fundamental to the final structure and its interaction with the SGLT2 protein.

The selection of this starting material is a prime example of convergent synthesis, where complex molecular fragments are prepared separately and then joined. This approach is often more efficient and leads to higher overall yields compared to a linear synthesis.

Part 2: Synthetic Pathway Overview - From Building Block to Active Pharmaceutical Ingredient (API)

The synthesis of Empagliflozin from this compound can be conceptually broken down into three major stages:

  • Amide Bond Formation: The carboxylic acid of our starting material is coupled with a second key intermediate, typically a substituted benzylamine.

  • Suzuki or Grignard Coupling: The C-Br bond is leveraged to create a new C-C bond, linking the two aromatic systems.

  • Final Modifications and Purification: This stage involves deprotection and/or other minor modifications to yield the final, highly pure API.

Below is a visual representation of this overarching workflow.

G A This compound C Amide Coupling A->C B Key Intermediate (e.g., Substituted Benzylamine) B->C D Amide Intermediate C->D Formation of Amide Bond F C-C Coupling (e.g., Suzuki Reaction) D->F E Arylboronic Ester or Grignard Reagent E->F G Coupled Product F->G Formation of C-C Bond H Final Modifications (e.g., Deprotection) G->H I Empagliflozin (API) H->I Final API

Caption: High-level workflow for Empagliflozin synthesis.

Part 3: Detailed Experimental Protocols

The following protocols are presented with the understanding that all laboratory work should be conducted by trained professionals in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Protocol 3.1: Amide Coupling via Acyl Chloride Formation

This two-step, one-pot procedure is a classic and robust method for forming the central amide bond. The conversion of the carboxylic acid to a more reactive acyl chloride is a key step.

Rationale: Carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating a rapid and high-yielding reaction with the amine. Thionyl chloride (SOCl₂) is an excellent choice as it is inexpensive and the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound230.065.00 g21.7
Thionyl Chloride (SOCl₂)118.972.5 mL34.2
Dichloromethane (DCM), anhydrous-50 mL-
(4-Fluorophenyl)methanamine125.152.85 g22.8
Triethylamine (TEA)101.196.1 mL43.4

Step-by-Step Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (5.00 g, 21.7 mmol) and anhydrous dichloromethane (50 mL).

  • Acyl Chloride Formation: Slowly add thionyl chloride (2.5 mL, 34.2 mmol) to the suspension at room temperature. The mixture may become clearer as the reaction proceeds.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Cooling and Amine Addition: After 2 hours, cool the reaction mixture to 0°C using an ice bath. In a separate flask, dissolve (4-fluorophenyl)methanamine (2.85 g, 22.8 mmol) and triethylamine (6.1 mL, 43.4 mmol) in 20 mL of anhydrous DCM.

  • Amide Formation: Add the amine solution dropwise to the cooled acyl chloride solution over 30 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure amide intermediate.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling

This Nobel Prize-winning reaction is a powerful tool for forming C-C bonds. Here, we use it to connect the two aromatic rings.

Rationale: The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and esters. The palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination steps to form the new C-C bond. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Amide Intermediate (from 3.1)337.205.00 g14.8
(S)-2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane254.534.15 g16.3
Palladium(II) Acetate (Pd(OAc)₂)224.5066 mg0.296
SPhos (Ligand)410.47243 mg0.592
Potassium Phosphate (K₃PO₄), tribasic212.279.42 g44.4
Toluene/Water (4:1 mixture)-50 mL-

Step-by-Step Procedure:

  • Setup: To a 250 mL Schlenk flask, add the amide intermediate (5.00 g, 14.8 mmol), the boronic ester (4.15 g, 16.3 mmol), potassium phosphate (9.42 g, 44.4 mmol), and the SPhos ligand (243 mg, 0.592 mmol).

  • Degassing: Seal the flask and evacuate and backfill with nitrogen or argon three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed toluene/water solvent mixture (50 mL) via cannula, followed by the Palladium(II) acetate (66 mg, 0.296 mmol).

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by HPLC or TLC.

  • Workup: After completion, cool the reaction to room temperature and dilute with 50 mL of ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 40 mL) and brine (1 x 40 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford the coupled product.

G cluster_0 Amide Coupling Protocol cluster_1 Suzuki Coupling Protocol A 1. Add this compound & Anhydrous DCM to Flask B 2. Add Thionyl Chloride (SOCl2) to form Acyl Chloride A->B C 3. Heat to Reflux (2 hrs) B->C D 4. Cool to 0°C C->D E 5. Add Amine & TEA solution dropwise D->E F 6. Warm to RT, Stir (3 hrs) E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry, Concentrate & Purify G->H I 1. Combine Amide, Boronic Ester, Base, Ligand J 2. Degas System (Evacuate/Backfill N2) I->J K 3. Add Degassed Solvent & Pd Catalyst J->K L 4. Heat to 80-90°C (12-18 hrs) K->L M 5. Cool, Dilute & Filter through Celite L->M N 6. Extraction & Washing M->N O 7. Dry, Concentrate & Purify N->O

Caption: Step-by-step experimental workflows.

Part 4: Conclusion and Future Perspectives

The synthetic route to Empagliflozin employing this compound is a testament to modern organic synthesis. It combines classic reactions like amide bond formation with powerful, modern cross-coupling techniques like the Suzuki-Miyaura reaction. The protocols detailed herein provide a robust and reproducible pathway to this important pharmaceutical agent. Future research in this area will likely focus on developing even more efficient, cost-effective, and greener catalytic systems for the key C-C bond-forming step, potentially utilizing flow chemistry or novel catalyst immobilization techniques to further streamline the production of this life-changing medication.

Application Notes & Protocols: 5-Bromo-2-(methylamino)benzoic Acid as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-2-(methylamino)benzoic Acid

In the landscape of medicinal chemistry and materials science, the strategic selection of foundational building blocks is paramount to the efficient construction of novel molecular architectures. This compound emerges as a highly valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its utility is anchored in its unique trifunctional nature:

  • An amino group (-NHCH₃) that serves as a key nucleophile for cyclization reactions.

  • A carboxylic acid group (-COOH) that can act as an electrophilic partner in condensation and cyclization protocols, often after activation.

  • A bromo substituent (-Br) strategically positioned on the aromatic ring, providing a reactive handle for a multitude of cross-coupling reactions, enabling further molecular elaboration.

This combination allows for sequential and regioselective reactions to construct complex fused ring systems, which form the core of many pharmacologically active agents. This guide provides an in-depth exploration of its application in synthesizing key heterocyclic scaffolds, including quinazolinones and acridones, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₈H₈BrNO₂[1]
Molecular Weight230.06 g/mol [2]
AppearanceSolid[3]
Melting Point167-171 °C[3]
InChIKeySIAWPBGFCFNHCS-UHFFFAOYSA-N[1]
CAS Number22721-16-0[4]

Synthesis of 6-Bromo-3-methylquinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous molecules with significant therapeutic potential, including anticancer and anti-inflammatory agents.[5][6] The ortho-disposed amino and carboxyl groups in this compound make it an ideal precursor for constructing the quinazolinone skeleton through cyclocondensation reactions.

Mechanistic Rationale

The synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives is a well-established transformation. A highly effective method involves the initial acylation of the amino group, followed by cyclization with an amine source. In this protocol, we utilize a one-pot reaction with an orthoester and a primary amine. The orthoester first reacts with the primary amine to form an intermediate which then acylates the methylamino group of our building block. The subsequent intramolecular cyclization, driven by heating, eliminates alcohol and water to yield the stable, fused heterocyclic system. The bromine atom at the 6-position and the methyl group at the N-3 position are retained, providing sites for further diversification.

Workflow for Quinazolinone Synthesis

G cluster_start Reactants cluster_reaction One-Pot Reaction A This compound D Cyclocondensation (Reflux in Ethanol) A->D Combine & Heat B Orthoester (e.g., Triethyl orthoformate) B->D Combine & Heat C Primary Amine (R-NH2) C->D Combine & Heat E Purification (Cooling, Filtration, Recrystallization) D->E Reaction Completion F 6-Bromo-3-methyl-2-substituted-quinazolin-4(3H)-one E->F

Caption: One-pot synthesis of substituted quinazolinones.

Detailed Experimental Protocol

Objective: To synthesize 6-bromo-3-methyl-2-phenylquinazolin-4(3H)-one.

Materials:

  • This compound (1.0 mmol, 230 mg)

  • Triethyl orthobenzoate (1.2 mmol, 267 mg)

  • Aniline (1.5 mmol, 140 mg)

  • Ethanol (15 mL)

  • Standard laboratory glassware for reflux

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), triethyl orthobenzoate (1.2 mmol), and aniline (1.5 mmol).

  • Add ethanol (15 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 6-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture to afford the desired 6-bromo-3-methyl-2-phenylquinazolin-4(3H)-one as a crystalline solid.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Expected Results & Data
ReactantMolar Eq.Key ConditionsProductAnticipated Yield
This compound1.0Ethanol, Reflux6-Bromo-3-methyl-2-phenylquinazolin-4(3H)-one75-85%
Triethyl orthobenzoate1.26-8 hours
Aniline1.5

Synthesis of 7-Bromo-10-methylacridon-9(10H)-ones

Acridone derivatives are another class of heterocycles with significant biological activities, including anticancer and antimalarial properties.[7] The synthesis of the acridone core from this compound typically involves a two-step sequence: an initial N-arylation via an Ullmann condensation, followed by an intramolecular cyclization (acylation).

Mechanistic Rationale
  • Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction between an aryl halide and an amine.[8] In this context, the methylamino group of our building block acts as the nucleophile, displacing a halide from a second aromatic ring (e.g., bromobenzene). This reaction requires high temperatures and a polar aprotic solvent. The product is an N-phenylanthranilic acid derivative.[9]

  • Intramolecular Acylation: The N-phenylanthranilic acid intermediate is then cyclized to form the tricyclic acridone system.[10] This reaction is an electrophilic aromatic substitution where the carboxylic acid, activated by a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA), acylates the N-linked phenyl ring. The reaction proceeds via dehydration and ring closure.[7]

Workflow for Acridone Synthesis

G Two-Step Acridone Synthesis cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Cyclization A This compound + Aryl Halide (e.g., Bromobenzene) B Ullmann Condensation (Cu Catalyst, K2CO3, DMF, 140-150°C) A->B C Intermediate: 5-Bromo-2-(N-methyl-N-phenylamino)benzoic acid B->C D Intramolecular Acylation (H2SO4 or PPA, 100°C) C->D Isolate & React E Final Product: 7-Bromo-10-methylacridon-9(10H)-one D->E

Caption: Two-step workflow for the synthesis of acridone derivatives.

Detailed Experimental Protocol

Part A: Synthesis of 5-Bromo-2-(N-methyl-N-phenylamino)benzoic acid (Ullmann Condensation)

Materials:

  • This compound (10 mmol, 2.30 g)

  • Bromobenzene (12 mmol, 1.88 g)

  • Anhydrous Potassium Carbonate (K₂CO₃) (20 mmol, 2.76 g)

  • Copper(I) Iodide (CuI) (1 mmol, 190 mg)

  • Dimethylformamide (DMF) (40 mL)

Procedure:

  • In a 100 mL three-necked flask fitted with a mechanical stirrer, condenser, and nitrogen inlet, combine this compound, potassium carbonate, and copper(I) iodide.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add DMF (40 mL) and bromobenzene (12 mmol).

  • Heat the mixture to 140-150 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the crude N-arylated intermediate. Purification can be achieved by recrystallization from ethanol/water.

Part B: Synthesis of 7-Bromo-10-methylacridon-9(10H)-one (Intramolecular Cyclization)

Materials:

  • 5-Bromo-2-(N-methyl-N-phenylamino)benzoic acid (from Part A) (5 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (15 mL)

Procedure:

  • Carefully add the intermediate from Part A (5 mmol) to concentrated sulfuric acid (15 mL) in a beaker with stirring.

  • Heat the mixture on a boiling water bath (100 °C) for 4 hours.[10] The solution will typically develop a deep color with strong fluorescence.

  • Cautiously pour the hot reaction mixture into 150 mL of boiling water.[10] To minimize spattering, allow the acid solution to run down the side of the beaker.

  • Boil the resulting suspension for 5 minutes, then filter the hot mixture through a Buchner funnel.

  • Wash the collected yellow precipitate with hot water until the washings are neutral.

  • Dry the solid product to obtain crude 7-bromo-10-methylacridon-9(10H)-one. Further purification can be achieved by recrystallization from a high-boiling solvent like isoamyl alcohol or glacial acetic acid.[10]

Safety and Handling

  • This compound: Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Many reagents used in these protocols are corrosive, toxic, or flammable. Concentrated sulfuric acid is highly corrosive and reacts exothermically with water. Ullmann condensations are performed at high temperatures and should be conducted in a well-ventilated fume hood under an inert atmosphere.

  • Work-up: Quenching reactions, especially with strong acids, should be done cautiously and with appropriate cooling.

Conclusion

This compound is a robust and strategically designed building block for heterocyclic synthesis. The orthogonal reactivity of its functional groups—the amino/carboxyl pair for cyclocondensations and the bromo substituent for cross-coupling—provides chemists with a powerful tool for the assembly of complex molecular scaffolds. The protocols detailed herein for quinazolinone and acridone synthesis demonstrate the practical application of this reagent, offering reliable pathways to compounds of high interest in pharmaceutical and materials research.

References

The Strategic Application of 5-Bromo-2-(methylamino)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 5-Bromo-2-(methylamino)benzoic acid, a substituted anthranilic acid derivative, represents one such privileged scaffold. Its intrinsic structural features—a carboxylic acid amenable to a variety of coupling reactions, a secondary amine for further derivatization, and a bromine atom that can participate in cross-coupling reactions or act as a steric and electronic modulator—render it a highly valuable starting material for the synthesis of diverse compound libraries. While direct applications of this specific molecule are not extensively documented in publicly available literature, its close analogs have been instrumental in the development of clinically significant drugs, particularly in the realms of anti-inflammatory and metabolic diseases. This guide will provide an in-depth exploration of the potential applications of this compound, drawing on established principles and proven methodologies from analogous structures to provide robust, actionable protocols for researchers in medicinal chemistry.

Core Rationale: Why this compound is a Scaffold of Interest

The therapeutic potential of derivatives of this compound can be inferred from the biological activity of structurally similar compounds. The 2-aminobenzoic acid core is a well-established pharmacophore, with the spatial relationship of the amino and carboxyl groups providing a key binding motif for a variety of biological targets.

  • Anti-Inflammatory Potential: The structural analog, 5-Bromo-2-(phenylamino)benzoic acid, has been investigated in the context of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. This suggests that the 5-bromo-2-aminobenzoic acid core can serve as a template for designing novel anti-inflammatory agents, potentially targeting enzymes such as cyclooxygenases (COX-1 and COX-2) or other mediators of inflammation. A recently synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has demonstrated anti-inflammatory effects in lipopolysaccharide-activated primary microglial cells, further underscoring the potential of this scaffold in targeting inflammatory pathways in the central nervous system[2][3].

  • Kinase Inhibition: The 2-aminopyrimidine scaffold, which shares features with the 2-aminobenzoic acid core, is a cornerstone in the design of protein kinase inhibitors[4]. Kinases are a major class of drug targets, particularly in oncology[5][6]. The functional groups on this compound provide the necessary handles to synthesize libraries of compounds for screening against various kinases. The bromine atom, for instance, can be exploited for structure-activity relationship (SAR) studies, where its replacement or modification can fine-tune selectivity and potency.

Experimental Protocols: Synthesizing Bioactive Molecules

The true utility of this compound lies in its synthetic tractability. The following protocols are representative of how this scaffold can be elaborated to generate novel chemical entities with therapeutic potential.

Protocol 1: Synthesis of N-Aryl Derivatives as Potential Anti-Inflammatory Agents via Buchwald-Hartwig Amination

This protocol outlines a hypothetical synthesis of an N-aryl derivative of this compound, inspired by the structure of known NSAIDs. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.

Reaction Scheme:

Buchwald-Hartwig Amination reagent1 This compound reaction_node + reagent1->reaction_node reagent2 Aryl Halide (e.g., 4-iodotoluene) reagent2->reaction_node product N-Aryl-5-bromo-2-(methylamino)benzoic acid derivative reaction_node->product Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., K3PO4) Solvent (e.g., Toluene) Heat

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Potassium phosphate tribasic - K₃PO₄)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), aryl halide (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-aryl derivative.

Protocol 2: Synthesis of Amide Derivatives as Potential Kinase Inhibitors

This protocol describes the synthesis of an amide derivative, a common structural motif in kinase inhibitors, using a standard peptide coupling reagent.

Reaction Scheme:

Amide Coupling reagent1 This compound reaction_node + reagent1->reaction_node reagent2 Amine (e.g., 4-methoxyaniline) reagent2->reaction_node product Amide derivative reaction_node->product Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: Amide coupling of this compound.

Materials:

  • This compound

  • Amine (e.g., 4-methoxyaniline)

  • Coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Addition of Reagents: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Application Note: In Vitro Biological Evaluation

Following the synthesis of a library of derivatives, a crucial step is to assess their biological activity. Below is a representative protocol for evaluating the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay

Principle:

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a pro-inflammatory mediator. The concentration of NO can be indirectly measured using the Griess reagent.

Workflow:

NO Inhibition Assay cluster_workflow Workflow for NO Inhibition Assay A Seed RAW 264.7 cells in a 96-well plate B Pre-treat cells with test compounds for 1 hour A->B C Stimulate with LPS (1 µg/mL) for 24 hours B->C D Collect supernatant C->D E Add Griess reagent to supernatant D->E F Measure absorbance at 540 nm E->F G Calculate % NO inhibition F->G

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Synthesized test compounds

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent Component A to each supernatant sample, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC₅₀ value for each active compound.

Table 1: Hypothetical Quantitative Data for Synthesized Compounds

Compound IDSynthetic ProtocolTarget Class (Hypothesized)IC₅₀ (µM) in NO Assay
DERIV-001Protocol 1Anti-inflammatory12.5
DERIV-002Protocol 1Anti-inflammatory8.2
DERIV-003Protocol 2Kinase Inhibitor> 50
DERIV-004Protocol 2Kinase Inhibitor> 50

Conclusion and Future Directions

This compound is a promising and versatile building block in medicinal chemistry. By leveraging established synthetic methodologies such as Buchwald-Hartwig amination and amide coupling, a diverse array of novel compounds can be generated. The structural similarity of this scaffold to the core of known anti-inflammatory drugs and kinase inhibitors provides a strong rationale for its use in the development of new therapeutic agents. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this valuable chemical entity. Future work should focus on synthesizing and screening libraries of derivatives against a broad range of biological targets to uncover novel and potent drug candidates.

References

Application Note: High-Purity Recovery of 5-Bromo-2-(methylamino)benzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-(methylamino)benzoic acid is a key intermediate in the synthesis of various high-value chemical entities, particularly in the pharmaceutical industry. The purity of this building block is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream processing and final product formulation. This application note provides a comprehensive, field-proven protocol for the purification of this compound using the robust and scalable technique of recrystallization. We delve into the fundamental principles governing solvent selection, detail a step-by-step methodology, and offer a guide to troubleshooting common challenges, ensuring researchers and process chemists can achieve high purity and consistent results.

Introduction: The Imperative for Purity

In the landscape of drug discovery and development, the structural integrity and purity of starting materials are non-negotiable. This compound (Figure 1) serves as a critical precursor in the synthesis of complex organic molecules. Its bifunctional nature, featuring both a carboxylic acid and a secondary amine on a brominated aromatic ring, makes it a versatile synthon. However, synthetic routes to this compound can introduce impurities such as starting materials, isomers (e.g., 4-bromo-2-chlorobenzoic acid from certain syntheses), or by-products from side reactions.[1] Recrystallization offers an efficient, economical, and environmentally conscious method for refining this compound to the high-purity standard required for subsequent applications.[2] This guide is designed to equip researchers with the expertise to implement this technique effectively.

Figure 1: Chemical Structure of this compound

Image of the chemical structure of this compound.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[3] The ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures.

The process hinges on several key causal relationships:

  • Solubility Gradient: The efficacy of recrystallization is directly proportional to the steepness of the solubility curve of the target compound in the chosen solvent. A large difference in solubility between the boiling point and room temperature (or 0 °C) allows for high recovery of the purified solid upon cooling.[4]

  • Crystal Lattice Formation: As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it out of solution. Slow, controlled cooling encourages the molecules to self-assemble into a highly ordered, three-dimensional crystal lattice. This process is selective; molecules that do not fit perfectly into the lattice structure—i.e., impurities—are excluded and remain in the solvent, known as the mother liquor.[2][3]

  • Impurity Management: For the process to be effective, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor during vacuum filtration).[2]

Compound Profile and Safety Considerations

A thorough understanding of the material's properties is critical for procedural safety and success.

Physicochemical Data

The key properties of this compound are summarized in the table below. While a precise, experimentally verified melting point is not consistently reported in the literature, analogous compounds provide a useful reference range for purity assessment.

PropertyValueSource(s)
CAS Number 22721-16-0[5]
Molecular Formula C₈H₈BrNO₂[5][6]
Molecular Weight 230.06 g/mol [6][7]
Appearance Solid, powder[8][9]
Solubility Profile Generally soluble in alcohols (methanol, ethanol) and DMSO; poorly soluble in water.[8][10]
Storage Keep in a dark place, sealed in a dry container at room temperature.[7]
Hazard Identification and Safe Handling

Based on safety data sheets (SDS) for structurally similar aminobenzoic and bromobenzoic acids, this compound should be handled with appropriate care.

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a laboratory coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Optimized Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to solvent volumes may be necessary depending on the initial purity of the material.

Materials and Equipment
  • Crude this compound (~5 g)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • 250 mL Erlenmeyer flask

  • 100 mL Graduated cylinder

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and filtration flask

  • Vacuum source

  • Ice bath

  • Spatula and weighing paper

  • Drying oven or desiccator

Solvent System Selection

For aminobenzoic acids, a mixed solvent system often provides the ideal solubility gradient. An ethanol/water mixture is highly effective. The compound is readily soluble in hot ethanol, and the addition of water as an "anti-solvent" drastically reduces its solubility, promoting crystallization upon cooling.[4]

Step-by-Step Methodology
  • Dissolution: Place 5.0 g of crude this compound and a magnetic stir bar into a 250 mL Erlenmeyer flask. Add approximately 20-25 mL of ethanol. Place the flask on a hot plate and heat to a gentle boil while stirring. Continue adding ethanol in small portions (1-2 mL at a time) until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[2]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source and allow it to cool slightly for a minute. Add a small amount (tip of a spatula) of activated carbon. Return the flask to the hot plate and boil for 2-3 minutes. Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules. Adding it to a boiling solution can cause violent bumping.

  • Hot Gravity Filtration (if carbon was used): If activated carbon was added, it must be removed while the solution is hot to prevent premature crystallization of the product. Pre-heat a stemless funnel and a clean Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel and filter the hot solution quickly. Causality: A stemless funnel and pre-heated glassware prevent the formation of a "plug" of crystals that can clog the apparatus.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly to room temperature on the benchtop. Causality: Slow cooling is essential for the formation of large, well-defined crystals, which are inherently purer as they exclude impurities more effectively from their growing lattice structure.[3] Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-20 minutes. Causality: The solubility of the compound decreases further at lower temperatures, leading to a more complete precipitation from the mother liquor and thus a higher recovery.

  • Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mother liquor. Turn on the vacuum and swirl the flask to create a slurry of the crystals. Pour the slurry into the Büchner funnel. Use a small amount of ice-cold fresh ethanol/water mixture to rinse any remaining crystals from the flask into the funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold deionized water. Causality: Washing with a cold solvent removes any residual mother liquor (containing dissolved impurities) that may be adhering to the crystal surfaces without significantly re-dissolving the purified product.

  • Drying: Leave the vacuum on for 10-15 minutes to pull air through the crystals, facilitating initial drying. Transfer the purified crystals from the funnel to a pre-weighed watch glass. Dry the solid to a constant weight in a drying oven at low heat (e.g., 50-60 °C) or in a vacuum desiccator.

Purity Assessment

The purity of the final product should be confirmed by melting point analysis. A pure compound will exhibit a sharp melting point over a narrow range (1-2 °C). The presence of impurities typically causes both a depression and a broadening of the melting point range.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purification process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization & Isolation cluster_finish Final Processing start Crude this compound dissolve Dissolve in minimum boiling ethanol start->dissolve decolorize Add activated carbon (if needed) dissolve->decolorize optional filtrate Hot Saturated Filtrate hot_filter Hot gravity filtration decolorize->hot_filter hot_filter->filtrate cool_rt Slow cool to room temperature filtrate->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vac_filter Vacuum filtration cool_ice->vac_filter wash Wash with ice-cold deionized water vac_filter->wash mother_liquor Mother Liquor (Impurities in Solution) vac_filter->mother_liquor remove dry Dry crystals to constant weight wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated to the point where the compound's melting point is below the solvent's boiling point. Cooling may be too rapid.Re-heat the mixture until the oil dissolves completely. Add a small amount of additional hot solvent (e.g., 10% more ethanol) and allow the solution to cool much more slowly.
No Crystals Form The solution is not sufficiently saturated (too much solvent was used). The energy barrier for nucleation has not been overcome.Gently boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid's surface. Add a "seed" crystal of the pure compound if available.
Premature Crystallization The solution cooled too quickly during hot filtration, or the filtration apparatus was cold.Ensure the funnel and receiving flask are adequately pre-heated. Perform the filtration step as quickly as possible. If crystals form in the funnel, add a small amount of hot solvent to redissolve them.
Low Yield / Recovery Too much solvent was used for dissolution. Crystals were washed with warm solvent. The compound has significant solubility in the cold mother liquor.Use the absolute minimum amount of boiling solvent for dissolution. Always wash crystals with ice-cold solvent. Cool the flask in the ice bath for a longer duration. Consider a second crop of crystals by evaporating some solvent from the mother liquor.

Conclusion

Recrystallization is a powerful and indispensable technique for ensuring the high purity of critical chemical intermediates like this compound. By understanding the underlying principles of solubility and crystal formation and by following a systematic and logical protocol, researchers can reliably remove impurities and obtain material suitable for the most demanding synthetic applications. This application note serves as a robust guide to achieving this goal, fostering reproducibility and confidence in experimental outcomes.

References

Application Note: A Step-by-Step Protocol for the Purification of 5-Bromo-2-(methylamino)benzoic Acid by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 5-Bromo-2-(methylamino)benzoic acid using silica gel column chromatography. This compound is a valuable building block in medicinal chemistry and drug development. Its purification can be challenging due to the presence of closely related impurities, such as synthetic precursors or isomers, and its amphoteric nature, which can lead to poor chromatographic behavior. This document outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to optimize separation conditions, followed by a robust, step-by-step protocol for preparative column chromatography. We address common issues like peak tailing by incorporating additives into the mobile phase, ensuring a reliable and reproducible purification process. This guide is intended for researchers, chemists, and drug development professionals seeking a validated method for obtaining high-purity this compound.

Introduction: The Rationale for a Specialized Approach

This compound possesses both a weakly acidic carboxylic acid group (predicted pKa ≈ 4.62) and a weakly basic secondary amine group.[1] This amphoteric character is the primary cause of purification challenges on standard silica gel, which is inherently acidic. The simultaneous interaction of both the acidic and basic moieties with the silica surface can lead to significant peak tailing, poor resolution, and, in some cases, irreversible adsorption of the compound to the stationary phase.[2]

Furthermore, synthetic routes may introduce impurities with very similar polarities, such as unreacted starting materials (e.g., 2,5-dibromobenzoic acid) or regioisomers formed during bromination.[3][4] A standard chromatographic approach is often insufficient to resolve these closely related compounds.

The protocol detailed herein addresses these challenges directly. By first optimizing the mobile phase using TLC with an acidic modifier, we can suppress the ionization of the carboxylic acid group, thereby minimizing unwanted interactions with the silica gel.[2][5] This strategy leads to sharper bands, improved resolution, and higher recovery of the pure target compound.

Part 1: Pre-Chromatography Method Development via TLC

Principle of Optimization: Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly developing a mobile phase for column chromatography. The primary goal is to find a solvent system that moves the desired compound to a Retardation factor (Rƒ) of approximately 0.25-0.35 while maximizing the separation from all impurities.[2] For amphoteric compounds, it is critical to test mobile phases with and without an acidic modifier to mitigate tailing.

Materials and Reagents:

  • Crude this compound

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Solvents: n-Hexane, Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Acetic acid (AcOH)

  • TLC developing chambers

  • Capillary tubes for spotting

  • UV lamp (254 nm) for visualization

Protocol 1: TLC Solvent System Screening
  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of three separate TLC plates. Also, spot the known starting materials if available.

  • Mobile Phase Preparation: Prepare three different developing solvents in separate TLC chambers:

    • System A: 30% Ethyl Acetate in Hexane (7:3 Hexane:EtOAc)

    • System B: 30% Ethyl Acetate in Hexane with 1% Acetic Acid (e.g., 7 mL Hexane, 3 mL EtOAc, 0.1 mL AcOH)

    • System C: 5% Methanol in Dichloromethane with 1% Acetic Acid (e.g., 9.5 mL DCM, 0.5 mL MeOH, 0.1 mL AcOH)

  • Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Cover the chambers and allow the solvent front to ascend to about 1 cm from the top of the plate.[2]

  • Visualization: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry completely. Visualize the spots under a UV lamp. Circle the visible spots.

  • Analysis: Calculate the Rƒ value for each spot in each system. Observe the separation and spot shape. The ideal system will show the product spot at an Rƒ of 0.25-0.35, with sharp, round spots and clear separation from impurities.[2]

Data Interpretation: Selecting the Optimal Mobile Phase

The results in the table below illustrate a typical outcome. System A shows significant tailing for the polar product. The addition of acetic acid in System B dramatically improves the spot shape, making it the superior choice for column chromatography.

Solvent SystemComponentsObservationsProduct Rƒ
System A 7:3 Hexane:EtOAcSevere tailing/streaking for the main spot. Poor separation from baseline impurities.~0.3 (streaked)
System B 7:3 Hexane:EtOAc + 1% AcOHSharply defined, round spots. Good separation between product and impurities.0.30
System C 95:5 DCM:MeOH + 1% AcOHProduct moves too quickly. Less separation from faster-moving impurities.0.65

Part 2: Preparative Column Chromatography Protocol

Principle of Separation: This protocol uses flash column chromatography, a technique that employs moderate air pressure to accelerate solvent flow through the column, enabling faster and more efficient separations.[5] The choice of stationary phase is critical; silica gel is the standard choice due to its versatility and resolving power for a wide range of compounds.[6][7]

Workflow for Purification of this compound

G cluster_prep Preparation & Setup cluster_chrom Chromatography cluster_post Product Recovery & Analysis Crude Crude Sample TLC TLC Method Development (Select Mobile Phase) Crude->TLC Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Chromatography Column Slurry->Pack Load Load Sample onto Column Pack->Load Elute Elute with Mobile Phase (e.g., 7:3 Hexane:EtOAc + 1% AcOH) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Pure Fractions Evap Evaporate Solvent (Rotary Evaporator) Pool->Evap Pure Pure Solid Product Evap->Pure Final Final Purity Analysis (HPLC, NMR, LCMS) Pure->Final

Caption: Workflow from crude sample to final purity analysis.

Materials and Equipment:

  • Crude this compound (e.g., 1.0 g)

  • Silica gel for flash chromatography (e.g., 230-400 mesh)

  • Glass chromatography column with stopcock

  • Mobile Phase: 7:3 Hexane:EtOAc + 1% Acetic Acid (prepare at least 1 L)

  • Sand (acid-washed)

  • Pressurized air or nitrogen source

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Protocol 2: Step-by-Step Purification
  • Column Preparation:

    • Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (0.5 cm) of sand.

    • In a beaker, prepare a slurry of silica gel (approx. 40-50 g for 1 g of crude product) in the mobile phase.

    • Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

    • Gently tap the column to settle the silica bed and remove any air bubbles.

    • Open the stopcock and use gentle air pressure to push the solvent through until the solvent level meets the top of the silica bed. Do not let the column run dry.

    • Add a final protective layer of sand (0.5 cm) on top of the silica bed.

  • Sample Loading (Wet Loading):

    • Dissolve the crude product (1.0 g) in a minimal volume of a suitable solvent. Dichloromethane or ethyl acetate is often a good choice. Use the smallest amount possible to fully dissolve the sample (e.g., 2-4 mL).

    • Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb into the sand layer.

    • Rinse the sample flask with a small amount of mobile phase (1-2 mL) and add this to the column.

    • Carefully add the mobile phase to fill the column.

  • Elution and Fraction Collection:

    • Begin eluting the mobile phase through the column, applying gentle pressure to achieve a steady flow rate (e.g., 5-10 cm/min drop rate).

    • Continuously collect the eluent in numbered test tubes or flasks (e.g., 10-20 mL per fraction).

    • Maintain the solvent level in the column by periodically adding fresh mobile phase. Never let the silica bed run dry.

  • Fraction Analysis:

    • Use TLC to monitor the fractions. Spot every few fractions on a TLC plate.

    • Develop the TLC plate using the mobile phase as the eluent.

    • Visualize under UV light to identify which fractions contain the pure product (a single spot at the target Rƒ of 0.30). Impurities will elute in earlier or later fractions.

Part 3: Product Recovery and Purity Assessment

Protocol 3: Isolation and Analysis

  • Combine and Evaporate: Based on the TLC analysis, combine all fractions containing the pure product into a round-bottom flask.

  • Solvent Removal: Remove the solvents using a rotary evaporator. The small amount of acetic acid will be removed under vacuum.

  • Drying: Place the resulting solid under high vacuum for several hours to remove any residual solvent.

  • Final Analysis: Determine the final mass and calculate the yield. Assess the purity using an appropriate analytical technique such as HPLC or NMR spectroscopy.

Data Presentation: Typical HPLC Conditions for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity of the final product.[8]

ParameterConditionRationale
Column C18 reverse-phase, 5 µm, 4.6 x 150 mmStandard for analyzing moderately polar aromatic compounds.[8]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid ensures protonation of the analyte for sharp peaks.[9]
Gradient 30% B to 95% B over 15 minutesA gradient ensures elution of any remaining non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmAromatic rings strongly absorb UV light.
Injection Volume 10 µLStandard volume for analytical HPLC.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product does not elute from the column. Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Poor separation of product and impurity. Mobile phase polarity is incorrect; column is overloaded.Re-optimize the mobile phase with TLC. Use a shallower polarity gradient or run isocratically. Reduce the amount of crude material loaded.
Streaking of spots on analytical TLC. Compound is interacting too strongly with the silica (acid/base effects).Ensure 1% acetic acid is added to the mobile phase for both the column and the analytical TLC plates.[2]
Cracked or channeled silica bed. Improper column packing (slurry was too thick or packed dry).Repack the column using a well-dispersed slurry. Ensure the silica bed is never allowed to run dry.

References

Application Notes & Protocols for the Comprehensive Characterization of 5-Bromo-2-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the analytical characterization of 5-Bromo-2-(methylamino)benzoic acid (CAS No. 22721-16-0), a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for identity, purity, and structural confirmation. We will delve into chromatographic and spectroscopic techniques, emphasizing not just the procedural steps but the scientific rationale behind them to ensure reliable and reproducible results.

Introduction and Physicochemical Profile

This compound is a substituted anthranilic acid derivative. Its structural complexity, featuring a carboxylic acid, a secondary amine, and a halogenated aromatic ring, makes it a valuable building block in the synthesis of various biologically active compounds. Given its role as a precursor, rigorous analytical characterization is imperative to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Inadequate purity or misidentification of such an intermediate can lead to significant downstream complications, including the formation of unwanted side-products and potential toxicological risks[1].

This guide outlines a multi-faceted analytical approach, combining chromatography for separation and purity assessment with spectroscopy for structural elucidation and confirmation.

Physicochemical Properties

A foundational understanding of the molecule's physical properties is essential for method development, particularly for selecting appropriate solvents and analytical conditions.

PropertyValueSource
CAS Number 22721-16-0[2][3][4]
Molecular Formula C₈H₈BrNO₂[2][3][5]
Molecular Weight 230.06 g/mol [2][3]
Monoisotopic Mass 228.97385 Da[5]
Appearance Solid (form may vary)N/A
Storage Keep in a dark place, sealed in dry, room temperature conditions[2]
SMILES CNC1=C(C=C(C=C1)Br)C(=O)O[5]
InChI Key SIAWPBGFCFNHCS-UHFFFAOYSA-N[5]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. Its high resolution allows for the separation of the main compound from process-related impurities and degradation products.

Principle of Reversed-Phase HPLC

For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. The compound will be separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. By manipulating the mobile phase composition, we can control the retention and achieve separation from impurities, which may have different polarities. The inclusion of an acid in the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape[6][7].

Protocol: Purity Determination by RP-HPLC

This protocol is designed to provide a robust separation for purity analysis and can be adapted for quantification with appropriate validation.

Instrumentation and Materials:

  • HPLC system with UV-Vis or Photodiode Array (PDA) detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or Phosphoric acid for non-MS applications).

  • Sample: this compound.

  • Volumetric flasks, pipettes, and autosampler vials.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: Formic acid is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) for impurity identification[6]. If MS is not required, 0.1% phosphoric acid can be used for enhanced peak shape.

  • Standard Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate briefly if necessary to ensure complete dissolution.

  • Sample Solution Preparation (1 mg/mL):

    • Prepare the sample solution identically to the standard solution using the test sample.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or PDA scan 200-400 nm)
Gradient Elution Time (min)
0.0
15.0
20.0
20.1
25.0
  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Purity is typically calculated using an area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Interpretation: A successful analysis will show a sharp, symmetrical peak for this compound. Any additional peaks represent impurities. The gradient elution is designed to elute more nonpolar impurities that might be present. A PDA detector is highly recommended as it allows for peak purity analysis by comparing UV spectra across a single peak.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MP_A Prepare Mobile Phase A (0.1% HCOOH in H₂O) Equilibrate Equilibrate Column (15 min) MP_A->Equilibrate MP_B Prepare Mobile Phase B (0.1% HCOOH in ACN) MP_B->Equilibrate Sample_Prep Prepare Sample Solution (1 mg/mL in Diluent) Inject_Sample Inject Sample (10 µL) Sample_Prep->Inject_Sample Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Inject_Blank->Inject_Sample Run_Grad Run Gradient Program (25 min) Inject_Sample->Run_Grad Detect UV Detection (254 nm) Run_Grad->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Fig 1. HPLC Purity Analysis Workflow.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide information about the molecule's structure, functional groups, and electronic properties. They are used orthogonally to chromatography to confirm identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Principle: NMR exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radio waves, we can observe the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, providing a detailed map of the molecular structure.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can dissolve both the acidic and amine functionalities well and allows for the observation of exchangeable protons (NH and OH)[8].

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Consider 2D NMR experiments like COSY and HSQC if further structural confirmation is needed, especially for impurity identification.

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • ~13.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).

  • ~7.5-8.0 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to specific splitting (e.g., doublets and doublet of doublets).

  • ~5.0-6.0 ppm (s, 1H, broad): Amine proton (-NH). May exchange with water in the solvent.

  • ~2.8 ppm (s, 3H): Methyl group protons (-CH₃).

Expected ¹³C NMR Spectrum (in DMSO-d₆):

  • ~168 ppm: Carboxylic acid carbonyl carbon.

  • ~110-150 ppm: 6 distinct signals for the aromatic carbons.

  • ~30 ppm: Methyl carbon.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg Sample in ~0.7 mL DMSO-d₆ Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 Process Fourier Transform & Phase Correction Acquire_H1->Process Acquire_C13->Process Integrate Integrate ¹H Peaks Process->Integrate Assign Assign Chemical Shifts Integrate->Assign

Fig 2. NMR Structural Elucidation Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and reliable technique for confirming the presence of key functional groups.

Principle: The method is based on the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a fingerprint of the functional groups present.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for faster analysis of the solid powder.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands.

Expected Characteristic FT-IR Bands:

  • 3300-3400 cm⁻¹ (m): N-H stretching vibration from the secondary amine.

  • 2500-3300 cm⁻¹ (broad): O-H stretching from the carboxylic acid, often overlapping with C-H stretches.

  • ~1670-1700 cm⁻¹ (s): C=O stretching from the carboxylic acid carbonyl group[9][10].

  • ~1600 cm⁻¹ (m): N-H bending and C=C aromatic ring stretching.

  • ~1200-1300 cm⁻¹ (s): C-O stretching of the carboxylic acid.

  • ~700-850 cm⁻¹ (s): C-H out-of-plane bending, indicative of the aromatic substitution pattern.

  • ~500-600 cm⁻¹ (m): C-Br stretching.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within the molecule, which is useful for confirming the aromatic system and for selecting an appropriate wavelength for HPLC detection.

Principle: The technique measures the absorption of ultraviolet and visible light by the molecule. The substituted benzene ring in this compound acts as a chromophore, which absorbs UV light at characteristic wavelengths.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: Scan the absorbance of the solution from approximately 200 to 400 nm using a spectrophotometer, with the pure solvent as a reference blank.

  • Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax). For substituted benzoic acids, λmax values are typically observed in the range of 230-320 nm[11][12].

Summary and Conclusion

The comprehensive characterization of this compound requires an orthogonal approach combining multiple analytical techniques. RP-HPLC is the primary tool for determining purity and quantifying the compound. Simultaneously, NMR spectroscopy provides definitive structural confirmation, while FT-IR and UV-Vis serve as rapid and effective methods for verifying functional groups and the core chromophore, respectively. The application of these detailed protocols will ensure that the material meets the stringent quality requirements for its use in research and pharmaceutical development, providing a solid foundation for subsequent synthetic steps.

References

Application Note & Protocol: A Robust Framework for the Large-Scale Synthesis of 5-Bromo-2-(methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-(methylamino)benzoic acid is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical industries. Its structural motifs are found in a variety of biologically active compounds, making its consistent and cost-effective supply a critical concern for drug development and manufacturing. This document provides a comprehensive guide for the industrial-scale synthesis of this key intermediate. Moving beyond a simple recitation of steps, this note elucidates the underlying chemical principles and process logic, offering a robust, scalable, and validated protocol designed for implementation in a manufacturing environment. The chosen synthetic strategy is based on the well-established Ullmann condensation reaction, prized for its reliability in forming aryl-amine bonds.

Synthetic Strategy and Rationale

For the large-scale synthesis of this compound, several synthetic routes are conceivable. However, a modified Ullmann condensation reaction beginning from the readily available and cost-effective 2,5-dibromobenzoic acid is selected as the optimal pathway for industrial application.

Chosen Route: Ullmann Condensation

Synthetic_Pathway cluster_main Ullmann Condensation Route A 2,5-Dibromobenzoic Acid B This compound A->B 1. Methylamine (aq.) 2. Copper(I) Iodide (Catalyst) 3. L-Proline (Ligand) 4. K2CO3 (Base) 5. DMSO (Solvent)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(methylamino)benzoic acid. As a crucial intermediate in pharmaceutical manufacturing, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and field-proven insights to help you navigate common challenges and optimize your synthetic protocols.

Introduction to Synthetic Strategies

The synthesis of this compound is primarily achieved through two principal routes: the N-methylation of 2-amino-5-bromobenzoic acid and the cross-coupling of a 2,5-dihalobenzoic acid derivative with methylamine. Each pathway presents a unique impurity profile that must be carefully managed. This guide will dissect the potential pitfalls of each approach and offer robust solutions for impurity control.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues you may encounter during the synthesis of this compound in a practical question-and-answer format.

Issue 1: Presence of Unreacted Starting Material

Question: My final product shows a significant amount of 2-amino-5-bromobenzoic acid. How can I drive the N-methylation reaction to completion?

Answer: Incomplete N-methylation is a common challenge. The primary amine of 2-amino-5-bromobenzoic acid can be a reluctant nucleophile. To address this, consider the following:

  • Choice of Methylating Agent and Base: Stronger methylating agents like dimethyl sulfate or methyl iodide in the presence of a non-nucleophilic base such as potassium carbonate or sodium hydride can improve yields. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can enhance reaction rates.

  • Reaction Conditions: Increasing the reaction temperature or extending the reaction time can favor product formation. However, be mindful that harsh conditions may promote side reactions. Stepwise optimization is recommended.

  • Purification: If unreacted starting material persists, it can often be removed by recrystallization. 2-amino-5-bromobenzoic acid has different solubility profiles compared to the N-methylated product, which can be exploited during purification.

Issue 2: Formation of Positional Isomers

Question: My analysis indicates the presence of an isomeric impurity. What is its likely identity and how can I avoid its formation?

Answer: The most probable isomeric impurity is 3-Bromo-2-(methylamino)benzoic acid. This impurity typically originates from the synthesis of the starting material, 2-amino-5-bromobenzoic acid, where the bromination of 2-aminobenzoic acid is not perfectly regioselective.

  • Starting Material Purity: The most effective way to prevent this impurity is to use highly pure 2-amino-5-bromobenzoic acid. It is advisable to thoroughly characterize your starting material before use.

  • Purification of the Final Product: If the isomeric impurity is present, separation can be challenging due to similar physical properties. Careful column chromatography or fractional crystallization may be required. A patent for the synthesis of a related compound, 5-bromo-2-alkylbenzoic acid, suggests that recrystallization can be an effective method for removing the 3-bromo positional isomer[1].

Issue 3: Over-methylation and Side-Products

Question: I am observing a byproduct with a higher molecular weight than my target compound. What could it be?

Answer: Over-methylation is a possibility, leading to the formation of a quaternary ammonium salt or the N,N-dimethylated product. Another potential side-product is a decarboxylated species.

  • Controlling Stoichiometry: To minimize over-methylation, use a controlled stoichiometry of the methylating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Decarboxylation: Anthranilic acid and its derivatives can undergo decarboxylation, especially at elevated temperatures or under acidic conditions[2][3][4]. This would result in the formation of 4-bromo-N-methylaniline. To mitigate this, maintain moderate reaction temperatures and neutral or basic pH.

Issue 4: Impurities from Cross-Coupling Reactions

Question: When using a Buchwald-Hartwig or Ullmann coupling approach, what are the expected impurities?

Answer: Cross-coupling reactions for C-N bond formation are powerful but can be sensitive, leading to specific impurities[5][6][7][8].

  • Hydrodehalogenation: A common side reaction is the reduction of the aryl halide starting material, leading to the formation of 2-(methylamino)benzoic acid. Optimizing the catalyst system and ensuring an inert atmosphere can minimize this.

  • Homocoupling: Dimerization of the starting aryl halide can also occur. The choice of ligand and reaction conditions is crucial to favor the desired cross-coupling pathway.

  • Residual Catalyst: Palladium or copper catalysts used in these reactions can contaminate the final product. Efficient purification, potentially involving treatment with a scavenger resin, is necessary to remove these metal impurities. A known synthesis of a related compound, 5-Bromo-2-(phenylamino)benzoic acid, utilizes an Ullman reaction and purification by column chromatography[9][10].

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are:

  • N-methylation of 2-amino-5-bromobenzoic acid: This involves the direct methylation of the amino group of commercially available 2-amino-5-bromobenzoic acid.

  • Palladium- or Copper-Catalyzed Cross-Coupling: This route typically involves the reaction of a 2,5-dihalobenzoic acid derivative (e.g., 2,5-dibromobenzoic acid) with methylamine in the presence of a suitable catalyst system, such as in a Buchwald-Hartwig amination or an Ullmann condensation[9][10].

Q2: What analytical techniques are best suited for identifying and quantifying impurities in my product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities, including starting materials, isomers, and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can help identify and quantify major impurities.

Q3: How can I effectively remove isomeric impurities?

A3: The removal of positional isomers, such as 3-Bromo-2-(methylamino)benzoic acid, can be difficult. Recrystallization is often the first method to try, as subtle differences in crystal packing can sometimes be exploited for separation[1]. If recrystallization is unsuccessful, preparative HPLC or column chromatography with a high-resolution stationary phase may be necessary.

Q4: Can decarboxylation be a significant issue during synthesis?

A4: Yes, decarboxylation of anthranilic acid derivatives can occur, particularly under harsh conditions such as high temperatures or strong acidity[2][3][4]. The resulting impurity would be 4-bromo-N-methylaniline. It is advisable to conduct the synthesis under the mildest conditions possible to achieve the desired transformation.

Data Summary and Visualization

Table 1: Common Impurities and their Potential Sources
ImpurityPotential Source(s)Recommended Analytical Technique
2-amino-5-bromobenzoic acidIncomplete N-methylationHPLC, LC-MS
3-Bromo-2-(methylamino)benzoic acidImpurity in starting material (2-amino-5-bromobenzoic acid) from non-regioselective brominationHPLC, LC-MS, NMR
3,5-Dibromo-2-(methylamino)benzoic acidImpurity in starting material from over-brominationHPLC, LC-MS
N,N-dimethyl-5-bromo-2-aminobenzoic acidOver-methylationHPLC, LC-MS, NMR
4-bromo-N-methylanilineDecarboxylation of the product or starting materialGC-MS, LC-MS
2-(methylamino)benzoic acidHydrodehalogenation in cross-coupling reactionsHPLC, LC-MS
Residual Palladium/CopperCatalyst from cross-coupling reactionsICP-MS

Experimental Workflow Visualizations

Diagram 1: Synthetic Pathways to this compound

G cluster_0 Route 1: N-Methylation cluster_1 Route 2: Cross-Coupling 2-amino-5-bromobenzoic acid 2-amino-5-bromobenzoic acid 5-Bromo-2-(methylamino)benzoic acid_1 This compound 2-amino-5-bromobenzoic acid->5-Bromo-2-(methylamino)benzoic acid_1 Methylating Agent, Base 2,5-Dibromobenzoic acid 2,5-Dibromobenzoic acid 5-Bromo-2-(methylamino)benzoic acid_2 This compound 2,5-Dibromobenzoic acid->5-Bromo-2-(methylamino)benzoic acid_2 Methylamine, Pd or Cu catalyst G start Crude Product Analysis (HPLC, LC-MS) impurity_detected Impurity Detected? start->impurity_detected known_impurity Known Impurity? impurity_detected->known_impurity Yes end Pure Product impurity_detected->end No characterize Characterize Impurity (NMR, HRMS) known_impurity->characterize No optimize Optimize Reaction Conditions known_impurity->optimize Yes characterize->optimize purify Purify Product (Recrystallization, Chromatography) optimize->purify purify->end

References

identifying and removing isomers in 5-Bromo-2-(methylamino)benzoic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 5-Bromo-2-(methylamino)benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify and remove critical process-related isomers, ensuring the highest purity for your research and development needs.

Part 1: Frequently Asked Questions (FAQs) - Understanding Isomer Formation

This section addresses the fundamental questions regarding the origin and nature of isomeric impurities in the synthesis of this compound.

Q1: What are the most common isomers formed during the synthesis of this compound and why do they form?

A1: The most common isomers are typically positional isomers arising from the bromination of the 2-(methylamino)benzoic acid precursor. The primary directing groups on the aromatic ring are the amino group (-NHCH₃) and the carboxylic acid group (-COOH).

  • The Amino Group (-NHCH₃): This is a strongly activating, ortho-, para- directing group.

  • The Carboxylic Acid Group (-COOH): This is a deactivating, meta- directing group.

Given that the amino group's directing effect is dominant, bromination is expected to occur at the positions ortho and para to it. Since the C2 position is occupied by the methylamino group, the primary sites for bromination are C4 and C6 (ortho) and C5 (para). The desired product is the C5-bromo isomer. However, steric hindrance from the adjacent carboxylic acid group can influence the reaction, making the formation of other isomers possible. The most common positional isomer is 3-Bromo-2-(methylamino)benzoic acid .

Another potential source of isomers is the starting material itself. If the initial 2-aminobenzoic acid (anthranilic acid) contains other isomers, these will be carried through the synthesis.

Part 2: Troubleshooting Guide - Isomer Identification & Quantification

Accurate identification of impurities is the first critical step in developing a robust purification strategy.

Q2: My initial purity analysis by HPLC shows a secondary peak close to my main product. How can I confirm if it's an isomer?

A2: A secondary peak with a similar UV spectrum but a different retention time is a strong indicator of an isomer. To confirm its identity, a combination of analytical techniques is recommended.

Workflow for Isomer Identification

start Impurity Peak Detected in HPLC lcms 1. LC-MS Analysis start->lcms Check Mass nmr 2. NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) lcms->nmr Same Mass? (Isomer Confirmed) confirm 3. Compare to Reference Standard (If available) nmr->confirm Assign Protons & Carbons structure Structure Elucidated confirm->structure

Caption: Workflow for the structural elucidation of an unknown isomeric impurity.

Step-by-Step Protocol: HPLC-UV Method for Isomer Analysis

This protocol provides a baseline for separating this compound from its common isomers.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: Return to 10% B

    • 18.1-25 min: Equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at approximately 0.5 mg/mL.

Data Interpretation:

CompoundExpected Retention Time (Approx.)Key Differentiator
This compound (Product)~12.5 minMain peak.
3-Bromo-2-(methylamino)benzoic acid (Isomer)~11.8 minTypically elutes slightly earlier due to potential differences in polarity.
2-(methylamino)benzoic acid (Starting Material)~9.0 minUnreacted starting material will elute significantly earlier.

Note: Actual retention times may vary based on the specific HPLC system and column used. This table serves as a general guide.

Part 3: Troubleshooting Guide - Isomer Removal & Purification

Once isomers are identified, a suitable purification strategy must be implemented. The choice of method depends on the nature of the isomers and the scale of the purification.

Q3: My product contains ~5% of the 3-Bromo isomer. What is the most efficient way to remove it?

A3: For levels of 5-10%, selective recrystallization is often the most efficient and scalable method. Isomers frequently have slight differences in their crystal lattice energies and solubility profiles, which can be exploited.

Step-by-Step Protocol: Selective Recrystallization

  • Solvent Screening: Test the solubility of the impure product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and at reflux. The ideal solvent will dissolve the product sparingly at room temperature but completely at higher temperatures.

  • Dissolution: In a flask equipped with a condenser, add the chosen solvent to your impure this compound. Heat the mixture to reflux with stirring until all solids dissolve. Add a minimal amount of extra hot solvent if needed to achieve full dissolution.

  • Cooling (Crucial Step): This is where separation occurs.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. This encourages the formation of well-defined crystals of the less soluble compound (ideally, your desired product).

    • Controlled Cooling: If slow cooling is ineffective, try a controlled cooling ramp using a programmable bath.

  • Isolation: Once crystallization appears complete, cool the mixture further in an ice bath for 30-60 minutes to maximize yield.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved isomer.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to assess the effectiveness of the separation.

Q4: Recrystallization did not provide the desired purity (>99.5%). What is the next step?

A4: If recrystallization is insufficient, preparative column chromatography is the more powerful, albeit lower-throughput, alternative. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

Decision Workflow: Choosing a Purification Method

start Isomer Detected purity_check Purity < 98% ? start->purity_check recrystal Attempt Selective Recrystallization purity_check->recrystal Yes final_product Final Product purity_check->final_product No purity_check2 Purity > 99.5% ? recrystal->purity_check2 chromatography Perform Column Chromatography chromatography->final_product purity_check2->chromatography No purity_check2->final_product Yes

Caption: Decision tree for selecting an appropriate purification strategy.

Step-by-Step Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). The ideal system will show good separation (ΔRf > 0.2) between the product and the isomer spots.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried powder onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain your pure product.

  • Pooling & Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

  • Final Analysis: Confirm the purity of the final product using the HPLC method described previously.

Technical Support Center: Synthesis of 5-Bromo-2-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(methylamino)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and increase the yield of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

There are two primary strategies for synthesizing this compound:

  • Route A: N-methylation of 2-amino-5-bromobenzoic acid. This is a direct approach where the amino group of the starting material is methylated.

  • Route B: Arylation of a methylamine equivalent with a suitable brominated benzoic acid derivative. This involves forming the C-N bond, for instance, through a cross-coupling reaction.

The choice of route often depends on the availability of starting materials, scalability, and the desired purity of the final product.

Q2: I am observing low yields in the N-methylation of 2-amino-5-bromobenzoic acid. What are the potential causes and how can I improve the yield?

Low yields in the N-methylation of 2-amino-5-bromobenzoic acid can stem from several factors. Here’s a breakdown of potential issues and their solutions:

  • Over-methylation: A significant challenge is the formation of the undesired N,N-dimethylated byproduct. To favor mono-methylation, carefully control the stoichiometry of the methylating agent. Using a slight excess or a 1:1 molar ratio of the methylating agent to the amine is a good starting point.

  • Choice of Methylating Agent: Traditional methylating agents like methyl halides or dimethyl sulfate are effective but can be hazardous and lead to over-methylation.[1] Consider using less reactive methylating agents or modern catalytic methods.

  • Reaction Conditions: Temperature and reaction time are critical. Lowering the temperature can sometimes increase selectivity for mono-methylation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the desired product is maximized.

  • Base Selection: The choice of base is crucial for deprotonating the amine, making it more nucleophilic. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. The strength of the base should be matched to the reactivity of the methylating agent and the substrate.

Q3: What are some modern and efficient methods for the N-methylation step?

Recent advancements in organic synthesis offer more selective and environmentally friendly alternatives to traditional methylation methods.[2]

  • Transition-Metal Catalyzed N-methylation with Methanol: This "borrowing hydrogen" methodology uses methanol as a C1 source, with water as the only byproduct, making it an atom-economical and greener approach.[2] Catalysts based on ruthenium, iridium, and other transition metals have shown high efficiency and selectivity for mono-N-methylation of anilines.[1][3]

  • Reductive Amination: This involves reacting 2-amino-5-bromobenzoic acid with formaldehyde in the presence of a reducing agent. This method can offer high selectivity for the mono-methylated product under optimized conditions.

Q4: I am considering a cross-coupling approach. Which methods are suitable for forming the C-N bond in this synthesis?

Cross-coupling reactions are powerful tools for constructing C-N bonds. Two common methods are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile for coupling amines with aryl halides.[4][5] For the synthesis of this compound, you could couple methylamine with a 2,5-dibromobenzoic acid derivative. Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.[6][7] The general reactivity trend for aryl halides in this reaction is I > Br > Cl.[7]

  • Ullmann Condensation: This is a copper-catalyzed C-N coupling reaction.[8] It often requires higher temperatures compared to the Buchwald-Hartwig amination.[8] The reaction of 2,5-dibromobenzoic acid with an amine in the presence of a copper catalyst can yield the desired product.[9][10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Formation of N,N-dimethylated byproduct during N-methylation.

Question: My primary issue is the formation of a significant amount of the N,N-dimethylated byproduct, which complicates purification and lowers the yield of the desired mono-methylated product. How can I suppress this side reaction?

Answer: The formation of the N,N-dimethylated product is a common challenge due to the increased nucleophilicity of the secondary amine intermediate compared to the starting primary amine. Here are several strategies to enhance selectivity for mono-methylation:

  • Stoichiometric Control of the Methylating Agent:

    • Causality: The simplest way to reduce over-methylation is to limit the amount of the methylating agent available for reaction.

    • Protocol: Start with a 1:1 molar ratio of your methylating agent to 2-amino-5-bromobenzoic acid. You can incrementally increase the ratio to 1.1:1 or 1.2:1 while carefully monitoring the reaction mixture for the formation of the di-methylated product by TLC or LC-MS.

  • Use of a Bulky Methylating Agent:

    • Causality: A sterically hindered methylating agent will react more slowly with the already bulkier mono-methylated intermediate.

    • Protocol: Consider using methylating agents with larger leaving groups.

  • Employ a Protective Group Strategy:

    • Causality: Introducing a temporary protecting group on the amine can prevent di-methylation.

    • Protocol:

      • Protect the amino group of 2-amino-5-bromobenzoic acid with a suitable protecting group (e.g., Boc, Cbz).

      • Perform the N-methylation. With one proton replaced by the protecting group, only mono-methylation can occur.

      • Deprotect the amine to yield the final product.

Issue 2: Difficulty in purifying the final product from the starting material and byproducts.

Question: I am struggling to isolate pure this compound. My crude product is a mixture of the starting material, the desired product, and the N,N-dimethylated byproduct. What are the best purification techniques?

Answer: Purifying a mixture of closely related benzoic acid derivatives can be challenging due to their similar polarities. A multi-step purification strategy is often necessary.

  • Acid-Base Extraction:

    • Causality: The carboxylic acid group in all three compounds allows for their separation from neutral organic impurities.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acids and transfer them to the aqueous layer.

      • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the benzoic acid derivatives.

      • Filter the precipitate and wash with cold water.

  • Column Chromatography:

    • Causality: Silica gel chromatography can separate compounds based on differences in their polarity.

    • Protocol:

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system should be determined by TLC analysis. The less polar N,N-dimethylated product will elute first, followed by the desired mono-methylated product, and finally the more polar starting material.

  • Recrystallization:

    • Causality: If a significant amount of one component is present, recrystallization can be an effective final purification step.[11][12]

    • Protocol:

      • Dissolve the partially purified solid in a minimum amount of a hot solvent in which the desired compound has good solubility at high temperatures and poor solubility at low temperatures (e.g., ethanol, isopropanol, or a mixture of solvents).

      • Allow the solution to cool slowly to induce crystallization of the pure product.

      • Filter the crystals and wash with a small amount of cold solvent.

Experimental Protocols

Protocol 1: N-Methylation using a Transition Metal Catalyst

This protocol is based on modern catalytic methods that offer high selectivity and are more environmentally friendly.[2][3]

  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (1.0 equiv.), a suitable ruthenium or iridium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), and a weak base (e.g., Cs₂CO₃, 0.5 equiv.).[3]

  • Solvent Addition: Add anhydrous methanol as both the solvent and the C1 source.

  • Inert Atmosphere: Purge the tube with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a powerful method for forming the C-N bond.[4][6]

  • Reaction Setup: To a dry Schlenk tube, add 2,5-dibromobenzoic acid (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Reagent Addition: Add a solution of methylamine (1.2-1.5 equiv.) in an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

ParameterN-Methylation (Catalytic)Buchwald-Hartwig Amination
Starting Materials 2-amino-5-bromobenzoic acid, Methanol2,5-dibromobenzoic acid, Methylamine
Catalyst Ru or Ir complexPd complex with phosphine ligand
Reagents Weak base (e.g., Cs₂CO₃)Stronger base (e.g., Cs₂CO₃, K₃PO₄)
Typical Yield Moderate to HighHigh
Key Advantage Atom economical, greenerHigh functional group tolerance
Potential Issue Catalyst deactivationLigand sensitivity, cost of catalyst

Visualizations

Synthetic Pathways

Synthetic_Pathways cluster_0 Route A: N-Methylation cluster_1 Route B: C-N Coupling 2-amino-5-bromobenzoic_acid 2-amino-5-bromobenzoic acid product This compound 2-amino-5-bromobenzoic_acid->product [CH3+], Base or Transition Metal Catalyst, Methanol 2,5-dibromobenzoic_acid 2,5-dibromobenzoic acid product_2 This compound 2,5-dibromobenzoic_acid->product_2 Methylamine, Pd or Cu Catalyst, Base

Caption: Overview of synthetic routes to this compound.

Troubleshooting N-Methylation

Troubleshooting_N_Methylation start Low Yield in N-Methylation over_methylation Over-methylation (N,N-dimethyl byproduct)? start->over_methylation incomplete_reaction Incomplete Reaction? start->incomplete_reaction solution_over_methylation - Control stoichiometry of methylating agent - Use a bulkier methylating agent - Employ a protective group strategy over_methylation->solution_over_methylation Yes solution_incomplete_reaction - Increase reaction time/temperature - Check activity of catalyst/reagents - Optimize base and solvent incomplete_reaction->solution_incomplete_reaction Yes

References

troubleshooting guide for the synthesis of 5-Bromo-2-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-2-(methylamino)benzoic acid

Welcome to the technical support center for the synthesis of this compound (CAS 22721-16-0).[] This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we address common challenges encountered during its synthesis, offering field-proven insights and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of this compound is most commonly achieved via a copper-catalyzed Ullmann condensation reaction. This pathway involves the coupling of 2,5-dibromobenzoic acid with methylamine. While conceptually straightforward, this reaction is sensitive to several parameters that can impact yield and purity.

Core Synthesis Pathway: Ullmann Condensation

The reaction involves the nucleophilic substitution of the bromine atom at the C2 position of 2,5-dibromobenzoic acid with methylamine. The bromine at the C5 position is significantly less reactive due to the deactivating effect of the carboxylic acid group. A copper(I) salt is typically used as a catalyst.

reac1 2,5-Dibromobenzoic Acid prod This compound reac1->prod  Cu(I) Catalyst Base (e.g., K2CO3) High-Boiling Solvent Heat (Δ) reac2 Methylamine (CH3NH2) reac2->prod

Caption: Ullmann condensation pathway for synthesis.

Q1: My Ullmann condensation reaction has a very low yield or fails to proceed. What are the likely causes?

A1: This is a common issue often traced back to the reaction setup and reagents. Several factors are critical for the success of a copper-catalyzed C-N coupling reaction.

  • Catalyst Inactivity: The quality and oxidation state of the copper catalyst are paramount. Copper(I) is the active catalytic species. If using CuI, ensure it is fresh and off-white. A green or blue tint indicates oxidation to Cu(II), which is generally less effective.

    • Solution: Use freshly purchased CuI or wash existing CuI with acetic acid followed by ethanol and ether to remove any oxidized species. Alternatively, some protocols generate the Cu(I) catalyst in situ.

  • Solvent Purity: Ullmann reactions are typically run in high-boiling polar aprotic solvents like DMF, DMSO, or NMP. These solvents must be anhydrous. The presence of water can protonate the amine, reducing its nucleophilicity, and can also interfere with the catalyst.

    • Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using standard laboratory procedures (e.g., distillation over calcium hydride or storage over molecular sieves).

  • Insufficient Temperature: These reactions often require significant thermal energy to overcome the activation barrier for C-Br bond cleavage.

    • Solution: Ensure your reaction is heated to the appropriate temperature, typically between 100-150 °C. Monitor the internal reaction temperature, not just the heating mantle setting. The synthesis of a similar compound, 5-Bromo-2-(phenylamino)benzoic acid, is conducted at 130 °C (403 K).[2][3]

  • Base Selection: An appropriate base is required to neutralize the HBr formed during the reaction and to facilitate the catalytic cycle. Potassium carbonate (K₂CO₃) is a common and effective choice. The base should be finely powdered and dried before use to maximize its surface area and reactivity.

Q2: I am observing a significant amount of unreacted 2,5-dibromobenzoic acid in my final product mixture. How can I drive the reaction to completion?

A2: Seeing a large amount of starting material indicates that the reaction conditions are not optimal for achieving full conversion.

  • Reaction Time & Temperature: As a first step, consider increasing the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature (e.g., by 10-20 °C) can often restart it.

  • Stoichiometry of Methylamine: Methylamine is a gas at room temperature and is often used as a solution (e.g., 40% in water or 2M in THF). It is crucial to use a sufficient excess (typically 2-3 equivalents) to drive the equilibrium towards the product. If using a solution, ensure the solvent is compatible with the reaction. For anhydrous reactions, generating methylamine gas and bubbling it through the reaction mixture or using methylamine hydrochloride with a stronger base can be effective.

  • Catalyst Loading: While typically used in catalytic amounts (5-10 mol%), increasing the catalyst loading to 15-20 mol% can sometimes improve conversion rates for stubborn substrates.

Q3: My reaction mixture has turned into a dark, tarry substance, making work-up difficult. What causes this and how can it be prevented?

A3: The formation of dark, insoluble materials is often due to side reactions or product degradation at high temperatures.

  • Side Reactions: At elevated temperatures, undesired side reactions such as dimerization of the starting material or polymerization can occur.

  • Degradation: The product itself may not be stable over extended periods at high temperatures.

  • Prevention & Mitigation:

    • Use a Ligand: The addition of a ligand, such as L-proline or N,N'-dimethylethylenediamine (DMEDA), can stabilize the copper catalyst, accelerate the desired reaction, and allow for lower reaction temperatures, thereby minimizing side reactions.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial. Oxygen can oxidize the catalyst and promote the formation of oxidative coupling byproducts, which are often colored and polymeric.

    • Work-up: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove insoluble copper salts and polymeric material before proceeding with an aqueous wash and extraction.

Q4: How can I effectively purify the final product, this compound?

A4: Purification is critical to remove unreacted starting materials, copper salts, and any byproducts. A multi-step approach is usually most effective.

  • Aqueous Work-up: After the reaction is complete and cooled, the mixture is typically acidified (e.g., with 1M HCl) to protonate the carboxylic acid product, causing it to precipitate. This step also helps to dissolve the inorganic base (K₂CO₃) and residual methylamine. The crude solid can then be collected by filtration.

  • Removal of Copper: The crude product will likely be contaminated with copper. Washing the crude solid with an aqueous solution of EDTA or ammonium hydroxide can help chelate and remove residual copper salts.

  • Recrystallization: This is often the most effective method for final purification. The choice of solvent is key. A polar solvent system is generally required. Based on procedures for similar compounds, solvents like ethanol, or a mixture of ethyl acetate and hexanes, can be effective.[4][5] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which enables the formation of pure crystals.

  • Column Chromatography: If recrystallization fails to provide material of sufficient purity, silica gel column chromatography can be used.[2] A gradient elution with a solvent system like hexanes and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated, is a good starting point.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure based on established methods for similar transformations.[3] Researchers should perform their own risk assessment before beginning.

Reagent & Condition Summary
Reagent/ParameterMolar Eq.Amount (for 10 mmol scale)Notes
2,5-Dibromobenzoic Acid1.02.80 gStarting material.
Methylamine (2M in THF)2.512.5 mLUse in excess. Anhydrous solution is preferred.
Copper(I) Iodide (CuI)0.1190 mgFresh, off-white powder.
L-Proline0.2230 mgLigand to improve efficiency.
Potassium Carbonate (K₂CO₃)2.02.76 gFinely powdered and dried.
Dimethyl Sulfoxide (DMSO)-40 mLAnhydrous grade.
Temperature-120 °CInternal reaction temperature.
Time-12-24 hoursMonitor by TLC.
Step-by-Step Methodology
  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,5-dibromobenzoic acid (2.80 g, 10 mmol), copper(I) iodide (190 mg, 1.0 mmol), L-proline (230 mg, 2.0 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMSO (40 mL) via syringe, followed by the methylamine solution in THF (12.5 mL, 25 mmol).

  • Heating and Monitoring: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots every 4-6 hours and analyzing by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% Acetic Acid). The starting material should be consumed over 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and pour it into 200 mL of ice-cold water.

    • Acidify the aqueous mixture to pH ~2-3 by slowly adding 2M HCl. A precipitate should form.

    • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with water (3 x 50 mL) to remove inorganic salts.

  • Purification:

    • To remove residual copper, wash the crude solid with 50 mL of a 10% aqueous ammonium hydroxide solution, followed by more water until the filtrate is colorless.

    • Recrystallize the crude product from a suitable solvent like ethanol/water to yield this compound as a solid.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup1 Combine Solids: 2,5-dibromobenzoic acid, CuI, L-Proline, K2CO3 setup2 Evacuate & Backfill with Nitrogen (3x) setup1->setup2 setup3 Add Solvents & Reagents: Anhydrous DMSO, Methylamine Solution setup2->setup3 react1 Heat to 120°C with Vigorous Stirring setup3->react1 react2 Monitor by TLC (12-24 hours) react1->react2 workup1 Cool and Quench in Ice Water react2->workup1 workup2 Acidify to pH 2-3 with 2M HCl workup1->workup2 workup3 Collect Crude Solid by Filtration workup2->workup3 purify1 Wash with aq. NH4OH to Remove Copper workup3->purify1 purify2 Recrystallize from Ethanol/Water purify1->purify2 end end purify2->end Pure Product

Caption: Detailed experimental workflow for synthesis.

References

Technical Support Center: Synthesis of 5-Bromo-2-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-(methylamino)benzoic acid. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and side reactions encountered during the N-methylation of 2-amino-5-bromobenzoic acid, providing in-depth troubleshooting advice and optimized protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC plate shows three spots after attempting the N-methylation of 2-amino-5-bromobenzoic acid. What are these byproducts and how can I prevent them?

This is the most common issue encountered. The three main species you are likely observing are the unreacted starting material (2-amino-5-bromobenzoic acid), the desired mono-methylated product (this compound), and the over-methylated byproduct (5-Bromo-2-(dimethylamino)benzoic acid).

Causality: The primary amino group of the starting material remains nucleophilic after the first methylation, making it susceptible to a second methylation, especially when using powerful and unselective methylating agents like dimethyl sulfate or methyl iodide. The relative rates of the first and second methylation determine the product distribution.

Troubleshooting Steps:

  • Reagent Stoichiometry: Carefully control the stoichiometry of your methylating agent. Begin with 1.0-1.1 equivalents. Using a large excess is the primary cause of over-methylation.

  • Slow Addition: Add the methylating agent dropwise at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction and favor mono-methylation.

  • Choice of Methylating Agent: For improved selectivity, consider a reductive amination approach, such as the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid. This method is known to stop at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts and often providing better control over mono- versus di-methylation of primary amines.[1][2]

Visualizing the Reaction Landscape

The following diagram illustrates the primary reaction pathway versus the common over-methylation side reaction.

ReactionPathways cluster_reagents Reaction Conditions SM 2-Amino-5-bromobenzoic acid (Starting Material) P1 This compound (Desired Product) SM->P1 1st Methylation (Desired) P2 5-Bromo-2-(dimethylamino)benzoic acid (Side Product) P1->P2 2nd Methylation (Side Reaction) Reagent Methylating Agent (e.g., Me₂SO₄, MeI) Base Base (e.g., K₂CO₃, NaOH)

Caption: Main reaction vs. side reaction pathway.

Q2: I'm performing an Eschweiler-Clarke reaction, but my yield is very low and I'm recovering mostly starting material. What's going wrong?

The Eschweiler-Clarke reaction is an excellent method for methylation but requires specific conditions to proceed efficiently, especially with deactivated aromatic amines.[1][3]

Causality: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[2] Inefficient iminium ion formation or insufficient reduction can lead to a stalled reaction. The reaction is typically performed at elevated temperatures, often near boiling, to drive the reaction forward.[2]

Troubleshooting Protocol:

  • Check Reagent Quality: Ensure your formaldehyde solution has not polymerized and that the formic acid is of high concentration (typically >88%).

  • Temperature Control: The reaction often requires heating to 80-100 °C for several hours.[4] Insufficient temperature is a common reason for failure.

  • pH and Reagent Excess: The reaction relies on excess formic acid and formaldehyde. Formic acid acts as both the acid catalyst and the hydride source.[2] Ensure you are using a significant excess of both reagents as described in established protocols.[3][4]

  • Monitor Progress: Track the reaction using TLC or LC-MS. If the reaction stalls, a small, incremental increase in temperature may be necessary.

Q3: My final product is difficult to purify. It seems to be soluble in both acidic and basic aqueous layers during workup. How can I effectively isolate it?

This is a classic purification challenge for amphoteric molecules—compounds like aminobenzoic acids that possess both an acidic (carboxylic acid) and a basic (amino) functional group.[5][6]

Causality:

  • At low pH , the amino group is protonated (-NHCH₃⁺), making the molecule water-soluble.

  • At high pH , the carboxylic acid group is deprotonated (-COO⁻), also rendering the molecule water-soluble.

There is a specific pH at which the molecule has a net-zero charge, known as the isoelectric point (pI) . At this pH, the molecule's solubility in water is at its minimum, causing it to precipitate.

Purification Protocol: Isoelectric Point Precipitation

  • Dissolution: After the reaction, quench the mixture and dissolve the crude product in an aqueous basic solution (e.g., 1M NaOH), ensuring all acidic components are deprotonated and dissolved.

  • Extraction: Perform an extraction with a non-polar organic solvent (e.g., ethyl acetate or DCM) to remove any non-acidic, organic-soluble impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add an acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH continuously with a pH meter.

  • Isolation: As the pH approaches the pI of this compound, you will observe the product precipitating as a solid. Continue adding acid until you see no further precipitation.

  • Filtration: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

Troubleshooting Decision Tree

This flowchart provides a logical sequence for diagnosing and solving common synthesis issues.

Troubleshooting Start Reaction Complete. Analyze Crude Product (TLC/LCMS) Problem Problem Start->Problem Identify Issue Solution1 Issue: Over-methylation 1. Reduce equiv. of methylating agent. 2. Add reagent slowly at 0 °C. 3. Switch to Eschweiler-Clarke. Problem->Solution1 Multiple Spots (SM, P1, P2) Solution2 Issue: Incomplete Reaction 1. Verify reagent quality. 2. Increase reaction temperature (80-100 °C). 3. Ensure excess HCHO/HCOOH. Problem->Solution2 Mostly Starting Material Solution3 Issue: Amphoteric Nature 1. Dissolve crude in base. 2. Wash with organic solvent. 3. Precipitate product at isoelectric point (pI). Problem->Solution3 Purification Difficulty Solution Solution

Caption: A decision tree for troubleshooting the synthesis.

Comparative Overview of Methylation Methods

Choosing the right methylation strategy is critical for success. Below is a comparison of two common methods for this specific substrate.

ParameterMethod 1: Alkyl Halide/SulfateMethod 2: Eschweiler-Clarke
Reagents Dimethyl sulfate (Me₂SO₄) or Methyl iodide (MeI); Base (K₂CO₃, NaOH)Formaldehyde (HCHO), Formic Acid (HCOOH)
Selectivity Lower. Prone to over-methylation, yielding the N,N-dimethyl byproduct.Higher. The reaction mechanism inherently stops at the tertiary amine, preventing quaternary salt formation and offering better control.[2]
Safety Highly Toxic & Carcinogenic. Requires handling in a fume hood with extreme caution.Reagents are corrosive but generally considered safer and "greener" than alkyl sulfates.[3]
Workup Standard aqueous workup.Requires neutralization of excess formic acid. Product isolation often straightforward.[4]
Ideal For When over-methylation is not a concern or when other functional groups are sensitive to acidic conditions.Selective mono-methylation of primary amines where over-methylation is a significant side reaction.

References

Technical Support Center: 5-Bromo-2-(methylamino)benzoic acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability and degradation of 5-Bromo-2-(methylamino)benzoic acid. The following question-and-answer format is designed to directly address common issues and inquiries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. Based on supplier recommendations and the chemical nature of the compound, the following storage practices are advised:

  • Temperature: Store at room temperature.[1][2]

  • Atmosphere: Keep in a tightly sealed container under an inert gas to prevent oxidation.

  • Light: Protect from light by storing in a dark place.[1]

  • Moisture: Store in a dry, well-ventilated place to avoid hydrolysis.[1][3]

Following these guidelines will minimize degradation and ensure the compound's purity for experimental use.

Q2: My analytical results for this compound are inconsistent. Could this be a stability issue?

Inconsistent analytical results, such as changes in purity, appearance of new peaks in chromatograms, or shifts in retention time, can indeed be indicative of degradation. This compound, like many aminobenzoic acid derivatives, can be susceptible to environmental factors. If you observe such inconsistencies, it is recommended to:

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (see Q1).

  • Perform a Purity Check: Re-analyze the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm its purity.

  • Consider Degradation: If the purity is lower than expected or if new impurity peaks are present, it is likely that the compound has started to degrade.

Q3: What are the likely degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, its chemical structure suggests several potential degradation pathways, primarily driven by oxidation and photodecomposition.

  • Oxidation: The methylamino group is susceptible to oxidation, which can lead to the formation of N-oxides or colored degradation products. The electron-rich aromatic ring can also undergo oxidative degradation. Studies on similar compounds like 5-aminosalicylic acid indicate that oxidation is a significant degradation pathway.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of radicals and subsequent degradation products.

  • Hydrolysis: While generally less reactive, under harsh acidic or basic conditions and elevated temperatures, the methylamino group could potentially be hydrolyzed, although this is less common for anilines.

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a possible degradation route, especially at elevated temperatures. However, for some related aminobenzoic acids, this has been found to be a less significant pathway compared to oxidation.[4][5]

Troubleshooting Guide: Investigating Degradation

This section provides a systematic approach to identifying and characterizing the degradation of this compound in your experiments.

Issue: Appearance of Unknown Peaks in HPLC Analysis

If you observe unexpected peaks in your HPLC chromatogram, it is essential to determine if they are degradation products. A forced degradation study is a systematic way to investigate this.

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, deliberately stress the compound to predict its stability and identify potential degradation products.[6][7][8]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid or other suitable mobile phase modifier

Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Start Prepare stock solution of This compound in a suitable solvent (e.g., Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Expose to Thermal Thermal Degradation (Solid & Solution, 80°C) Start->Thermal Expose to Photo Photolytic Degradation (UV/Vis light) Start->Photo Expose to Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by a stability-indicating HPLC method Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare chromatograms of stressed samples to control Analyze->Compare Identify Identify and quantify degradation products Compare->Identify Degradation_Pathway cluster_main Plausible Oxidative Degradation Pathway Parent This compound Intermediate Quinone-imine Intermediate Parent->Intermediate Oxidation (-2e⁻, -2H⁺) Products Further Degradation Products (e.g., Polymers) Intermediate->Products Further Reactions

References

safe handling and storage procedures for 5-Bromo-2-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-(methylamino)benzoic acid

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. Here, we address common questions and provide troubleshooting for potential challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary risks include:

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation: Can lead to serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area to mitigate these risks.

Q2: What are the proper storage conditions for this compound to ensure its stability?

A2: To maintain the integrity and stability of this compound, it should be stored in a tightly sealed container in a dry and well-ventilated place. The recommended storage temperature is in a refrigerator. Keep it away from strong oxidizing agents.

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A3: A comprehensive PPE strategy is essential. This includes:

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and are disposed of properly.

  • Respiratory Protection: If working in an area with poor ventilation or where dusts may be generated, a NIOSH-approved particulate respirator is recommended.

  • Body Protection: Choose appropriate protective clothing based on the concentration and quantity of the hazardous substance being handled.

The following flowchart outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling This compound Assess_Risk Assess Risk: - Scale of work? - Dust generation potential? Start->Assess_Risk Eye_Protection Eye Protection: Safety Goggles/Face Shield Assess_Risk->Eye_Protection All Cases Hand_Protection Hand Protection: Nitrile Gloves Assess_Risk->Hand_Protection All Cases Body_Protection Body Protection: Lab Coat Assess_Risk->Body_Protection All Cases Respiratory_Protection Respiratory Protection: Use Fume Hood or Respirator Assess_Risk->Respiratory_Protection High Dust Potential Inspect_PPE Inspect PPE before use Eye_Protection->Inspect_PPE Hand_Protection->Inspect_PPE Body_Protection->Inspect_PPE Respiratory_Protection->Inspect_PPE Proceed Proceed with Experiment Inspect_PPE->Proceed PPE OK Defective_PPE Replace Defective PPE Inspect_PPE->Defective_PPE Defective Defective_PPE->Inspect_PPE

Caption: PPE selection workflow for handling this compound.

Troubleshooting Guide

Scenario 1: Accidental Spill
  • Issue: A small amount of this compound powder has been spilled on the lab bench.

  • Solution:

    • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation if possible without spreading the dust.

    • Wear Appropriate PPE: At a minimum, wear gloves, a lab coat, and safety goggles. If the spill is large or airborne dust is present, a respirator is necessary.

    • Containment: Gently cover the spill with a damp paper towel to avoid generating dust.

    • Clean-up: Carefully sweep the material into a designated chemical waste container. Do not use a dry brush or compressed air, as this will create airborne dust.

    • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

    • Waste Disposal: Dispose of all contaminated materials (paper towels, gloves, etc.) as hazardous waste according to your institution's guidelines.

Scenario 2: Inhalation Exposure
  • Issue: A researcher feels respiratory irritation after potentially inhaling dust from the compound.

  • Solution:

    • Move to Fresh Air: Immediately move the affected individual to an area with fresh air.

    • Seek Medical Attention: If breathing is difficult or irritation persists, seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

    • Review Procedures: Conduct a thorough review of the handling procedures and engineering controls (e.g., fume hood) to prevent future incidents.

Scenario 3: Skin or Eye Contact
  • Issue: The compound has come into direct contact with skin or eyes.

  • Solution:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

The following decision tree illustrates the appropriate response to accidental exposure.

Exposure_Response_Tree Exposure Accidental Exposure Occurs Exposure_Type What type of exposure? Exposure->Exposure_Type Inhalation Inhalation Exposure_Type->Inhalation Respiratory Irritation Skin_Contact Skin Contact Exposure_Type->Skin_Contact Direct Contact Eye_Contact Eye Contact Exposure_Type->Eye_Contact Direct Contact Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Wash_Skin Wash with Soap & Water (15 min) Skin_Contact->Wash_Skin Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Irritation Persists Flush_Eyes->Seek_Medical_Attention Review_Procedures Review Handling Procedures Seek_Medical_Attention->Review_Procedures

Caption: Decision tree for responding to accidental exposure to this compound.

Summary of Safety Information

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)Exclamation MarkP264, P280, P302+P352, P332+P313
Eye Irritation (Category 2A)Exclamation MarkP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity - single exposure (Category 3), Respiratory systemExclamation MarkP261, P271, P304+P340, P312

Experimental Protocols

Protocol: Weighing and Preparing a Solution
  • Preparation: Ensure the analytical balance is in a chemical fume hood.

  • PPE: Don the appropriate PPE as outlined in the PPE selection workflow.

  • Weighing:

    • Place a clean, dry weighing boat on the balance and tare.

    • Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Solubilization:

    • Place a stir bar in a clean, dry flask.

    • Add the desired solvent to the flask.

    • Carefully add the weighed compound to the solvent.

    • Seal the flask and place it on a stir plate until the solid is completely dissolved.

  • Clean-up:

    • Clean the spatula and any contaminated surfaces.

    • Dispose of the weighing boat and any other disposable materials in the designated hazardous waste container.

dealing with poor solubility of 5-Bromo-2-(methylamino)benzoic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Navigating Solubility Challenges in Synthetic Reactions

Welcome to the technical support guide for 5-Bromo-2-(methylamino)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues while working with this versatile but often challenging reagent. As a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-diabetic drug canagliflozin, mastering its handling is crucial for successful outcomes[1]. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you overcome these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that contribute to its poor solubility?

A: The solubility of this compound is governed by a combination of competing structural factors:

  • Aromatic Core: The brominated benzene ring is large and hydrophobic, which limits solubility in polar aqueous solvents. Strong intermolecular π-stacking forces can also contribute to low solubility in non-aromatic solvents[2].

  • Amphoteric Nature: The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic methylamino group (-NHCH₃). In a neutral state, this can lead to strong intermolecular hydrogen bonding between molecules, forming dimers or larger aggregates that are difficult to solvate[3][4].

  • Zwitterionic Potential: The acidic and basic groups can undergo intramolecular proton transfer to form a zwitterion, which can have high crystal lattice energy and thus be poorly soluble in many common organic solvents.

Q2: Which solvents should I try first to dissolve this compound?

A: Given its complex nature, no single solvent is universally effective. However, a good starting point is to use polar aprotic solvents, which can disrupt hydrogen bonding and solvate the molecule. Consider the following:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF) [1][5]

  • 1,4-Dioxane

  • Heated alcohols like ethanol or isopropanol [6]

Often, gentle heating can significantly improve the rate of dissolution and overall solubility[7]. Always check the thermal stability of your other reagents before heating a reaction mixture.

Q3: My compound precipitates out when I add another reagent or change the temperature. What is happening?

A: This is a common sign of a saturated or supersaturated solution. The solubility of a compound is highly dependent on the composition of the entire solution. Adding a less polar co-solvent or a reagent that changes the pH can drastically decrease the solubility of your starting material. Temperature changes also directly affect solubility; what dissolves in a hot solvent may precipitate upon cooling[6]. The troubleshooting guides below offer strategies to manage this.

Troubleshooting Guides & Protocols

When facing poor solubility, a systematic approach is key. The following strategies are presented in order of increasing complexity.

Strategy 1: Solvent System Optimization

The simplest approach is to find a solvent or co-solvent system that can maintain all reaction components in the solution phase.

A. Single Solvent Screening: If you are not constrained by the reaction chemistry, screen a range of solvents. The table below summarizes promising candidates.

SolventClassBoiling Point (°C)Key Considerations
DMF Polar Aprotic153Excellent solvating power for many polar organics. High boiling point can be difficult to remove.
DMSO Polar Aprotic189Very strong solvent, but can be reactive and difficult to remove. Use with caution.
THF Polar Aprotic Ether66Good general-purpose solvent, but may not be strong enough on its own. Often used in reductions with LiAlH₄[5].
Acetonitrile Polar Aprotic82A common solvent for a variety of organic reactions[8].
Ethanol Polar Protic78.4Can be effective, especially when heated[6]. The protic nature can interfere with certain reagents (e.g., organometallics).

B. Using Co-Solvents: Mixing solvents is a powerful technique to fine-tune the polarity of the reaction medium. For example, if your starting material dissolves in DMF but your other reagent requires a less polar environment, you could try a mixture of DMF and Dichloromethane (DCM) or Toluene[2][9].

Workflow for Solvent Optimization

G cluster_0 Solvent Selection Workflow start Poor Solubility Observed test_polar_aprotic Test Polar Aprotic Solvents (DMF, DMSO, THF) start->test_polar_aprotic test_heating Apply Gentle Heating (40-60°C) test_polar_aprotic->test_heating No / Partial Solubility proceed Proceed with Reaction test_polar_aprotic->proceed Soluble test_cosolvent Try Co-Solvent System (e.g., THF/Toluene) test_heating->test_cosolvent No / Partial Solubility test_heating->proceed Soluble test_cosolvent->proceed Soluble next_strategy Move to pH Modification test_cosolvent->next_strategy No / Partial Solubility

Caption: Workflow for optimizing the solvent system.

Strategy 2: pH Modification and In-Situ Salt Formation

Leveraging the acidic and basic functional groups of the molecule is one of the most effective ways to enhance solubility in polar solvents[10][11]. By converting the neutral acid to its corresponding salt in the reaction flask, you can create a much more soluble species.

This method is ideal for reactions where a nucleophilic carboxylate is desired or where the subsequent reagents are compatible with a basic environment.

Step-by-Step Methodology:

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add a suitable polar solvent in which the resulting salt is likely soluble (e.g., THF, DMF). A slurry or suspension will form.

  • Base Addition: Add a suitable base (1.0 - 1.2 eq). The choice of base is critical and depends on your reaction:

    • For strong, non-nucleophilic conditions: Sodium hydride (NaH, 60% dispersion in mineral oil). Add portion-wise at 0 °C. Hydrogen gas will evolve.

    • For general purposes: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃). These are solids and may require vigorous stirring.

    • For mild, soluble organic base: Triethylamine (Et₃N) or DBU. Add dropwise via syringe.

  • Dissolution: Stir the mixture at room temperature or with gentle warming. The suspended solid should gradually dissolve as the more soluble carboxylate salt is formed.

  • Reaction: Once a homogenous solution is obtained, proceed with the addition of your other reagents.

This approach is less common but can be useful if the reaction requires acidic conditions and involves modification of the carboxyl group (e.g., Fischer esterification).

Step-by-Step Methodology:

  • Setup: Add this compound (1.0 eq) to a reaction flask.

  • Solvent Addition: Add a solvent that is stable to acid (e.g., Dioxane, Toluene, or an alcohol if it is also the reagent).

  • Acid Addition: Add a strong acid.

    • For anhydrous conditions: Use a solution of HCl in Dioxane (e.g., 4M).

    • For aqueous-tolerant conditions: A catalytic amount of concentrated sulfuric acid (H₂SO₄) can be used[1].

  • Dissolution: Stir the mixture. The formation of the ammonium salt should increase solubility.

  • Reaction: Proceed with the subsequent reaction steps.

Decision-Making for pH Modification

G cluster_1 pH Modification Strategy start Is in-situ salt formation an option? check_reagents Are subsequent reagents compatible with acid/base? start->check_reagents Yes other_method Consider Derivatization or Phase-Transfer Catalysis. start->other_method No use_base Use Protocol 1: Add Base (e.g., K₂CO₃) to form carboxylate salt. check_reagents->use_base Base-Stable use_acid Use Protocol 2: Add Acid (e.g., HCl) to form ammonium salt. check_reagents->use_acid Acid-Stable check_reagents->other_method Neither

Caption: Choosing the appropriate pH modification strategy.

Strategy 3: Derivatization to a More Soluble Intermediate

If optimizing the solvent and pH fails, the most robust solution is to convert the carboxylic acid into a more reactive and typically more soluble intermediate, such as an acid chloride or an activated ester. This is a common strategy in peptide coupling and other amide bond formations[12].

WARNING: This procedure involves corrosive and moisture-sensitive reagents. It must be performed in a fume hood under anhydrous conditions.

Step-by-Step Methodology:

  • Setup: Suspend this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or Toluene).

  • Reagent Addition: At 0 °C, slowly add thionyl chloride (SOCl₂, ~2.0 eq) or oxalyl chloride ((COCl)₂, ~1.5 eq with a catalytic drop of DMF).

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (typically 40-70 °C) for 1-3 hours, or until gas evolution ceases and the reaction becomes a clear solution.

  • Isolation: Carefully remove the excess reagent and solvent under reduced pressure. The resulting crude acid chloride is often used immediately in the next step without further purification. This intermediate is generally much more soluble in common organic solvents like DCM, THF, and Toluene than the parent carboxylic acid.

References

challenges in the scale-up of 5-Bromo-2-(methylamino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-2-(methylamino)benzoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working on or scaling up the synthesis of this important chemical intermediate. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols based on established chemical principles and field-proven insights.

Overview of Synthetic Strategies

This compound (CAS 22721-16-0) is a key building block in organic synthesis.[1][2] Its synthesis can be approached through several pathways, each with its own set of advantages and potential challenges. The most common strategies involve either the direct methylation of an amino-precursor or a coupling reaction to introduce the methylamino group.

Below is a generalized workflow illustrating the primary synthetic approaches.

Synthetic_Workflow A Starting Material A (2-Amino-5-bromobenzoic acid) C N-Methylation A->C Methylating Agent (e.g., MeI, DMS) B Starting Material B (2,5-Dibromobenzoic acid) D Buchwald-Hartwig or Ullmann Coupling B->D Methylamine Source Cu or Pd Catalyst E Product (this compound) C->E D->E F Purification (Recrystallization / Chromatography) E->F

Caption: High-level overview of common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

A1: The two most prevalent starting materials are 2-amino-5-bromobenzoic acid for N-methylation routes and 2,5-dibromobenzoic acid for cross-coupling reactions. The choice often depends on the cost, availability, and scale of the synthesis. For large-scale industrial processes, the overall process economy, including reagent costs and waste disposal, is a critical factor.[3][4]

Q2: What are the primary safety concerns I should be aware of?

A2: Key hazards are associated with the reagents used.

  • Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle them with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

  • Brominating Agents: If synthesizing your own starting materials, reagents like liquid bromine are highly corrosive and toxic.

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used. For instance, related bromo-benzoic acids are classified as irritants, causing skin, eye, and respiratory irritation.[5][6] General safe handling practices, such as working in a ventilated area and wearing gloves and safety goggles, are mandatory.[7]

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to improve spot shape) to resolve the starting material, product, and any potential byproducts. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical, question-and-answer format.

Issue 1: Low Reaction Yield or Stalled Reaction

Q: My N-methylation of 2-amino-5-bromobenzoic acid is giving a very low yield. What could be the cause?

A: This is a common challenge. The low nucleophilicity of the aniline nitrogen, coupled with the steric hindrance from the adjacent carboxylic acid group, can make this reaction sluggish. Let's break down the potential causes and solutions.

Causality: The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, reducing its availability to act as a nucleophile. The reaction requires a suitable base to deprotonate the amine or the carboxylic acid, and the choice of solvent is critical to facilitate the reaction.

Troubleshooting Steps:

  • Base Selection is Critical: A weak base (e.g., K₂CO₃) may not be sufficient to deprotonate the amine effectively, especially if the carboxylic acid is protonated. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Mechanism Insight: A strong base will first deprotonate the more acidic carboxylic acid, forming a carboxylate. It must then be strong enough to deprotonate the N-H group to generate the more nucleophilic amide anion for reaction with the methylating agent.

  • Protecting the Carboxylic Acid: The presence of the acidic proton on the carboxyl group can interfere with the reaction. Consider protecting it as an ester (e.g., methyl or ethyl ester) prior to N-methylation. The ester can be hydrolyzed back to the carboxylic acid in a final step. This multi-step process often results in a higher overall yield.[8]

  • Solvent Choice: The reaction requires a polar aprotic solvent like DMF, DMSO, or THF to solvate the ions and facilitate the Sₙ2 reaction. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the methylating agent.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition. An optimal temperature is typically between room temperature and 80°C, depending on the specific reagents used.

Issue 2: Formation of Multiple Products and Impurities

Q: My final product is contaminated with significant impurities. I suspect over-methylation and positional isomers. How can I control this?

A: Impurity control is paramount for producing high-quality material. The formation of isomers and over-methylated byproducts are known challenges in similar syntheses.[9][10][11]

Troubleshooting Decision Tree:

Impurity_Troubleshooting Start Impurity Detected Check1 Identify Impurity (NMR, LC-MS) Start->Check1 ImpurityA Over-methylation Product (N,N-dimethyl) Check1->ImpurityA Mass +14 Da ImpurityB Positional Isomer (e.g., 3-Bromo isomer) Check1->ImpurityB Same Mass, Different Retention SolutionA1 Use stoichiometric amount of methylating agent (1.0-1.1 eq) ImpurityA->SolutionA1 SolutionB1 Verify purity of starting material ImpurityB->SolutionB1 SolutionA2 Slowly add methylating agent at low temperature SolutionA1->SolutionA2 Result Pure Product SolutionA2->Result SolutionB2 Optimize bromination conditions if synthesizing precursor SolutionB1->SolutionB2 SolutionB2->Result

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Bromo-2-(methylamino)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is a cornerstone of success. 5-Bromo-2-(methylamino)benzoic acid is a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a substituted anthranilic acid derivative. The presence of the bromine atom, the methylamino group, and the carboxylic acid functionality makes it a versatile scaffold for further chemical modifications. Its structural motifs are found in a range of compounds with diverse biological activities, making its synthesis a topic of significant interest. This guide will explore two distinct and plausible synthetic strategies, evaluating their respective merits and challenges to inform your selection of the most appropriate route for your research or development needs.

Route 1: N-Methylation of 2-amino-5-bromobenzoic acid

This approach involves the direct methylation of the amino group of the readily available starting material, 2-amino-5-bromobenzoic acid. This route is conceptually straightforward but requires careful control of the reaction conditions to achieve selective mono-methylation and avoid side reactions.

Mechanistic Considerations

The N-methylation of anilines typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the amino group attacks an electrophilic methyl group from a methylating agent. The reaction is generally carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity, or to neutralize the acid formed during the reaction. A key challenge is preventing over-methylation to the tertiary amine.

Experimental Protocol

Materials:

  • 2-amino-5-bromobenzoic acid

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Methanol or Acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromobenzoic acid (1 equivalent) in methanol.

  • Add a suitable base, such as sodium carbonate (2 equivalents), to the solution.

  • While stirring, slowly add the methylating agent, such as dimethyl sulfate (1.1 equivalents), dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • To the residue, add water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Filter the crude product and wash with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

Workflow Diagram

Route_1_Workflow cluster_0 Route 1: N-Methylation start 2-amino-5-bromobenzoic acid step1 Dissolve in Methanol Add Na₂CO₃ start->step1 Starting Material step2 Add Dimethyl Sulfate Reflux step1->step2 Methylation step3 Work-up & Acidification step2->step3 Reaction Completion end This compound step3->end Purification

Caption: Workflow for the N-methylation of 2-amino-5-bromobenzoic acid.

Route 2: Copper-Catalyzed Nucleophilic Aromatic Substitution

This synthetic strategy employs a copper-catalyzed cross-coupling reaction between 2,5-dibromobenzoic acid and methylamine. This approach, analogous to the Ullmann condensation, is particularly effective for forming aryl-nitrogen bonds. The regioselectivity of the reaction is a key advantage, as the bromine atom at the 2-position is more activated towards nucleophilic substitution due to the presence of the adjacent carboxylic acid group.

Mechanistic Considerations

The copper-catalyzed N-arylation of amines is believed to proceed through a catalytic cycle involving the copper catalyst. The cycle likely involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. The presence of a base is crucial for the deprotonation of the amine.

Experimental Protocol

Materials:

  • 2,5-dibromobenzoic acid[1]

  • Methylamine (aqueous solution or gas)

  • Copper(I) oxide (Cu₂O) or Copper powder

  • Potassium carbonate (K₂CO₃)

  • 2-Ethoxyethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add 2,5-dibromobenzoic acid (1 equivalent), potassium carbonate (2 equivalents), copper(I) oxide (0.1 equivalents), and 2-ethoxyethanol.

  • Add an aqueous solution of methylamine (2-3 equivalents).

  • Heat the reaction mixture to reflux (approximately 130 °C) under a nitrogen atmosphere for 24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Filter the solution to remove the catalyst.

  • Acidify the filtrate with concentrated HCl to a pH of 3-4 to precipitate the product.

  • Collect the crude product by filtration and wash with water.

  • Recrystallize the solid from an appropriate solvent, such as ethanol, to obtain the pure this compound.

Workflow Diagram

Route_2_Workflow cluster_1 Route 2: Copper-Catalyzed Amination start 2,5-dibromobenzoic acid step1 Add Methylamine, K₂CO₃, Cu₂O in 2-Ethoxyethanol start->step1 Starting Material step2 Reflux at 130°C step1->step2 Ullmann Condensation step3 Work-up & Acidification step2->step3 Reaction Completion end This compound step3->end Purification

References

The Structural Nuances of Efficacy: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-(methylamino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the anthranilic acid scaffold serves as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This guide delves into the nuanced structure-activity relationship (SAR) of a specific subclass: 5-Bromo-2-(methylamino)benzoic acid derivatives. By dissecting the roles of the core functional groups and the impact of substitutions, we aim to provide a comparative framework to inform the rational design of more potent and selective therapeutic candidates.

The Core Scaffold: A Foundation for Biological Activity

The this compound molecule is an intricate arrangement of functional groups, each contributing to its overall physicochemical properties and, consequently, its biological activity. The fundamental structure is anthranilic acid (2-aminobenzoic acid), which itself is a key pharmacophore.[1]

Key Features of the this compound Scaffold:
  • Carboxylic Acid Group (-COOH): This acidic moiety is often crucial for interaction with biological targets, acting as a hydrogen bond donor and acceptor. Its position relative to the amino group is vital for the activity of many anthranilic acid derivatives.[3]

  • Amino Group (-NHCH₃): The secondary amine in the 2-position influences the electronic properties and conformation of the molecule. The methyl group, compared to a primary amine, increases lipophilicity, which can affect cell membrane permeability and target engagement.

  • Bromine Atom (-Br): The halogen at the 5-position is a key modulator of the scaffold's properties. As an electron-withdrawing group, it can influence the acidity of the carboxylic acid and the basicity of the amino group. Its size and lipophilicity can also play a significant role in target binding.

Structure-Activity Relationship: A Detailed Analysis

The therapeutic potential of this compound derivatives can be fine-tuned by strategic modifications to its core structure. The following sections explore the SAR based on available data for this and closely related compound series.

The Significance of the Bromine at Position 5

The presence of a halogen, particularly bromine, at the 5-position of the anthranilic acid ring is a recurring motif in bioactive molecules. In a series of N-benzoyl anthranilic acid derivatives designed as inhibitors of aldo-keto reductase 1C3 (AKR1C3), the introduction of a large bromine atom at the meta position of the anthranilic acid ring was found to be a key modification for potent inhibition.[4] While substitution on the anthranilic acid ring did not appear to play a significant role in general, the bromo-substituted derivative was among the most promising compounds.[4] This suggests that the steric bulk and electronic effects of the bromine atom can be critical for optimizing interactions within a target's binding pocket.

The Role of the N-Methyl Group

The methylation of the amino group at the 2-position is another critical determinant of biological activity. This modification from a primary amine (-NH₂) to a secondary amine (-NHCH₃) has several implications:

  • Increased Lipophilicity: The methyl group enhances the molecule's lipophilic character, which can improve its ability to cross biological membranes and reach its target.

  • Steric Effects: The methyl group introduces steric bulk, which can influence the preferred conformation of the molecule and its fit within a binding site.

  • Hydrogen Bonding: While a secondary amine can still act as a hydrogen bond donor, it has one less donor compared to a primary amine, which can alter its binding interactions.

Comparative Analysis of Substitutions on the N-Aryl Ring

While direct SAR data for a series of N-aryl-5-bromo-2-(methylamino)benzoic acids is limited, extensive research on related N-arylanthranilic acids provides valuable insights. These compounds, known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Studies on these derivatives have consistently shown that the nature and position of substituents on the N-aryl ring dramatically influence their anti-inflammatory activity.[3][5]

For instance, in a large series of N-arylanthranilic acids, substitutions on the N-aryl ring were found to be a primary driver of anti-inflammatory potency.[5] This highlights the importance of exploring a variety of substitutions on an N-aryl moiety if one were to be introduced to the this compound scaffold.

Potential Therapeutic Applications and Supporting Experimental Data

Derivatives of the this compound scaffold can be hypothesized to possess a range of biological activities based on the known properties of anthranilic and benzoic acid derivatives. Below, we explore some of these potential applications and provide comparative data from related compounds.

Anticancer Activity

Numerous anthranilic acid derivatives have been investigated for their anticancer properties.[6][7][8] For example, a series of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid displayed potent in vitro growth inhibitory properties against a panel of human tumor cell lines, with some compounds showing activity at nanomolar concentrations.[6] In another study, sulfonamide derivatives of anthranilic acid exhibited selective cytotoxic effects toward MOLT-3 cells, with the derivative bearing an electron-withdrawing nitro group showing the highest cytotoxicity.[1]

Table 1: Comparative in vitro Anticancer Activity of Representative Anthranilic Acid Derivatives

CompoundTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
Pyridinyl ester of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acidHuman tumor cell lines< 10⁻⁷ M[6]
4-Nitrobenzenesulfonamide of anthranilic acidMOLT-315.71 µg/mL[1]
4-Chlorobenzenesulfonamide of anthranilic acidMOLT-333.96 µg/mL[1]
Antimicrobial Activity

The anthranilic acid scaffold has also been a template for the development of antimicrobial agents. In a study of p-aminobenzoic acid (a structural isomer of anthranilic acid) derivatives, it was found that the presence of an electron-withdrawing bromo group increased the antimicrobial activity against B. subtilis, C. albicans, and A. niger.[9] This suggests that the 5-bromo substitution in our core scaffold could contribute favorably to antimicrobial properties.

Table 2: Antimicrobial Activity of a Bromo-Substituted p-Aminobenzoic Acid Derivative

CompoundMicroorganismActivity (pMIC)Reference
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazideC. albicans, A. niger1.81 µM/ml[9]

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and for the evaluation of its potential biological activities.

Synthesis of this compound Derivatives

The synthesis of N-substituted anthranilic acid derivatives is often achieved through an Ullmann condensation, which involves the copper-catalyzed coupling of an amine with an aryl halide.[3]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2,5-Dibromobenzoic acid C Copper Catalyst (e.g., CuO) Base (e.g., K₂CO₃) High Temperature A->C Ullmann Condensation B Aryl Amine B->C D N-Aryl-5-bromo-2-aminobenzoic acid C->D

Caption: A streamlined workflow for determining the in vitro anticancer activity using the MTT assay.

Detailed MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on related anthranilic and benzoic acid derivatives provides a solid foundation for understanding its structure-activity relationship. Key takeaways include the likely importance of the 5-bromo substituent for potency and the N-methyl group for favorable pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions, particularly on an N-aryl ring. This would allow for the construction of a comprehensive SAR model for this specific scaffold and could lead to the identification of lead compounds with enhanced potency and selectivity for various therapeutic targets, including cancer, microbial infections, and inflammatory diseases. The experimental protocols provided in this guide offer a starting point for such investigations.

References

A Comparative Guide to the Biological Activity of 5-Bromo-2-(methylamino)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Bromo-2-aminobenzoic Acid Scaffold

The 2-aminobenzoic acid framework is a well-established pharmacophore found in a variety of biologically active compounds. The strategic placement of substituents on this scaffold allows for the fine-tuning of its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The introduction of a bromine atom at the 5-position and an amino or substituted amino group at the 2-position gives rise to a class of compounds with intriguing therapeutic potential. Notably, derivatives of this scaffold have been investigated for their anti-inflammatory, antimicrobial, and even anti-diabetic properties.[1][2][3] This guide will focus on dissecting the roles of the substituents at the 2- and 5-positions in modulating the biological activity of this versatile scaffold.

The Influence of the 2-Position Substituent: A Comparative Analysis

The nature of the substituent at the 2-position of the benzoic acid ring plays a pivotal role in determining the biological activity of the molecule. This section will compare the unsubstituted amino group, the methylamino group, and the phenylamino group.

2-Aminobenzoic Acid Analogs

The parent compound, 2-aminobenzoic acid (anthranilic acid), and its derivatives have been explored for a range of biological activities. The amino group can act as a hydrogen bond donor and a site for further chemical modification.

5-Bromo-2-(methylamino)benzoic Acid: The Target Compound

The methylation of the amino group to form a methylamino substituent can significantly impact the compound's properties. This modification increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Furthermore, the methyl group can influence the compound's binding affinity to its biological target through steric and electronic effects.

5-Bromo-2-(phenylamino)benzoic Acid: An Analog with Anti-inflammatory Potential

Replacing the methyl group with a larger, more sterically demanding phenyl group, as seen in 5-Bromo-2-(phenylamino)benzoic acid, leads to a compound with potential non-steroidal anti-inflammatory drug (NSAID)-like properties.[4] The synthesis and crystal structure of this analog have been described, and its structural similarity to known NSAIDs suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[4] The twisted conformation observed in the crystal structure, with a significant dihedral angle between the two aromatic rings, is a characteristic feature that may influence its binding to the active site of target enzymes.[4]

dot

cluster_analogs Analogs at the 2-Position 2-Amino 2-Amino (Unsubstituted) Increased Polarity Increased Polarity 2-Amino->Increased Polarity 2-Methylamino 2-Methylamino (Target Compound) Increased Lipophilicity Increased Lipophilicity 2-Methylamino->Increased Lipophilicity 2-Phenylamino 2-Phenylamino (Potential NSAID) Increased Steric Bulk\nPotential for π-π Interactions Increased Steric Bulk Potential for π-π Interactions 2-Phenylamino->Increased Steric Bulk\nPotential for π-π Interactions

Caption: Comparison of 2-position substituents.

The Role of the 5-Bromo Substituent in Modulating Biological Activity

The presence of a bromine atom at the 5-position of the benzoic acid ring is a key determinant of the biological activity of this class of compounds. Halogen atoms, and bromine in particular, can influence a molecule's properties in several ways:

  • Electronic Effects: Bromine is an electron-withdrawing group, which can increase the acidity of the carboxylic acid moiety. This can impact the compound's ionization state at physiological pH and its ability to interact with biological targets.

  • Lipophilicity: The bromo substituent significantly increases the lipophilicity of the molecule, which can enhance its absorption, distribution, and ability to penetrate cell membranes.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the compound to its target protein.

Studies on various benzoic acid derivatives have shown that the presence of an electron-withdrawing group, such as a bromo substituent, can enhance antimicrobial activity against a range of pathogens.[3]

Potential Therapeutic Applications

The structural features of this compound and its analogs suggest potential applications in several therapeutic areas:

  • Anti-inflammatory Agents: As discussed, the phenylamino analog shows promise as an anti-inflammatory agent, likely through the inhibition of COX enzymes.[4] Further investigation into the anti-inflammatory potential of the methylamino derivative is warranted.

  • Antimicrobial Agents: The presence of the bromo substituent and the aminobenzoic acid core suggests that these compounds may exhibit antimicrobial activity.[3]

  • Intermediates in Drug Synthesis: 5-Bromo-2-alkylbenzoic acids are valuable intermediates in the synthesis of various pharmaceuticals, including anti-diabetic drugs.[1][2]

Experimental Protocols

To facilitate further research and validation of the biological activities of these compounds, detailed experimental protocols for their synthesis and evaluation are provided below.

Synthesis of 5-Bromo-2-(phenylamino)benzoic Acid

This protocol is adapted from the synthesis described for the phenylamino analog and can be modified for the synthesis of other N-substituted analogs.[4]

Materials:

  • 2,5-dibromobenzoic acid

  • Aniline (or methylamine for the target compound)

  • Catalyst (e.g., copper-based catalyst)

  • Solvent (e.g., a high-boiling point solvent like DMF or NMP)

  • Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)

Procedure:

  • In a reaction vessel, dissolve 2,5-dibromobenzoic acid in the chosen solvent.

  • Add aniline (or the corresponding amine) and the catalyst to the reaction mixture.

  • Heat the reaction mixture to a temperature of approximately 403 K and maintain it for a sufficient period to allow the reaction to go to completion. Monitor the reaction progress using a suitable technique (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the product using column chromatography on silica gel to isolate the desired 5-Bromo-2-(N-substituted)benzoic acid.

  • Further purify the compound by recrystallization from a suitable solvent to obtain single crystals for analysis.

dot

Start Start: 2,5-dibromobenzoic acid + Amine Reaction Ullmann Condensation - Catalyst (e.g., Cu) - High Temperature Start->Reaction Purification Purification: - Column Chromatography - Recrystallization Reaction->Purification Product Product: 5-Bromo-2-(N-substituted) benzoic acid Purification->Product

Caption: Synthetic workflow for 5-Bromo-2-(N-substituted)benzoic acids.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Test compound (this compound or its analogs)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microbes in broth without the compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Comparative Data Summary

Compound/AnalogKey Structural FeatureInferred/Reported Biological ActivityReference(s)
This compound Methylamino group at C2Potential antimicrobial and anti-inflammatory activity. Valuable synthetic intermediate.[1],[2],[3]
5-Bromo-2-(phenylamino)benzoic acid Phenylamino group at C2Potential anti-inflammatory (NSAID-like) activity.[4]
General 2-Aminobenzoic Acid Derivatives Amino group at C2Broad range of biological activities including antimicrobial and cytotoxic effects.[5]
General Halogenated Benzoic Acids Halogen (e.g., Bromo) on the ringEnhanced antimicrobial activity is often observed.[3]

Note: The biological activities listed are based on inferences from structurally related compounds and general principles of medicinal chemistry. Further direct experimental validation is required for conclusive evidence.

Conclusion

The 5-Bromo-2-aminobenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The substituents at the 2- and 5-positions are critical determinants of the biological activity of these compounds. The methylamino group in this compound is expected to enhance lipophilicity compared to its unsubstituted counterpart, while the phenylamino analog has shown potential as an anti-inflammatory agent. The 5-bromo substituent is crucial for modulating the electronic and lipophilic properties of the molecule, likely contributing to enhanced biological activity.

This guide provides a framework for researchers to understand the structure-activity relationships within this class of compounds and offers detailed protocols to facilitate further investigation. The synthesis of a focused library of 5-Bromo-2-(alkylamino)benzoic acid analogs and their systematic evaluation in a panel of biological assays would be a valuable next step in elucidating the full therapeutic potential of this versatile scaffold.

References

comparative analysis of 5-Bromo-2-(methylamino)benzoic acid and other brominated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of synthetic chemistry and drug discovery, substituted benzoic acids are foundational scaffolds. Among these, brominated benzoic acids serve as exceptionally versatile intermediates, prized for their utility in cross-coupling reactions and as building blocks for complex molecular architectures. The strategic placement of the bromine atom, along with other substituents, profoundly influences the molecule's physicochemical properties, reactivity, and ultimately, its suitability for a given application.

This guide provides an in-depth comparative analysis of 5-Bromo-2-(methylamino)benzoic acid against its simpler, yet structurally significant, positional isomers: 2-bromobenzoic acid , 3-bromobenzoic acid , and 4-bromobenzoic acid . We will dissect their properties, reactivity profiles, and applications, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Foundation for Reactivity

The identity and position of substituents on the benzoic acid ring dictate fundamental properties such as acidity (pKa), lipophilicity (LogP), melting point, and solubility. These parameters are not merely academic; they have direct consequences on reaction conditions, solvent selection, purification strategies, and even a compound's potential pharmacokinetic profile.

The introduction of an electron-donating methylamino group (-NHCH₃) ortho to the carboxylic acid in This compound significantly alters its electronic and steric environment compared to the monosubstituted bromobenzoic acids. The amino group can form an intramolecular hydrogen bond with the carboxylic acid proton, influencing its acidity and conformation.

Table 1: Comparative Physicochemical Properties of Selected Brominated Benzoic Acids

PropertyThis compound2-Bromobenzoic Acid3-Bromobenzoic Acid4-Bromobenzoic Acid
CAS Number 6960-33-488-65-3[1]585-76-2[2][3]586-76-5[4]
Molecular Formula C₈H₈BrNO₂C₇H₅BrO₂[1]C₇H₅BrO₂[2][5]C₇H₅BrO₂[4]
Molecular Weight 230.06 g/mol 201.02 g/mol [6]201.02 g/mol [2]201.02 g/mol
Melting Point 169-173 °C147-150 °C[7][8]155 °C252-254 °C[9]
Appearance Off-white to light yellow powderWhite to beige crystalline powder[1][8]White crystalline powder[2][3]White to off-white crystalline solid[4]
pKa ~4.5 (estimated)2.84[1]3.813.96[9]
LogP (Octanol/Water) 2.65 (estimated)2.202.882.86[10]
Water Solubility Sparingly solubleSlightly soluble[1][7]Sparingly soluble[3]Slightly soluble, especially in hot water
Organic Solvents Soluble in methanol, ethanolSoluble in ethanol, ether, acetone[1][7]Soluble in ethanol, ether, methanol[3][5][11]Soluble in ethanol, ether, acetone[4][12]

Expert Insights:

  • Melting Point: The significantly higher melting point of 4-bromobenzoic acid is attributable to its para-substitution, which allows for more efficient crystal lattice packing compared to the ortho and meta isomers.

  • Acidity (pKa): 2-Bromobenzoic acid is the strongest acid due to the ortho-effect, where the proximity of the bromine atom provides a potent inductive electron-withdrawing effect, stabilizing the carboxylate anion. The methylamino group in our lead compound is electron-donating, which is expected to decrease acidity (increase pKa) relative to the simple bromobenzoic acids.

  • Lipophilicity (LogP): All four compounds exhibit moderate lipophilicity, making them suitable for applications where transport across biological membranes or solubility in organic reaction media is required.

Reactivity and Synthetic Utility: The Chemist's Toolkit

The true value of these molecules lies in their reactivity. The carboxylic acid and bromo-substituent are key functional handles that open doors to a vast array of chemical transformations.

A. The Carboxylic Acid Group: This group is a classic precursor for:

  • Esterification: Reaction with alcohols under acidic catalysis.

  • Amidation: Coupling with amines, often using activating agents like DCC or EDC.

  • Reduction: Conversion to benzyl alcohols using reducing agents like LiAlH₄.

  • Decarboxylation: Removal of the -COOH group, though this is less common for aromatic acids.

B. The Bromo-Substituent: The C-Br bond is the gateway to modern carbon-carbon and carbon-heteroatom bond formation.

  • Palladium-Catalyzed Cross-Coupling: These compounds are excellent substrates for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. The reactivity in these reactions is influenced by the bromine's position, with ortho-substituted substrates sometimes reacting slower due to steric hindrance.

  • Nucleophilic Aromatic Substitution (SNA_r): While less reactive than their nitro-activated counterparts, the C-Br bond can be displaced by strong nucleophiles under forcing conditions.

  • Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, a powerful carbon nucleophile.

C. The Methylamino Group (in this compound):

  • Directing Group: The amino group is a powerful ortho-, para-directing group for electrophilic aromatic substitution, activating the ring.

  • Nucleophilicity: The nitrogen atom can act as a nucleophile, although its reactivity is tempered by its connection to the aromatic ring. It can be N-acylated, N-alkylated, or participate in cyclization reactions.

Logical Workflow for Reagent Selection

The choice of starting material is dictated by the desired final structure. The following diagram illustrates a logical decision-making process for a synthetic chemist.

G start Define Target Molecule's Substitution Pattern q1 Need Ortho-Substituted Final Product? start->q1 q2 Need Meta-Substituted Final Product? q1->q2 No c1 Select 2-Bromobenzoic Acid q1->c1 Yes q3 Need Para-Substituted Final Product? q2->q3 No c2 Select 3-Bromobenzoic Acid q2->c2 Yes q4 Need Amino/Amine Group in Final Structure? q3->q4 No c3 Select 4-Bromobenzoic Acid q3->c3 Yes q4->c1 No (Requires separate amination step) q4->c2 No (Requires separate amination step) q4->c3 No (Requires separate amination step) c4 Select This compound q4->c4 Yes

Caption: Decision workflow for selecting the appropriate brominated benzoic acid.

Applications in Medicinal Chemistry and Materials Science

These seemingly simple building blocks are instrumental in the synthesis of high-value compounds across multiple industries.

  • 2-Bromobenzoic Acid: A key intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs) and various nitrogen heterocycles.[1][13][14] It is also used to synthesize zinc(II)-bromobenzoate complex compounds and hemilabile benzimidazolyl phosphine ligands.[8][13]

  • 3-Bromobenzoic Acid: Serves as a precursor for pharmaceuticals like the anti-inflammatory drug ketoprofen.[15] It is also widely used in the synthesis of agrochemicals, specialty chemicals like plasticizers, and as an analytical reagent.[2][11][16]

  • 4-Bromobenzoic Acid: An essential building block for the antifungal drug anidulafungin.[17] It is also utilized in the production of specialty polymers, dyes, agrochemicals, and liquid crystals.[4][18][19] Studies have also used it to investigate the metabolic fate of bromobenzoic acids in rats.[9]

  • This compound: This scaffold is particularly interesting in drug discovery. The anthranilic acid motif (2-aminobenzoic acid) is a known "privileged structure" found in many bioactive compounds. The addition of bromine at the 5-position provides a handle for further modification via cross-coupling, allowing for the generation of diverse chemical libraries for screening.

Representative Synthetic Pathway: Suzuki Coupling

The Suzuki coupling is a cornerstone of modern organic synthesis. The following diagram shows a generalized pathway.

Suzuki start Bromobenzoic Acid (Ar-Br) catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) start->catalyst boronic Boronic Acid / Ester (R-B(OR)2) boronic->catalyst product Coupled Product (Ar-R) catalyst->product C-C Bond Formation

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of scientific integrity. Below are detailed, self-validating experimental procedures for common transformations.

Protocol 1: Synthesis of Methyl 4-Bromobenzoate (Esterification)

Causality: This protocol uses Fischer esterification, a classic acid-catalyzed reaction. Sulfuric acid protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Materials:

  • 4-Bromobenzoic acid (10.0 g, 49.7 mmol)

  • Methanol (100 mL, anhydrous)

  • Sulfuric acid (2 mL, concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL), reflux condenser, magnetic stirrer

Procedure:

  • Add 4-bromobenzoic acid and a magnetic stir bar to the round-bottom flask.

  • Add 100 mL of anhydrous methanol and stir to dissolve.

  • Carefully add 2 mL of concentrated sulfuric acid dropwise while stirring.

  • Attach the reflux condenser and heat the mixture to reflux (approx. 65°C) for 4 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into 200 mL of ice-cold water. A white precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is methyl 4-bromobenzoate. Recrystallize from a minimal amount of hot methanol if further purification is needed.

Self-Validation:

  • TLC Monitoring: The disappearance of the starting material spot (more polar) and the appearance of the product spot (less polar) confirms reaction progression.

  • Bicarbonate Wash: Effervescence (CO₂ release) upon washing confirms the neutralization of excess acid. The starting material is deprotonated and moves to the aqueous layer, aiding purification.

  • Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Causality: This reverse-phase HPLC method separates compounds based on their polarity. The nonpolar stationary phase (C18) retains the moderately nonpolar bromobenzoic acids, while the polar mobile phase elutes them. Acetonitrile acts as the organic modifier; increasing its concentration decreases retention time. Phosphoric acid is added to suppress the ionization of the carboxylic acid group, ensuring a single, sharp peak for each analyte.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient: 30% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the bromobenzoic acid standard in a 1:1 mixture of Mobile Phase A and B (the diluent).

  • Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the diluent to a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Injection: Inject the standard solution to determine its retention time. Then, inject the sample solution.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Self-Validation:

  • Peak Shape: A pure compound should yield a sharp, symmetrical peak. Tailing or fronting may indicate column degradation or interaction issues.

  • Retention Time: The retention time of the sample peak should match that of the authentic standard under identical conditions.

  • Spiking: Spiking the sample with a small amount of the standard should result in an increase in the height/area of the main peak, confirming its identity.

Conclusion

While 2-, 3-, and 4-bromobenzoic acids are workhorse intermediates with well-defined applications, This compound offers a more advanced scaffold for drug discovery and complex synthesis. Its unique combination of an activating methylamino group and a synthetically versatile bromine handle makes it a highly valuable building block. The choice among these reagents is not a matter of superiority, but of strategic alignment with the synthetic goal. By understanding the nuanced differences in their physicochemical properties and reactivity, as detailed in this guide, researchers can unlock their full potential, accelerating innovation in chemistry and medicine.

References

A Comparative Spectroscopic Guide to the Structural Validation of 5-Bromo-2-(methylamino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a non-negotiable cornerstone of scientific rigor. In the synthesis of novel therapeutic agents, derivatives of 5-Bromo-2-(methylamino)benzoic acid represent a class of compounds with significant potential, often serving as key intermediates in the creation of complex molecular architectures. The precise arrangement of the bromine, methylamino, and carboxylic acid functionalities on the aromatic scaffold is critical to the molecule's intended reactivity and biological activity. Erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines.

This guide provides an in-depth, comparative framework for validating the structure of a representative compound, this compound, using a multi-technique spectroscopic approach. We will move beyond simple data reporting to explain the causal relationships behind the observed spectral features, offering field-proven insights into experimental design and data interpretation. Each technique serves as a cross-validation point for the others, creating a self-validating system for ultimate confidence in the final structural assignment.

The Spectroscopic Quadfecta: A Multi-Pronged Approach to Validation

No single spectroscopic technique can provide absolute structural proof. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. For a molecule like this compound, the indispensable toolkit includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Fourier-Transform Infrared (IR) Spectroscopy, and UV-Vis Spectroscopy.

G cluster_validation Structural Validation Workflow Molecule This compound NMR NMR Spectroscopy (¹H & ¹³C) Molecule->NMR Analysis MS Mass Spectrometry Molecule->MS Analysis IR FTIR Spectroscopy Molecule->IR Analysis UV UV-Vis Spectroscopy Molecule->UV Analysis Structure Confirmed Structure NMR->Structure Connectivity & Chemical Environment MS->Structure Molecular Weight & Fragmentation IR->Structure Functional Groups UV->Structure Conjugated System G cluster_ms Key MS Fragmentation Pathways M Molecular Ion (M⁺·) m/z 229/231 M_OH [M-OH]⁺ m/z 212/214 M->M_OH -OH M_H2O [M-H₂O]⁺· (Ortho Effect) m/z 211/213 M->M_H2O -H₂O M_COOH [M-COOH]⁺ m/z 184/186 M->M_COOH -COOH Aryl Aryl Cation (Further fragmentation) M_OH->Aryl

A Comparative Efficacy Analysis of SGLT2 Inhibitors Derived from Substituted Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Substituted Benzoic Acids in SGLT2 Inhibitor Design

The landscape of type 2 diabetes mellitus (T2DM) management has been significantly reshaped by the advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[1] These agents offer a unique insulin-independent mechanism for glycemic control by promoting urinary glucose excretion.[2] A critical look at the synthetic pathways of leading SGLT2 inhibitors reveals a common structural heritage. While the query specified an interest in derivatives of 5-Bromo-2-(methylamino)benzoic acid, a deeper dive into the chemical literature points to a closely related and pivotal precursor: 5-Bromo-2-chlorobenzoic acid and its analogues. This scaffold serves as an indispensable building block in the synthesis of highly successful C-aryl glucoside SGLT2 inhibitors, including Dapagliflozin and Empagliflozin.[3]

The strategic placement of the bromo and chloro substituents on the benzoic acid ring is crucial for the subsequent chemical modifications that ultimately form the aglycone moiety of the final drug product. This guide provides a comparative analysis of the efficacy of prominent SGLT2 inhibitors that leverage this foundational chemical architecture. We will delve into their glycemic and extra-glycemic effects, supported by clinical trial data, and provide insight into the experimental validation of their mechanism of action.

Mechanism of Action: Targeting Renal Glucose Reabsorption

SGLT2 is a high-capacity, low-affinity transporter located in the S1 segment of the proximal convoluted tubule of the kidney. It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[4] SGLT2 inhibitors competitively block this transporter, leading to a reduction in the renal threshold for glucose and a subsequent increase in urinary glucose excretion. This process directly lowers plasma glucose levels. The resulting caloric loss and osmotic diuresis contribute to the beneficial secondary effects of weight loss and blood pressure reduction, respectively.

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Glomerular_Filtrate Glomerular Filtrate (Tubular Lumen) SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 Glucose & Na+ Epithelial_Cell Tubular Epithelial Cell GLUT2 GLUT2 Transporter Epithelial_Cell->GLUT2 Glucose Bloodstream Bloodstream SGLT2->Epithelial_Cell Reabsorption Urine Increased Urinary Glucose Excretion SGLT2->Urine Blocked Reabsorption GLUT2->Bloodstream Reabsorbed Glucose SGLT2_Inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin, Empagliflozin) SGLT2_Inhibitor->SGLT2 Inhibits

Caption: Mechanism of SGLT2 Inhibition in the Renal Proximal Tubule.

Comparative Efficacy: Dapagliflozin vs. Empagliflozin

Both Dapagliflozin and Empagliflozin have demonstrated robust efficacy in improving glycemic control and providing additional cardiometabolic benefits in patients with T2DM. Below is a summary of their performance based on key clinical endpoints from various phase III clinical trials.

Glycemic Control (HbA1c Reduction)
  • Dapagliflozin : As an add-on therapy to metformin, dapagliflozin (10 mg) has been shown to significantly reduce HbA1c levels. In a 24-week study, the adjusted mean change from baseline was -0.84% for the dapagliflozin group compared to -0.30% for the placebo group.[5] When added to glimepiride, dapagliflozin 10 mg reduced HbA1c by -0.82% from baseline compared to -0.13% for placebo.[6] In patients inadequately controlled with metformin plus a sulfonylurea, adding dapagliflozin 10 mg resulted in a mean HbA1c change of -0.86% versus -0.17% for placebo at 24 weeks.[3]

  • Empagliflozin : In monotherapy, empagliflozin (10 mg and 25 mg) demonstrated a reduction in HbA1c of 0.7-0.8% compared to placebo after 24 weeks.[7] A phase 3 trial in a pediatric population showed a significant HbA1c reduction of 0.84% with empagliflozin compared to placebo.[8][9] Real-world evidence from a large cohort study showed an average adjusted A1c reduction of 0.71%, with greater reductions (1.76%) in patients with a baseline A1c ≥10%.[10]

Body Weight Reduction
  • Dapagliflozin : The mechanism of SGLT2 inhibition induces caloric loss, leading to a reduction in body weight. In a retrospective cohort analysis, patients initiating dapagliflozin experienced a mean weight decrease of 2.2 kg after 3 to 6 months.[11] A 24-week study showed a mean body weight reduction of -2.65 kg with dapagliflozin compared to -0.58 kg with placebo.[3] Another study reported a weight reduction of -2.5 kg after 6 months of treatment in a real-world setting.[12]

  • Empagliflozin : Empagliflozin consistently leads to weight loss. In a study of Black patients with T2DM and hypertension, the placebo-corrected difference in body weight reduction was -1.23 kg at 24 weeks.[13] A meta-analysis has shown that SGLT2 inhibitors, as a class, reduce body weight by approximately 1.85 to 1.9 kg compared to control groups.[14]

Blood Pressure Reduction
  • Dapagliflozin : The osmotic diuresis effect of dapagliflozin contributes to a modest reduction in blood pressure. A real-world study showed a mean systolic blood pressure (SBP) decrease of 3.7 mmHg.[11] In a phase III trial, patients treated with dapagliflozin had a significant reduction in mean SBP of -4.04 mmHg at 8 weeks compared to -0.27 mmHg for placebo.[3] The reduction in SBP has been observed to be around -2.3 mmHg after 6 months in a primary care setting.[12]

  • Empagliflozin : Empagliflozin has also shown a consistent effect on blood pressure. In the EMPA-REG BP trial, empagliflozin (10 mg and 25 mg) led to significant reductions in 24-hour SBP of -3.44 mmHg and -4.16 mmHg, respectively.[14] Another study reported SBP and diastolic blood pressure (DBP) reductions of -3.6 mmHg and -1.3 mmHg, respectively, at 24 weeks.[15]

Efficacy ParameterDapagliflozinEmpagliflozin
HbA1c Reduction -0.84% to -0.86% (vs. placebo)[3][5]-0.7% to -0.84% (vs. placebo)[7][8][9]
Body Weight Reduction -2.2 kg to -2.65 kg (vs. placebo)[3][11]-1.23 kg (placebo-corrected)[13]
Systolic Blood Pressure Reduction -3.7 mmHg to -4.04 mmHg[3][11]-3.44 mmHg to -4.16 mmHg[14][15]

Experimental Protocol: In Vitro SGLT2 Inhibition Assay

The determination of a compound's inhibitory potency against SGLT2 is a critical step in its preclinical evaluation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. A common method involves a cell-based fluorescent glucose uptake assay.[1][16]

Objective: To determine the IC50 value of a test compound for the human SGLT2 transporter.

Materials:

  • Human kidney proximal tubule cells (HK-2), which endogenously express SGLT2.[1][17]

  • Cell culture medium and reagents.

  • Krebs-Ringer-Henseleit (KRH) buffer (or other suitable sodium-containing buffer).[1]

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog.[16]

  • Test compound and a reference SGLT2 inhibitor (e.g., Dapagliflozin).

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HK-2 cells in appropriate medium until they reach confluence in 96-well plates.

  • Compound Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • Create a series of dilutions of the compounds in KRH buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed 0.5%.[1]

  • Glucose Uptake Assay:

    • Wash the confluent HK-2 cells twice with KRH buffer to remove any residual glucose.

    • Add 100 µL of KRH buffer containing the varying concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the respective wells.

    • Include controls:

      • Total Uptake: Vehicle only.

      • Non-specific Uptake: Vehicle in a sodium-free buffer (to assess non-SGLT mediated uptake).

    • Pre-incubate the plate at 37°C for 15-30 minutes.[1]

    • Initiate glucose uptake by adding a pre-determined concentration of 2-NBDG to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), as optimized for the assay.[17]

    • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Fluorescence Measurement:

    • Lyse the cells to release the intracellular 2-NBDG.

    • Measure the fluorescence intensity of each well using a fluorescence plate reader (Excitation/Emission ~465/540 nm).

  • Data Analysis:

    • Subtract the background fluorescence from wells with no cells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (Total Uptake).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1][18]

SGLT2_Assay_Workflow A Seed HK-2 cells in 96-well plates B Wash cells with Na+-containing buffer A->B C Incubate with varying concentrations of SGLT2 inhibitor B->C D Add fluorescent glucose analog (2-NBDG) C->D E Incubate at 37°C D->E F Terminate uptake by washing with ice-cold buffer E->F G Lyse cells and measure intracellular fluorescence F->G H Calculate % inhibition and determine IC50 value G->H

Caption: Experimental workflow for the in vitro SGLT2 inhibition assay.

Conclusion

SGLT2 inhibitors, many of which are synthesized from a 5-bromo-2-chlorobenzoic acid intermediate, represent a cornerstone in modern T2DM therapy. A comparative look at leading agents like Dapagliflozin and Empagliflozin reveals a consistent and clinically significant efficacy profile. Both drugs provide robust glycemic control, coupled with the advantageous effects of weight loss and blood pressure reduction. The choice between these agents may depend on specific patient characteristics and clinical context. The standardized in vitro assays provide a reliable platform for the continued discovery and development of novel SGLT2 inhibitors, building upon the successful chemical foundation laid by substituted benzoic acid derivatives.

References

A Senior Scientist's Guide to the Synthesis of 5-Bromo-2-(methylamino)benzoic acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-(methylamino)benzoic acid is a valuable building block in the synthesis of various pharmacologically active compounds. The selection of a synthetic pathway for this intermediate can significantly impact project timelines, cost, and overall yield. This guide provides an in-depth comparison of the most viable synthetic routes to this compound, offering a critical cost-benefit analysis supported by experimental data and protocols to inform your strategic decisions.

Introduction to Synthetic Strategies

The molecular architecture of this compound suggests several logical synthetic disconnections. The core challenge lies in the regioselective introduction of the bromine and methylamino groups onto the benzoic acid scaffold. We will explore three primary pathways, each commencing from a different commercially available starting material:

  • Pathway 1: Bromination Followed by N-Methylation (Starting from 2-Aminobenzoic Acid)

  • Pathway 2: N-Methylation Followed by Bromination (Starting from 2-(Methylamino)benzoic Acid)

  • Pathway 3: Ullmann Condensation (Starting from 2,5-Dibromobenzoic Acid)

Each route presents a unique set of advantages and disadvantages related to reagent cost, reaction conditions, yield, and scalability. This analysis aims to elucidate these trade-offs to guide the selection of the most appropriate method for your specific laboratory or industrial needs.

Pathway 1: Bromination Followed by N-Methylation

This is arguably the most conventional approach, beginning with the inexpensive and readily available 2-aminobenzoic acid (anthranilic acid). The strategy involves an initial electrophilic bromination, followed by a nucleophilic N-methylation.

Pathway 1: Overview

This two-step sequence leverages the strong activating and ortho-, para- directing effect of the amine group in the first step. The electron-donating nature of the -NH₂ group preferentially directs the incoming bromine electrophile to the para position (C5), mitigating the formation of other isomers. The subsequent N-methylation is a standard nucleophilic substitution reaction.

Pathway_1 2-Aminobenzoic Acid 2-Aminobenzoic Acid Intermediate_1 2-Amino-5-bromobenzoic Acid 2-Aminobenzoic Acid->Intermediate_1 Step 1: Bromination (Br₂, Acetic Acid) Final_Product 5-Bromo-2-(methylamino) benzoic Acid Intermediate_1->Final_Product Step 2: N-Methylation (Dimethyl Sulfate, Base)

Caption: Pathway 1: Bromination followed by N-Methylation.

Step 1: Bromination of 2-Aminobenzoic Acid

Mechanistic Rationale: The lone pair of electrons on the nitrogen atom of the amino group strongly activates the aromatic ring towards electrophilic substitution. This activation is significantly stronger than the deactivating effect of the carboxylic acid group. Consequently, the bromine is directed to the positions ortho and para to the amino group. The C5 position (para) is sterically more accessible, leading to the desired product as the major isomer.

Experimental Protocol: Adapted from ChemicalBook Synthesis of 2-amino-5-bromobenzoic acid.

  • Prepare a solution of sodium 2-aminobenzoate by dissolving 2-aminobenzoic acid (1.0 eq) in a minimal amount of aqueous sodium hydroxide.

  • In a separate flask, dissolve bromine (1.0 eq) in glacial acetic acid.

  • To a reaction vessel containing glacial acetic acid, add the sodium 2-aminobenzoate solution and cool the mixture to 15°C in an ice bath.

  • Add the bromine solution dropwise to the stirred reaction mixture, maintaining the temperature at 15°C.

  • After the addition is complete, continue stirring for 1 hour at the same temperature.

  • Filter the precipitated solid product and wash it with a non-polar solvent like benzene or hexane to remove any unreacted bromine.

  • The crude product can be purified by recrystallization from hot water after acidification with hydrochloric acid to yield 2-amino-5-bromobenzoic acid. A reported yield for a similar procedure is as high as 96%.

Step 2: N-Methylation of 2-Amino-5-bromobenzoic Acid

Mechanistic Rationale: This step is a nucleophilic substitution where the nitrogen atom of the amino group acts as the nucleophile. A strong base is required to deprotonate the carboxylic acid and the amino group, increasing the nucleophilicity of the nitrogen. Dimethyl sulfate is an excellent and cost-effective methylating agent.

Experimental Protocol: Based on established methods for N-methylation of amino acid derivatives.

  • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend 2-amino-5-bromobenzoic acid (1.0 eq) in a suitable aprotic solvent like THF or DMF.

  • Add a strong base, such as sodium hydride (NaH, ~2.2 eq), portion-wise at 0°C. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Allow the mixture to stir for 30-60 minutes at room temperature.

  • Cool the mixture back to 0°C and add dimethyl sulfate (1.1-1.5 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution.

  • Acidify the aqueous solution with dilute HCl to a pH of ~3-4 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Cost-Benefit Analysis of Pathway 1
ParameterAnalysisSupporting Data
Cost Favorable. The starting material, 2-aminobenzoic acid, is very inexpensive. Bromine and dimethyl sulfate are also commodity chemicals, making this route economically attractive for large-scale synthesis.2-Aminobenzoic Acid: ~
740/kg.Bromine:7-40/kg. Bromine: ~7−40/kg.Bromine:
2.70/kg (Global Average). Dimethyl Sulfate: ~$0.61/kg (India) to $1.88/kg (USA).
Yield Good to Excellent. The bromination step is high-yielding, often exceeding 90%. The N-methylation yield can be variable but is generally good with careful optimization.Overall yield is likely in the 70-85% range.
Scalability Excellent. Both reaction steps are well-established industrial processes and are readily scalable.The use of common reagents and standard reaction conditions facilitates scale-up.
Safety Significant Concerns. This pathway involves highly hazardous materials. Bromine is corrosive and toxic. Dimethyl sulfate is extremely toxic and a potential carcinogen. Sodium hydride is highly flammable. Strict safety protocols are mandatory.Requires specialized handling equipment, PPE, and waste disposal procedures.
Purity Good. The primary byproduct in the bromination step is the 3,5-dibromo derivative, which can be removed during purification. The N-methylation may result in some O-methylation or unreacted starting material, requiring careful purification.Recrystallization is typically sufficient to achieve high purity.

Pathway 2: N-Methylation Followed by Bromination

This pathway reverses the sequence of events, starting with the N-methylation of 2-aminobenzoic acid to form 2-(methylamino)benzoic acid, which is then subjected to electrophilic bromination.

Pathway 2: Overview

This approach begins with a commercially available, albeit more expensive, starting material. The key scientific question in this pathway is the regioselectivity of the bromination step.

Pathway_2 Start_2 2-(Methylamino)benzoic Acid Final_Product_2 5-Bromo-2-(methylamino) benzoic Acid Start_2->Final_Product_2 Bromination (NBS or Br₂) Pathway_3 Start_3 2,5-Dibromobenzoic Acid Final_Product_3 5-Bromo-2-(methylamino) benzoic Acid Start_3->Final_Product_3 Ullmann Condensation (Methylamine, Cu Catalyst, Base)

A Researcher's Guide to Spectroscopic Differentiation of 5-Bromo-2-(methylamino)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and innovation. Isomers, molecules with identical chemical formulas but different atomic arrangements, often exhibit divergent biological activities and physical properties. This guide provides an in-depth comparison of 5-Bromo-2-(methylamino)benzoic acid and its structural isomers, focusing on the nuanced yet definitive differences revealed through spectroscopic analysis. For researchers, scientists, and drug development professionals, mastering these distinctions is critical for unambiguous compound verification and advancing research with confidence.

The Imperative of Isomer Differentiation

This compound is a substituted aromatic compound with potential applications as a building block in medicinal chemistry. Its biological and chemical properties are intrinsically linked to the specific positions of the bromo, methylamino, and carboxylic acid groups on the benzene ring. An incorrect isomer could lead to inactive compounds, unexpected toxicity, or failed synthetic pathways. Therefore, robust analytical techniques are essential for quality control and structural confirmation. This guide will explore how Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as indispensable tools for this purpose.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating isomers by probing the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and integration of signals provide a detailed fingerprint of the molecule.

Causality of Spectral Differences

The electronic environment of each proton on the benzene ring is influenced by the electron-donating nature of the methylamino group (-NHCH₃) and the electron-withdrawing, yet ortho-para directing, nature of the bromo (-Br) and carboxylic acid (-COOH) groups. The interplay of these substituent effects—resonance and induction—creates unique chemical shifts for the aromatic protons in each isomer. Protons ortho to the strongly electron-withdrawing carboxylic acid group are typically shifted downfield (higher δ), while those ortho or para to the electron-donating methylamino group are shifted upfield (lower δ).[1][2][3]

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for this compound and two of its isomers. Note that the exact chemical shifts can vary slightly based on the solvent and concentration used.[4]

CompoundAromatic Proton 1 (δ, mult.)Aromatic Proton 2 (δ, mult.)Aromatic Proton 3 (δ, mult.)-NH Proton (δ, mult.)-CH₃ Proton (δ, mult.)-COOH Proton (δ, mult.)
This compound ~7.9 (d)~7.4 (dd)~6.7 (d)Variable (br s)~2.9 (s)~13.0 (br s)
4-Bromo-2-(methylamino)benzoic acid [5]~7.8 (d)~6.9 (d)~6.8 (dd)Variable (br s)~2.8 (s)~12.5 (br s)
3-Bromo-2-methylbenzoic acid ~7.7 (t)~7.6 (d)~7.3 (d)N/A~2.5 (s)~13.1 (br s)

Data is compiled from typical values and may vary. "d" denotes doublet, "dd" doublet of doublets, "t" triplet, "s" singlet, "br s" broad singlet.

Interpretation: The distinct splitting patterns and chemical shifts of the aromatic protons are the most telling features. For instance, the relative positions of the doublet, doublet of doublets, and triplet signals in the aromatic region (typically 6.5-8.5 ppm) provide a clear signature for each isomer's substitution pattern.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information by revealing the chemical environment of each carbon atom. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.[6]

Causality of Spectral Differences

Substituent effects also govern ¹³C chemical shifts.[7][8][9] Electron-withdrawing groups deshield adjacent carbons, shifting their signals downfield, while electron-donating groups cause upfield shifts.[10] The carbon directly attached to the bromine atom (ipso-carbon) will have a characteristic chemical shift, as will the carbonyl carbon of the carboxylic acid group (typically >160 ppm).[11][12] The symmetry of the molecule also plays a crucial role; for example, a para-disubstituted benzene ring will show fewer carbon signals than an ortho- or meta-disubstituted ring due to molecular symmetry.[11]

Comparative ¹³C NMR Data
CompoundAromatic C Signals (ppm range)Carbonyl C Signal (ppm)Methyl C Signal (ppm)
This compound 6 signals, ~110-150 ppm~170 ppm~30 ppm
4-Bromo-2-(methylamino)benzoic acid 6 signals, ~110-150 ppm~169 ppm~30 ppm
3-Bromobenzoic acid [13]6 signals, ~120-135 ppm~165 ppmN/A

Note: Specific assignments require advanced 2D NMR techniques but the number of signals and their general locations are highly informative.

Experimental Protocols

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_ir IR Acquisition cluster_ms MS Acquisition cluster_analysis Data Analysis & Interpretation Sample Weigh 5-25 mg of Sample Dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve PrepIR Prepare KBr Pellet or Thin Solid Film Sample->PrepIR PrepMS Dissolve Sample in Volatile Solvent (e.g., Methanol) Sample->PrepMS Filter Filter into NMR Tube Dissolve->Filter Acquire1H Acquire ¹H NMR Spectrum Filter->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Filter->Acquire13C AnalyzeNMR Analyze Chemical Shifts, Multiplicity, and Integration Acquire1H->AnalyzeNMR Acquire13C->AnalyzeNMR AcquireIR Acquire FTIR Spectrum PrepIR->AcquireIR AnalyzeIR Identify Functional Group Vibrational Frequencies AcquireIR->AnalyzeIR AcquireMS Acquire Mass Spectrum (EI or ESI) PrepMS->AcquireMS AnalyzeMS Determine Molecular Ion Peak and Fragmentation Pattern AcquireMS->AnalyzeMS Compare Compare Data to Isomer Reference Spectra AnalyzeNMR->Compare AnalyzeIR->Compare AnalyzeMS->Compare Identify Confirm Isomer Structure Compare->Identify

Workflow for isomer differentiation.
Detailed Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Accurately weigh 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[14]

  • Dissolution : Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial.[14] Ensure the solvent does not have peaks that would obscure important regions of the spectrum.

  • Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum. Standard acquisition parameters are generally sufficient for these types of small molecules.[15]

  • Referencing : Calibrate the chemical shifts using an internal standard like tetramethylsilane (TMS) at 0.00 ppm or to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H NMR).[14][16]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule. While it may not always distinguish between positional isomers on its own, it provides crucial confirmatory data.

Key Vibrational Frequencies
  • O-H Stretch (Carboxylic Acid) : A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • N-H Stretch (Secondary Amine) : A single, sharp to medium absorption band around 3300-3500 cm⁻¹.

  • C=O Stretch (Carbonyl) : A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl. Conjugation with the aromatic ring typically lowers this frequency.

  • C-N Stretch : Found in the 1250-1350 cm⁻¹ region.

  • C-Br Stretch : Appears in the fingerprint region, typically between 500-600 cm⁻¹.

  • Aromatic C-H Bending (Out-of-Plane) : The pattern of absorptions between 680-900 cm⁻¹ can be indicative of the substitution pattern on the benzene ring. For example, a 1,2,4-trisubstituted ring (as in this compound) will have a different pattern than a 1,3,5- or 1,2,3-trisubstituted ring.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[17][18]

  • Pelletizing : Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Acquisition : Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[19]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight and valuable structural information through analysis of fragmentation patterns.

Expected Mass Spectra

All isomers of Bromo-(methylamino)benzoic acid will have the same molecular formula (C₈H₈BrNO₂) and thus the same nominal molecular weight (230 g/mol ). The key differentiators are:

  • Molecular Ion Peak (M⁺) : In electron ionization (EI) MS, the molecular ion peak will appear as a doublet with a characteristic ~1:1 intensity ratio, due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). This will be seen at m/z 229 and 231. This confirms the presence of one bromine atom.

  • Fragmentation Pattern : The fragmentation pattern is highly dependent on the isomer structure.[20][21] Aromatic carboxylic acids typically show fragment ions corresponding to the loss of -OH (M-17) and -COOH (M-45).[22][23] The subsequent fragmentation of the remaining ring structure will differ based on the substituent positions, providing a unique fingerprint for each isomer. For example, the stability of the resulting carbocations after initial fragmentation can be influenced by the position of the electron-donating methylamino group relative to the bromine.

Visualizing Isomer Structures

isomers cluster_5_bromo This compound cluster_4_bromo 4-Bromo-2-(methylamino)benzoic acid cluster_3_bromo 3-Bromo-2-methylbenzoic acid i1 i1 i2 i2 i3 i3

Structures of the target compound and key isomers.

Conclusion

The unambiguous identification of this compound from its isomers is a task readily achievable through a synergistic application of modern spectroscopic techniques. While ¹H NMR often provides the most definitive evidence through unique chemical shifts and coupling patterns, ¹³C NMR, IR, and MS offer essential confirmatory data. By understanding the underlying principles of substituent effects on spectra and employing systematic experimental protocols, researchers can ensure the structural integrity of their compounds, a prerequisite for reliable and reproducible scientific outcomes.

References

A Comparative Guide to Patents Citing 5-Bromo-2-(methylamino)benzoic Acid: A Scaffold for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient medicinal chemistry. These molecular frameworks are capable of binding to multiple biological targets with high affinity, providing a robust starting point for the development of novel therapeutics. 5-Bromo-2-(methylamino)benzoic acid, a derivative of anthranilic acid, has emerged as one such valuable scaffold. Its inherent structural features—a carboxylic acid for ionic interactions, a secondary amine for hydrogen bonding, and a strategically placed bromine atom for further synthetic modification or hydrophobic interactions—make it a versatile building block cited in numerous patents across diverse therapeutic areas.

This guide provides an in-depth review and comparison of key patents that cite this compound and its close structural analogs. We will dissect its application in the synthesis of blockbuster anti-diabetic drugs, its role as a foundational core for kinase inhibitors, and the process chemistry innovations that enable its large-scale production. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

Caption: Chemical structure of this compound.[1][2]

Part 1: A Key Intermediate in the Synthesis of SGLT2 Inhibitors

One of the most significant applications of benzoic acid derivatives, structurally related to our topic, is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. These drugs, such as Canagliflozin and Dapagliflozin, represent a major class of oral anti-diabetic medications.[3][4] Patents in this area often focus on novel and efficient synthetic routes to key intermediates, where the benzoic acid moiety serves as the foundational anchor for building the final complex molecule.

Comparative Analysis of Synthetic Methodologies

Patents reveal a concerted effort to optimize the synthesis of C-aryl glucoside intermediates, for which compounds like 5-bromo-2-methylbenzoic acid are critical starting materials.[4][5] The primary challenge is to construct the C-C bond between the glucose moiety and the phenyl ring efficiently and with high stereoselectivity.

A common patented strategy involves the conversion of the benzoic acid into a more reactive species, such as a benzyl bromide or a ketone, which can then undergo coupling with a protected glucose derivative.

SGLT2_Workflow A 5-Bromo-2-alkylbenzoic Acid (Starting Material) B Activation & Functionalization (e.g., to Benzyl Bromide or Ketone) A->B Patent-described activation steps C C-Aryl Glycosylation (Coupling with protected Glucose) B->C Key C-C bond formation D Deprotection & Final Modification C->D E SGLT2 Inhibitor (e.g., Canagliflozin) D->E Kinase_Binding cluster_0 Kinase ATP Binding Site Hinge Hinge Region (Backbone NH, CO) Pocket Hydrophobic Pocket Scaffold Carboxyl (C=O) Amine (N-H) Bromo-Aryl Group Scaffold:f0->Hinge H-Bond Acceptor Scaffold:f1->Hinge H-Bond Donor Scaffold:f2->Pocket Occupies Pocket (Tuning Selectivity)

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Proper chemical handling extends beyond the bench; it includes the responsible management and disposal of laboratory waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-2-(methylamino)benzoic acid, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: The First Line of Defense

Before any disposal procedure begins, a thorough understanding of the chemical's hazards is paramount. This compound, like many halogenated organic compounds, requires careful handling. While a specific, comprehensive toxicological profile may not be widely available, data from analogous compounds suggest it should be treated as a hazardous substance.

The primary hazards associated with similar brominated benzoic acid derivatives include skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4]. Therefore, it is prudent to handle this compound with the assumption that it possesses these characteristics.

Table 1: Hazard Profile Summary for Halogenated Benzoic Acid Derivatives

Hazard Classification Description Recommended Precaution
Skin Corrosion/Irritation Causes skin irritation[3][5]. Avoid all skin contact. Wear nitrile gloves and a lab coat[2][3].
Serious Eye Damage/Irritation Causes serious eye irritation/damage[3]. Wear chemical safety goggles or a face shield[3][6].
Target Organ Toxicity May cause respiratory irritation[1][3][5][7]. Handle only in a well-ventilated area or a chemical fume hood[1][3][8].

| Aquatic Toxicity | May be harmful to aquatic life. | Do not empty into drains or release into the environment[2]. |

Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information before handling or disposing of the chemical[8].

Personal Protective Equipment (PPE): Your Non-Negotiable Barrier

Based on the risk assessment, the use of appropriate PPE is mandatory. This is not just a recommendation; it is a critical barrier between you and potential chemical exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or degradation before use and dispose of them properly after handling the chemical[2].

  • Eye/Face Protection: Chemical safety goggles are required at a minimum. If there is a risk of splashing, a face shield should be worn in addition to goggles[6].

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is a flame-resistant material if working with flammable substances. Contaminated clothing should be removed immediately and decontaminated before reuse[1][3].

  • Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH/MSHA approved respirator is necessary[9].

The Core Principle: Segregation of Halogenated Waste

The single most important principle in the disposal of this compound is segregation . As a halogenated organic compound, it must never be mixed with non-halogenated chemical waste[10][11].

Causality: The presence of bromine (a halogen) fundamentally changes the requirements for final disposal. Incineration is a common method for destroying organic chemical waste. However, incinerating mixed halogenated and non-halogenated waste can lead to the formation of highly toxic and corrosive byproducts, such as hydrogen bromide. Furthermore, waste disposal facilities have specific, regulated processes for halogenated streams, making the disposal of improperly mixed waste significantly more complex, costly, and a potential compliance violation[12].

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound and associated contaminated materials.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposition A Waste Generated (Solid this compound) B Characterize as 'Halogenated Organic Solid Waste' A->B C Select Compatible Container (HDPE or Glass) B->C D Affix 'Hazardous Waste' Label C->D E Transfer Waste to Container (Use Fume Hood) D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Segregated from Incompatible Wastes (e.g., Oxidizers) G->H I Perform Weekly SAA Inspection H->I J Container Full or Project Complete? I->J K Contact EHS for Pickup J->K Yes L Waste Manifested & Removed by Licensed Vendor K->L

Caption: Disposal workflow for this compound.

Protocol Details:

  • Container Selection and Preparation:

    • Select a waste container made of a compatible material, typically high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid[10]. The original product container can be used if it is in good condition[11].

    • Affix a "Hazardous Waste" label to the container before any waste is added[11]. The label must include the chemical name "this compound" (no formulas or abbreviations), the associated hazards (Irritant, Toxic), and the date the container is full[11][13].

  • Waste Transfer:

    • Carefully transfer the solid this compound waste into the prepared container. This should be done in a chemical fume hood to avoid inhalation of any dust particles.

    • Sweep up any remaining solid residues using appropriate tools and add them to the waste container[5][9]. Do not create excessive dust[2].

  • Management of Contaminated Materials:

    • Empty Containers: An "empty" container that held this chemical is still considered hazardous waste. Under federal regulations, a container is considered "empty" only after all contents have been removed by standard practices[14]. For acutely hazardous waste, triple rinsing is required[14]. While this compound may not be formally listed as "acutely hazardous," adopting the triple-rinse procedure is a best practice. The rinsate (e.g., from rinsing with a suitable solvent like acetone or ethanol) must be collected and disposed of as halogenated liquid waste.

    • Contaminated Labware and PPE: Disposable items like contaminated gloves, weigh boats, or paper towels should be placed in the solid waste container. Non-disposable contaminated glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.

  • Storage in a Satellite Accumulation Area (SAA):

    • The securely capped waste container must be stored in a designated SAA, which is a location at or near the point of waste generation[11].

    • The SAA must be under the control of the operator of the process generating the waste[11].

    • Ensure the container is stored with other compatible halogenated wastes and segregated from incompatible materials, such as strong oxidizing agents, acids, and bases[11][15].

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion[10]. Once a container is full, it must be moved from the SAA to a central storage area within three days[11].

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Never dispose of this compound down the drain or in the regular trash[2]. Final disposal must be carried out by a licensed hazardous waste disposal company that will manage the material according to all local, state, and federal regulations, likely through high-temperature incineration with appropriate scrubbers to handle halogenated byproducts[12][13].

Spill Management

In the event of a small spill of solid material:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect Yourself: Wear the appropriate PPE as described in Section 2.

  • Contain and Clean: Gently sweep up the spilled solid, avoiding the creation of dust, and place it into a labeled hazardous waste container[5][15].

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels, and place the cleaning materials into the waste container.

  • Report: Report the spill to your laboratory supervisor or EHS department, per your institution's policy.

By adhering to these procedures, you contribute to a safe laboratory environment, protect our ecosystem, and ensure regulatory compliance. Trust in these protocols is built on their foundation of scientific rationale and established best practices.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.